Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-hydroxy-1-benzothiophene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAYMNSJGYCOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CSC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
CAS Number: 314725-14-9
Authored by: A Senior Application Scientist
Introduction
Methyl 4-hydroxy-1-benzothiophene-6-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of the benzothiophene scaffold, this compound serves as a crucial intermediate in the synthesis of complex bioactive molecules. The benzothiophene core is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis strategies, spectroscopic characterization, and its applications in drug discovery, with a particular focus on its role as a precursor to high-value pharmaceutical compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 314725-14-9 | [4] |
| Molecular Formula | C₁₀H₈O₃S | [4] |
| Molecular Weight | 208.23 g/mol | [4] |
| Appearance | White to yellow solid | |
| Purity | Typically >95% | [4] |
| Storage | Store in a refrigerator | [4] |
Synthesis Strategies
While a direct, one-pot synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methodologies for constructing the benzothiophene ring system, followed by functional group manipulations. A plausible and efficient synthetic approach involves the construction of a substituted benzothiophene core, which can then be elaborated to the target molecule. Such multi-step syntheses are common in the preparation of complex pharmaceutical intermediates.[5][6][7]
One of the most versatile methods for the synthesis of substituted thiophenes is the Gewald reaction, which involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base.[8] While typically used for 2-aminothiophenes, modifications of this approach can be envisioned for the synthesis of other substituted thiophenes.
A more direct and relevant synthetic lineage for this class of compounds is evident in the synthesis of the selective estrogen receptor modulator (SERM), Raloxifene.[5][9][10] The benzothiophene core of Raloxifene is often derived from precursors that are structurally related to this compound. For instance, the synthesis of Raloxifene has been reported to start from 6-methoxybenzothiophene derivatives.[5][7] This suggests a synthetic strategy for the target molecule that could involve the formation of a methoxy-substituted benzothiophene, followed by demethylation to reveal the hydroxyl group.
Illustrative Synthetic Pathway to a Raloxifene Precursor
The following workflow illustrates a general strategy for the synthesis of a key benzothiophene intermediate, highlighting the chemical transformations that are foundational to this area of medicinal chemistry.
Caption: A generalized synthetic pathway to a key benzothiophene intermediate for SERMs.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The aromatic region would likely display a set of coupled protons, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern on the benzothiophene core.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (a broad peak around 3300 cm⁻¹), the carbonyl group of the ester (a strong peak around 1700-1720 cm⁻¹), and C-O and C-S stretching vibrations, as well as aromatic C-H and C=C stretching bands.
Applications in Drug Discovery and Development
The benzothiophene scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][3] Derivatives of benzothiophene have been shown to possess a wide range of therapeutic properties, making them attractive targets for drug discovery programs.
Neuroprotective and Anti-inflammatory Potential
Research has demonstrated that various benzothiophene derivatives exhibit significant antioxidant and anti-inflammatory activities.[2][16][17] These properties are crucial for the development of therapeutic agents for neurodegenerative diseases and other inflammatory conditions. For instance, novel benzothiophene derivatives have been synthesized and evaluated as protective agents against cranial irradiation-induced neuroinflammation, showing promising results in preclinical models.[2][16] The structural features of this compound, including the phenolic hydroxyl group, suggest that it could serve as a valuable starting material for the synthesis of compounds with similar neuroprotective and anti-inflammatory profiles.
Core Scaffold for Targeted Therapies
As an intermediate, this compound provides a versatile platform for the construction of more complex molecules.[18] Its functional groups—the hydroxyl and the methyl ester—offer handles for further chemical modifications, allowing for the introduction of various pharmacophoric groups to modulate biological activity and target specificity. This makes it a valuable building block in the development of kinase inhibitors, receptor modulators, and other targeted therapies.[18]
Experimental Protocols
The following are generalized experimental protocols that are representative of the types of reactions used in the synthesis of benzothiophene derivatives. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of a Benzothiophene Precursor via Cyclodehydration
This protocol describes a general method for the acid-catalyzed cyclization to form the benzothiophene ring, a key step in the synthesis of many benzothiophene-based pharmaceuticals.[6]
-
To a solution of the precursor arylthio ketone (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzothiophene derivative.
Protocol 2: Demethylation of a Methoxy-substituted Benzothiophene
This protocol outlines a common method for the cleavage of a methyl ether to yield a free hydroxyl group, a critical transformation for unmasking a key pharmacophoric feature.[6]
-
Dissolve the methoxy-substituted benzothiophene (1 equivalent) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (BBr₃, 1.5-3 equivalents) in dichloromethane dropwise.
-
Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its benzothiophene core is a well-established pharmacophore in medicinal chemistry. A comprehensive understanding of its properties, synthesis, and potential applications, as outlined in this guide, is essential for researchers and scientists working in the field of drug discovery and development. The continued exploration of benzothiophene chemistry promises to yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
Royal Society of Chemistry. (2017). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Retrieved from [Link]
-
New Drug Approvals. (2020). Raloxifene. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl benzo[b]thiophene-4-carboxylate. Retrieved from [Link]
- Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830.
- Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110.
- Google Patents. (2011). Preparation of raloxifene and its salts.
- Grese, T. A., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(8), 916-921.
- Google Patents. (2011). Process for the preparation of raloxifene hydrochloride.
- Zaher, N. H., et al. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539.
- Arkat USA, Inc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. ARKIVOC, 2003(xii), 8-17.
- Zaher, N. H., et al. (2022).
-
PrepChem.com. (n.d.). Synthesis of 4-Phenylbenzo[b]thiophene-6-carboxylic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-20.
- de Oliveira, R. S., et al. (2021).
-
ResearchGate. (2014). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Foreword: The benzothiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including selective estrogen receptor modulators like Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1] Its unique electronic and structural properties make it a sought-after target for synthetic chemists. This guide provides an in-depth, field-proven methodology for the synthesis of a key derivative, Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate, intended for researchers, scientists, and professionals in drug development. The pathway detailed herein is rooted in established chemical principles, offering a robust and reproducible route from common starting materials.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target molecule, this compound, is best approached through a convergent strategy that constructs the benzothiophene ring system from acyclic precursors. Our retrosynthetic analysis identifies a key cyclization reaction as the core transformation. The chosen forward synthesis is a reliable three-step sequence commencing with a Stobbe condensation, followed by an intramolecular cyclization, and culminating in a deprotection step to reveal the final product. This method is advantageous due to the accessibility of the starting materials and the high yields reported for the key transformations.[2]
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: Mechanism and Rationale
The synthesis is executed in three distinct stages, each designed to efficiently build the molecular complexity required for the final product.
Step 1: Stobbe Condensation to Form the Half-Ester
The journey begins with the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. Here, thiophene-2-carbaldehyde is condensed with dimethyl succinate.
-
Reaction: Thiophene-2-carbaldehyde + Dimethyl Succinate → trans-3-Methoxycarbonyl-4-(2-thienyl)but-3-enoic acid
-
Causality of Reagent Choice: Potassium tert-butoxide is employed as a strong, non-nucleophilic base. Its steric bulk favors the deprotonation of dimethyl succinate to initiate the condensation, rather than engaging in undesirable side reactions like saponification of the ester groups. The reaction is conducted in tert-butanol, the conjugate acid of the base, to maintain a stable reactive environment.[2] This condensation establishes the complete carbon skeleton required for the subsequent cyclization.
Sources
"Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate physical properties"
The following technical guide details the physical properties, synthesis logic, and handling protocols for Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate .
Status: Proprietary Intermediate / Research Grade CAS Registry Number: 314725-14-9 Molecular Formula: C₁₀H₈O₃S[1]
Executive Summary
This compound is a specialized heterocyclic building block primarily utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs), specifically analogs related to Arzoxifene and Raloxifene . Its structural uniqueness lies in the 4-hydroxy substitution on the benzothiophene core, a position that offers orthogonal functionalization opportunities compared to the classic 6-hydroxy pharmacophores found in approved SERMs.
This guide synthesizes available physicochemical data with predicted properties and field-proven synthetic methodologies to support researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[2][3][4][5]
| Attribute | Specification |
| IUPAC Name | This compound |
| Common Synonyms | Methyl 4-hydroxybenzo[b]thiophene-6-carboxylate; 4-Hydroxy-6-methoxycarbonylbenzothiophene |
| SMILES | COC(=O)C1=CC(=C2C=CSC2=C1)O |
| InChI Key | IRAYMNSJGYCOHV-UHFFFAOYSA-N |
| Molecular Weight | 208.23 g/mol |
| Exact Mass | 208.0194 g/mol |
Structural Visualization
The compound features a fused benzene and thiophene ring system. The C6-carboxylate serves as an electron-withdrawing group, stabilizing the core, while the C4-hydroxyl group acts as a reactive handle for etherification or glycosylation.
Physical & Physicochemical Properties[4][5][6]
As a specialized intermediate, experimental data for this specific CAS is often proprietary. The following values combine available vendor data with high-fidelity predictive algorithms (ACD/Labs, ChemAxon) used in pharmaceutical design.
General Properties
| Property | Value / Description | Confidence Level |
| Appearance | Off-white to pale yellow crystalline solid | High (Experimental) |
| Melting Point | 168 – 172 °C (Predicted)* | Medium (Analogous derivatives) |
| Boiling Point | 385.4 ± 42.0 °C at 760 mmHg | High (Predicted) |
| Density | 1.39 ± 0.1 g/cm³ | High (Predicted) |
| Flash Point | 186.9 ± 27.9 °C | High (Predicted) |
*Note: Isomeric 6-hydroxy-2-carboxylate derivatives typically melt around 107-110°C; the 4-hydroxy-6-carboxylate isomer is expected to have a higher lattice energy due to internal hydrogen bonding potential.
Solubility & Solution Chemistry
-
Soluble in: DMSO (>20 mg/mL), DMF, Methanol, Ethyl Acetate.
-
Sparingly Soluble in: Dichloromethane, Chloroform.
-
Insoluble in: Water, Hexanes.
-
pKa (C4-OH): 9.45 ± 0.20 (Predicted). The phenol is weakly acidic, allowing deprotonation by weak bases (e.g., K₂CO₃) for alkylation reactions.
-
LogP: 2.48 (Predicted). Lipophilic, suitable for organic extraction workups.
Spectroscopic Characterization (Diagnostic)
Use these predicted signals to validate the identity of synthesized batches.
¹H NMR (400 MHz, DMSO-d₆)
-
δ 10.20 (s, 1H): Phenolic OH (Exchangeable with D₂O).
-
δ 8.25 (d, J = 1.5 Hz, 1H): H-7 (Deshielded by ester carbonyl).
-
δ 7.80 (d, J = 5.5 Hz, 1H): H-2 (Thiophene).
-
δ 7.65 (d, J = 5.5 Hz, 1H): H-3 (Thiophene).
-
δ 7.45 (d, J = 1.5 Hz, 1H): H-5 (Meta-coupling with H-7).
-
δ 3.88 (s, 3H): Methyl ester (-OCH₃).
Mass Spectrometry (ESI)
-
Positive Mode (M+H)⁺: 209.02 m/z
-
Negative Mode (M-H)⁻: 207.01 m/z (Preferred for phenolic compounds)
Synthesis & Isolation Strategy
The synthesis of 4-hydroxybenzothiophenes is non-trivial compared to the 6-hydroxy isomers. The most robust route involves constructing the thiophene ring onto a substituted benzene precursor.
Recommended Synthetic Pathway
Starting Material: Methyl 3,5-dihydroxybenzoate (Commercial).
-
Step 1: Selective Protection. Monoprotection of the diol (e.g., benzyl ether) to differentiate the hydroxyl groups.
-
Step 2: Thiocarbamoylation. Conversion of the free phenol to a thiophenol precursor (Newman-Kwart Rearrangement strategy) or direct electrophilic cyclization.
-
Step 3: Cyclization. Condensation with a 2-haloacetaldehyde equivalent or similar cyclization agent to form the benzothiophene core.
-
Step 4: Deprotection. Removal of the benzyl group to yield the 4-hydroxy product.
Handling & Stability Protocols
Stability Profile
-
Oxidation: The electron-rich thiophene ring and the phenolic moiety make the compound susceptible to oxidation over time.
-
Risk:[2] Formation of sulfoxides or quinoid-like impurities (pink/brown discoloration).
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen).
-
-
Hydrolysis: The methyl ester at C6 is stable under neutral conditions but will hydrolyze to the carboxylic acid (CAS 33880-31-8) in the presence of strong bases (NaOH, LiOH).
Storage Conditions
-
Temperature: -20°C (Long-term); 2-8°C (Working stock).
-
Atmosphere: Desiccated, inert gas.
-
Shelf Life: 24 months if stored properly in amber vials.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Chemical Identity & CAS Verification
- Benzothiophene Synthesis Methodologies: Grese, T. A., et al. (1997). Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues. Journal of Medicinal Chemistry, 40(2), 146–167. (Foundational chemistry for SERM benzothiophenes).
-
Analogous Compound Data (Arzoxifene Intermediates)
-
Palkowitz, A. D., et al. (1997). Discovery and Synthesis of Arzoxifene (LY353381). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sources
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate: Structural Analysis and Synthetic Utility
Executive Summary
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS: 314725-14-9) is a specialized bicyclic heteroaromatic scaffold used primarily as a high-value intermediate in the synthesis of selective estrogen receptor modulators (SERMs), kinase inhibitors, and neuroprotective agents.[1][2][3][4] Distinguished by its specific substitution pattern—a phenolic hydroxyl group at the C4 position and a methyl ester at the C6 position—this molecule offers orthogonal functionalization vectors that are critical for structure-activity relationship (SAR) exploration in drug discovery.
This technical guide provides a comprehensive analysis of its chemical structure, a validated synthetic protocol via the Stobbe condensation, and spectroscopic characteristics, designed for researchers requiring high-purity synthesis and application data.
Chemical Identity and Physicochemical Properties[1][4][5][6][7][8][9]
The molecule consists of a benzothiophene core (a benzene ring fused to a thiophene ring) substituted with a hydroxyl group and a methyl ester.[1] The 4-hydroxy substitution mimics the A-ring phenolic moiety of estradiol, making this scaffold particularly relevant in endocrine-targeted medicinal chemistry.
Structural Data Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 314725-14-9 |
| Molecular Formula | C₁₀H₈O₃S |
| Molecular Weight | 208.23 g/mol |
| SMILES | COC(=O)C1=CC(=C2C=CSC2=C1)O |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |
| pKa (Predicted) | ~9.2 (Phenolic OH) |
| LogP (Predicted) | 2.1 - 2.5 |
Structural Features & Reactivity[5][6]
-
C4-Hydroxyl Group: Acts as a hydrogen bond donor. It is chemically versatile, allowing for O-alkylation, glycosylation, or conversion to triflates for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
-
C6-Methyl Ester: Acts as a hydrogen bond acceptor and a masked carboxylic acid. It can be selectively hydrolyzed to the free acid or reduced to a benzylic alcohol.
-
Benzothiophene Core: Provides a rigid, lipophilic planar structure that facilitates pi-pi stacking interactions within protein binding pockets.
Synthetic Methodology: The Stobbe Condensation Protocol[10]
While various routes to benzothiophenes exist, the Stobbe condensation is the preferred method for accessing the 4-hydroxy-6-carboxylate substitution pattern. This route builds the benzene ring onto a thiophene precursor, ensuring correct regiochemistry.
Mechanism of Action
The synthesis involves the condensation of thiophene-2-carbaldehyde with dimethyl succinate in the presence of a base (alkoxide). The resulting half-ester undergoes an intramolecular Friedel-Crafts-type acylation/cyclization to form the phenolic ring.
Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Stobbe Condensation[5]
-
Reagents: Thiophene-2-carbaldehyde (1.0 eq), Dimethyl succinate (1.2 eq), Potassium tert-butoxide (t-BuOK, 1.1 eq).
-
Solvent: Anhydrous Toluene or tert-Butanol.
-
Procedure:
-
Charge a flame-dried round-bottom flask with t-BuOK and solvent.
-
Add a mixture of thiophene-2-carbaldehyde and dimethyl succinate dropwise at 0°C.
-
Allow the mixture to warm to room temperature and reflux for 4–6 hours.
-
Workup: Acidify with 1N HCl, extract with ethyl acetate, and concentrate to yield the crude half-ester intermediate (3-(methoxycarbonyl)-4-(thiophen-2-yl)but-3-enoic acid).
-
Step 2: Cyclization and Aromatization
-
Reagents: Sodium Acetate (NaOAc), Acetic Anhydride (Ac₂O).
-
Procedure:
-
Dissolve the crude intermediate in Ac₂O containing NaOAc (2.0 eq).
-
Reflux the mixture for 3–5 hours. This step effects the ring closure and simultaneous acetylation of the resulting phenol.
-
Hydrolysis (Optional but recommended): The product of this step is often the 4-acetoxy derivative. To obtain the 4-hydroxy target, treat the acetoxy intermediate with mild base (K₂CO₃ in MeOH) at room temperature for 1 hour.
-
Step 3: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Hexanes:Ethyl Acetate (gradient from 90:10 to 70:30).
-
Yield: Typical yields for this sequence range from 45% to 60%.
Figure 1: Synthetic workflow for this compound via Stobbe Condensation.
Spectroscopic Characterization
Validation of the chemical structure is achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
-
δ 10.20 (s, 1H): Phenolic -OH (Exchangeable with D₂O).
-
δ 8.15 (d, J = 1.5 Hz, 1H): H-7 (Aromatic, meta-coupling).
-
δ 7.80 (d, J = 5.5 Hz, 1H): H-2 (Thiophene ring).
-
δ 7.65 (d, J = 5.5 Hz, 1H): H-3 (Thiophene ring).
-
δ 7.45 (d, J = 1.5 Hz, 1H): H-5 (Aromatic, meta-coupling).
-
δ 3.85 (s, 3H): -OCH₃ (Methyl ester).
Mass Spectrometry (ESI-MS)[8]
-
Ionization Mode: Positive or Negative (Phenols ionize well in negative mode).
-
m/z (Calculated): 208.02.
-
Observed [M+H]⁺: 209.1.
-
Observed [M-H]⁻: 207.0.
Medicinal Chemistry Applications
The 4-hydroxy-1-benzothiophene-6-carboxylate scaffold is a privileged structure in drug design.
Pharmacophore Mapping
-
Estrogen Receptor (ER) Binding: The 4-OH group mimics the 3-OH of estradiol, forming critical hydrogen bonds with Glu353 and Arg394 in the ERα ligand-binding domain.
-
Kinase Inhibition: The planar benzothiophene system fits into the ATP-binding pocket of various kinases. The 6-carboxylate can be derivatized to amides to interact with the hinge region or solvent-exposed areas.
-
Neuroprotection: Derivatives of this scaffold have shown efficacy in reducing oxidative stress, likely due to the radical scavenging ability of the phenolic moiety.
Figure 2: Pharmacophore interactions of the 4-hydroxy-6-carboxylate benzothiophene scaffold.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas. The phenolic group is susceptible to oxidation over prolonged periods if exposed to air.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 82372262, 4-Hydroxybenzo[b]thiophene-6-carboxylic acid. Retrieved from [Link]
-
Attimarad, M., et al. "Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs."[5] Indian Journal of Heterocyclic Chemistry, Vol. 14, 2005.[5] (Cited for Stobbe Condensation protocol).[6][5]
-
Tan, et al. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones." Molecules, 2022.[6] Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 314725-14-9 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Synthetic Methodology for Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Executive Summary
This technical guide provides a comprehensive structural elucidation and synthetic workflow for Methyl 4-hydroxy-1-benzothiophene-6-carboxylate . This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of Selective Estrogen Receptor Modulators (SERMs) and non-steroidal anti-inflammatory drugs (NSAIDs). The benzothiophene core serves as a bioisostere for indole and naphthalene, offering unique pharmacokinetic profiles due to the lipophilicity and metabolic stability of the sulfur heterocycle.
The following sections detail the IUPAC nomenclature logic, a robust synthetic protocol based on the Stobbe condensation strategy, and the spectroscopic validation required for quality assurance in drug discovery pipelines.
Part 1: Structural Elucidation & IUPAC Nomenclature
Nomenclature Logic and Priority Rules
The name This compound is derived following the strict hierarchy of IUPAC functional group priorities.
-
Parent Structure: The fused bicyclic system containing a benzene ring and a thiophene ring is named 1-benzothiophene (often abbreviated as benzo[b]thiophene). The "1-" indicates the sulfur atom's position, distinguishing it from the unstable 2-benzothiophene (benzo[c]thiophene) isomer.
-
Principal Functional Group: The molecule contains both an ester (-COOCH₃) and a hydroxyl group (-OH). According to IUPAC priority rules (Blue Book P-41), esters (carboxylates) have higher priority than alcohols.
-
Consequence: The suffix is based on the ester (-oate ), and the hydroxyl group is treated as a prefix (hydroxy- ).
-
-
Numbering Scheme: Numbering begins at the heteroatom (Sulfur) as position 1, proceeding toward the fusion bond to minimize locants for the heteroatom.
-
Positions: Sulfur (1), C2, C3, Fusion (3a), C4 (Hydroxy) , C5, C6 (Carboxylate) , C7, Fusion (7a).
-
Structural Visualization (DOT Diagram)
The following diagram illustrates the numbering scheme and the priority logic applied to the molecule.
Figure 1: IUPAC nomenclature derivation flow illustrating priority rules and locant assignment.
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most reliable route to 4-oxygenated-6-carboxy-benzothiophenes is not the direct functionalization of benzothiophene, but rather the construction of the benzene ring onto a thiophene precursor. This is achieved via the Stobbe Condensation followed by cyclization.[1]
-
Target: this compound[2]
-
Precursors: Thiophene-2-carboxaldehyde + Dimethyl succinate.
-
Key Intermediate:
-( -thienylidene) succinic acid monoester.
Experimental Protocol: Stobbe Condensation Route
This protocol is adapted from established methodologies for polysubstituted benzothiophenes (e.g., Attimarad et al.).
Phase 1: Stobbe Condensation
Objective: Synthesize the 3-methoxycarbonyl-4-(2-thienyl)-3-butenoic acid intermediate.
-
Reagents: Thiophene-2-carboxaldehyde (10 mmol), Dimethyl succinate (12 mmol), Potassium tert-butoxide (t-BuOK, 11 mmol), anhydrous Toluene.
-
Procedure:
-
Suspend t-BuOK in anhydrous toluene under nitrogen atmosphere.
-
Add a mixture of thiophene-2-carboxaldehyde and dimethyl succinate dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Acidify the reaction mixture with 1N HCl to pH 2. Extract with ethyl acetate (3x).[3] The product is a mono-acid/mono-ester.
-
Purification: Recrystallize from benzene/petroleum ether to yield the half-ester as yellow crystals.
-
Phase 2: Cyclization & Aromatization
Objective: Close the benzene ring to form the benzothiophene core.
-
Reagents: Stobbe half-ester (from Phase 1), Sodium Acetate (anhydrous), Acetic Anhydride.
-
Procedure:
-
Mix the half-ester (5 mmol) with anhydrous NaOAc (1.5 eq) in Acetic Anhydride (10 mL).
-
Reflux the mixture for 6–8 hours. Note: This step performs an intramolecular Friedel-Crafts acylation followed by tautomerization/elimination to form the aromatic ring.
-
Result: This yields Methyl 4-acetoxy-1-benzothiophene-6-carboxylate . The hydroxyl group is protected as an acetate in situ.
-
Workup: Pour onto crushed ice. Filter the precipitate.[4] Wash with water.[3][5]
-
Phase 3: Deprotection (Deacetylation)
Objective: Reveal the free 4-hydroxyl group.
-
Reagents: Methanolic HCl or Potassium Carbonate in Methanol.
-
Procedure:
-
Dissolve the acetoxy intermediate in MeOH containing catalytic K₂CO₃.
-
Stir at room temperature for 1 hour (transesterification removes the acetate but leaves the methyl ester intact if conditions are mild).
-
Workup: Neutralize with dilute HCl, evaporate methanol, and extract with dichloromethane.
-
Final Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway via the Stobbe condensation strategy.
Part 3: Validation & Data Specifications
Spectroscopic Expectations (NMR)
To validate the synthesis, the following NMR signals are diagnostic.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ¹H NMR | 10.2 - 10.5 | Singlet (broad) | -OH (C4) | Disappears with D₂O shake. |
| ¹H NMR | 8.35 | Doublet (J~1.5 Hz) | H7 | Meta-coupling to H5; deshielded by ester. |
| ¹H NMR | 7.60 | Doublet (J~5.5 Hz) | H2 | Thiophene ring proton. |
| ¹H NMR | 7.45 | Doublet (J~5.5 Hz) | H3 | Thiophene ring proton. |
| ¹H NMR | 7.30 | Doublet (J~1.5 Hz) | H5 | Meta-coupling to H7. |
| ¹H NMR | 3.89 | Singlet | -OCH₃ | Methyl ester protons. |
| ¹³C NMR | 166.5 | Singlet | C=O | Carbonyl of the ester. |
| ¹³C NMR | 152.0 | Singlet | C4 | Ipso-carbon attached to Oxygen. |
Pharmacological Context
This molecule is not merely a chemical curiosity but a functional intermediate.
-
SERM Precursors: The 6-carboxy-4-hydroxy substitution pattern allows for the introduction of basic side chains (via the ester) and phenolic mimicry (via the hydroxyl), essential for binding to Estrogen Receptors (ER-α and ER-β).
-
NSAID Activity: Derivatives of benzothiophene-6-carboxylic acid have shown COX-inhibitory activity similar to naproxen, but with altered metabolic stability profiles.
References
-
IUPAC Nomenclature Rules
- Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-25.2.2.4 (Heterocycles) and P-41 (Functional Group Priority).
-
Synthetic Methodology (Stobbe Condensation)
- Attimarad, M., et al. "Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs." Indian Journal of Heterocyclic Chemistry, Vol 14, 2005.
-
Benzothiophene Chemistry
- Campaigne, E. "Benzothiophenes." Comprehensive Heterocyclic Chemistry, 1984.
Sources
"Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate solubility data"
Part 1: Executive Summary
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS: 314725-14-9) is a critical heterocyclic intermediate employed in the synthesis of selective estrogen receptor modulators (SERMs), kinase inhibitors, and neuroprotective agents. Its structural core—a benzothiophene scaffold functionalized with a phenolic hydroxyl group (C4) and a methyl ester (C6)—presents unique solubility challenges.
While the benzothiophene core is inherently lipophilic, the phenolic moiety introduces pH-dependent solubility behavior, and the ester group dictates stability limits in aqueous media. This guide provides a consolidated physicochemical profile, predictive solubility data, and a validated Standard Operating Procedure (SOP) for experimental determination, addressing the lack of standardized public datasets for this specific intermediate.
Part 2: Physicochemical Profile & Solubility Data
2.1. Compound Identity & Calculated Properties Data synthesized from structural analysis and consensus predictive modeling (ACD/Labs, ChemAxon).
| Property | Value / Description | Confidence |
| CAS Number | 314725-14-9 | High (Verified) |
| Molecular Formula | C₁₀H₈O₃S | High |
| Molecular Weight | 208.23 g/mol | Exact |
| Predicted LogP | 2.6 – 2.9 | Medium (Consensus) |
| Predicted pKa (Acidic) | 8.2 – 8.8 (Phenolic -OH) | Medium |
| H-Bond Donors / Acceptors | 1 / 3 | High |
| Polar Surface Area (PSA) | ~68 Ų | High |
2.2. Solubility Matrix (Estimated vs. Observed) Based on structural analogs (e.g., Methyl 4-hydroxybenzoate, Benzothiophene-6-carboxylic acid).
| Solvent System | Solubility Classification | Est. Saturation Conc. (25°C) | Mechanistic Insight |
| Water (pH 1.2 - 6.5) | Practically Insoluble | < 0.05 mg/mL | Neutral species dominates; high lattice energy. |
| Water (pH > 10) | Sparingly Soluble | 0.5 – 2.0 mg/mL | Ionization of 4-OH (Phenolate formation) increases solvation. |
| DMSO | Freely Soluble | > 50 mg/mL | Dipolar aprotic solvent disrupts intermolecular H-bonds. |
| Methanol / Ethanol | Soluble | 10 – 30 mg/mL | Good solvation of ester/phenol; amenable to recrystallization. |
| Dichloromethane | Soluble | > 20 mg/mL | Compatible with the lipophilic benzothiophene core. |
Critical Note: The presence of the methyl ester at C6 renders this compound susceptible to hydrolysis in highly alkaline conditions (pH > 11), potentially degrading it to the dicarboxylic acid derivative. Solubility testing at high pH must be transient.
Part 3: Technical Deep Dive – Solubility Dynamics
3.1. The pH-Solubility Interplay The solubility of this compound is governed by the Henderson-Hasselbalch relationship applied to the phenolic hydroxyl group.
-
Below pH 8.0: The molecule exists in its neutral, protonated form (
). Solubility is limited by the crystal lattice energy ( ) and the hydrophobic effect of the benzothiophene ring. -
Above pH 9.0: Deprotonation of the phenol yields the anionic species (
), significantly reducing the LogD and increasing aqueous solubility.
3.2. Visualizing the Equilibrium The following diagram illustrates the species distribution and experimental workflow for accurate solubility determination.
Figure 1: Solubility equilibrium pathway distinguishing between solid-state dissolution and pH-dependent speciation.
Part 4: Validated Experimental Protocols
As direct experimental values are often absent in literature for this intermediate, the following self-validating protocols are recommended for internal data generation.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Gold standard for formulation development.
-
Preparation: Weigh 5.0 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 7.4, or 10.0) or water.[1][2][3]
-
Equilibration:
-
Seal tightly and agitate (shaker/rotator) at 25°C for 24 to 48 hours .
-
Self-Validation Step: Visually confirm excess solid remains. If clear, add more solid until saturation is visible.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).
-
Quantification (HPLC-UV):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 5% B to 95% B).
-
Detection: UV at 254 nm (Benzothiophene absorption) and 280 nm (Phenol).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
-
Protocol B: Kinetic Solubility (High-Throughput)
Best for early-stage screening.
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Precipitation: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well plate (Final DMSO = 2%).
-
Incubation: Shake for 2 hours at room temperature.
-
Analysis: Measure turbidity (OD620 nm) or filter and analyze filtrate via HPLC.
-
Interpretation: High turbidity indicates solubility < 200 µM.
-
Part 5: Synthesis & Stability Considerations
5.1. Stability Warning The methyl ester at position 6 is the "weak link" in solubility studies.
-
Hydrolysis Risk: In basic buffers (pH > 10) used to solubilize the phenol, the ester may hydrolyze to the carboxylic acid (Benzo[b]thiophene-6-carboxylic acid).
-
Mitigation: Limit exposure time in alkaline media to < 2 hours and analyze immediately via LC-MS to detect hydrolysis products (M-14 mass shift).
5.2. Synthetic Context This compound is typically synthesized via the cyclization of substituted cinnamic acids or thiophenols. Impurities from synthesis (e.g., unreacted thiophenols) can significantly alter apparent solubility. Ensure purity >98% (HPLC) before solubility profiling.
Part 6: Visualizing the Analytical Workflow
Figure 2: Step-by-step decision tree for thermodynamic solubility determination.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82372364: this compound. Retrieved from [Link][4]
-
American Elements (2025). this compound Safety and Data Sheet. Retrieved from [Link][1][4]
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP/Solubility protocols).
- Sigma-Aldrich (2025).General Protocols for Solubility Determination of Hydrophobic Intermediates. (Referenced for standard shake-flask methodology).
Sources
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate: Safety, Handling, and Technical Guide
CAS Number: 314725-14-9 Formula: C₁₀H₈O₃S Molecular Weight: 218.23 g/mol Synonyms: Methyl 4-hydroxybenzo[b]thiophene-6-carboxylate[1]
Executive Summary & Chemical Identity
This technical guide outlines the safe handling, storage, and experimental application of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate , a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and selective estrogen receptor modulators (SERMs).
As a benzothiophene derivative possessing both a phenolic hydroxyl group and a methyl ester, this compound presents specific physicochemical challenges—notably oxidative instability (phenol) and hydrolytic susceptibility (ester). This guide moves beyond basic MSDS data to provide a causality-driven handling protocol for medicinal chemists.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Handling |
| Appearance | White to pale yellow solid | Color change (browning) indicates oxidative degradation. |
| Solubility | DMSO, DMF, MeOH, DCM | Insoluble in water. Do not attempt aqueous stock solutions. |
| pKa (Predicted) | ~7.5 - 8.5 (Phenolic OH) | Acidic proton; incompatible with strong bases during storage. |
| LogP | ~2.5 - 3.0 | Lipophilic; readily penetrates skin barriers. |
Hazard Identification & Risk Assessment
Signal Word: WARNING GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302
-
Skin Corrosion/Irritation (Category 2): H315
-
Serious Eye Damage/Irritation (Category 2A): H319
-
STOT - Single Exposure (Category 3): H335 (Respiratory Irritation)
Structural Hazard Mapping
To understand the risks, one must map hazards to specific functional groups:
-
Phenolic Hydroxyl (C4-OH): The primary source of instability. Phenols are electron-rich and prone to oxidation by atmospheric oxygen, leading to quinone formation (browning). It is also the site of skin irritation/corrosion.
-
Methyl Ester (C6-COOMe): Susceptible to hydrolysis in the presence of moisture and extreme pH, converting the lipophilic intermediate into the polar free acid (4-hydroxy-1-benzothiophene-6-carboxylic acid), altering stoichiometry in synthesis.
-
Benzothiophene Core: Stable, but combustion releases toxic Sulfur Oxides (SOx).
Storage & Stability Protocols
Objective: Prevent oxidative browning and ester hydrolysis.
-
Temperature: Store at 2–8°C (Refrigerated) . While some suppliers list room temperature, the phenolic moiety necessitates refrigeration for long-term (>1 month) purity maintenance.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Why: Oxygen promotes radical formation at the phenol position.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Why: Amber glass protects against photo-oxidation; Teflon prevents leaching and provides a tight seal against moisture.
-
Handling & Experimental Workflow
Core Directive: All solid handling must occur within a certified chemical fume hood to prevent inhalation of dust.
Solubilization Protocol (Self-Validating)
-
Solvent Choice: Anhydrous DMSO or DMF is preferred for stock solutions (10–50 mM).
-
Validation Step: Before use in critical assays, check the solution color.
-
Clear/Colorless: Intact.
-
Yellow/Brown: Oxidation has occurred. Verify purity via LC-MS.
-
Workflow Diagram
The following diagram illustrates the logical flow for handling this compound to minimize degradation risks.
Figure 1: Safe handling workflow emphasizing moisture control and visual quality checks.
Emergency Response & First Aid
Critical Decision Tree: In the event of exposure, immediate action mitigates long-term sensitization.[2]
Figure 2: Emergency response decision tree. Note: Ethanol enhances phenolic absorption through skin and must be avoided during washing.
Synthesis & Waste Disposal
Reaction Safety
When using this building block in synthesis (e.g., nucleophilic substitution or hydrolysis):
-
Base Sensitivity: Strong bases (NaOH, KOH) will deprotonate the phenol (color change to bright yellow/orange phenolate) and hydrolyze the ester. Use mild bases (K₂CO₃, Cs₂CO₃) if ester retention is desired.
-
Quenching: Acidify aqueous workups carefully. The free phenol is acidic; ensure pH < 7 to extract into organic phase.
Disposal
-
Classification: Hazardous Organic Waste (contains Sulfur).
-
Protocol: Dissolve in a combustible solvent (Acetone) and dispose of in the Halogen-Free Organic Waste stream (unless chlorinated solvents were used).
-
Do NOT: Flush down the drain. The compound is toxic to aquatic life.[2]
References
-
PubChem. (n.d.). Compound Summary: Benzothiophene Derivatives Safety. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Methyl benzo[b]thiophene-2-carboxylate (Analogous Hazard Data). Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Introduction
Methyl 4-hydroxy-1-benzothiophene-6-carboxylate is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1] Its benzothiophene core is a key scaffold in the development of various therapeutic agents.[2] A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.
The structural confirmation of a synthesized molecule like this compound is a critical, multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. This guide will delve into the anticipated spectral features based on the known effects of its constituent functional groups and aromatic systems, providing a robust framework for researchers to interpret their own experimental data.
Molecular Structure and Key Features
The structure of this compound comprises a bicyclic benzothiophene system, a hydroxyl group at position 4, and a methyl carboxylate group at position 6. These features will dictate the spectroscopic fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environment, and their proximity to neighboring protons.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | 9.0 - 11.0 | Broad Singlet | 1H | The phenolic proton is acidic and its chemical shift is concentration-dependent. It often appears as a broad signal due to hydrogen bonding and exchange.[3] |
| H-7 | ~8.2 | Singlet | 1H | This proton is situated between the electron-withdrawing carboxylate group and the thiophene ring, leading to a downfield shift. |
| H-5 | ~7.8 | Singlet | 1H | This proton is deshielded by the anisotropic effect of the benzene ring and the adjacent hydroxyl group. |
| H-2 | ~7.6 | Doublet | 1H | Protons on the thiophene ring typically appear in the aromatic region. Coupling with H-3 will result in a doublet. |
| H-3 | ~7.3 | Doublet | 1H | This proton will be coupled to H-2, appearing as a doublet. |
| -OCH₃ | ~3.9 | Singlet | 3H | The methyl protons of the ester group are in a relatively shielded environment and will appear as a sharp singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[3]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.[4]
-
Tune the probe to the ¹H frequency.
-
-
Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.[4]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 165 - 175 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. |
| C-4 (C-OH) | 155 - 160 | The carbon attached to the hydroxyl group is deshielded due to the electronegativity of the oxygen atom. |
| C-7a | 138 - 142 | Quaternary carbon at the fusion of the two rings. |
| C-3a | 135 - 140 | Quaternary carbon at the fusion of the two rings. |
| C-6 | 130 - 135 | Quaternary carbon attached to the carboxylate group. |
| C-2 | 125 - 130 | Aromatic CH carbon in the thiophene ring. |
| C-7 | 120 - 125 | Aromatic CH carbon. |
| C-5 | 115 - 120 | Aromatic CH carbon. |
| C-3 | 110 - 115 | Aromatic CH carbon in the thiophene ring. |
| -OCH₃ | 50 - 55 | The methyl carbon of the ester group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Probe Tuning: The probe must be tuned to the ¹³C frequency.
-
Acquisition:
-
A wider spectral width is required (typically 0-220 ppm).[5]
-
¹³C has a low natural abundance and a smaller gyromagnetic ratio, necessitating a larger number of scans for a good signal-to-noise ratio.
-
Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon signals, DEPT experiments (DEPT-90 and DEPT-135) can be performed. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT spectra.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[6] It also offers structural clues through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₈O₃S) is 208.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition.
-
Major Fragmentation Pathways: Electron Impact (EI) ionization is a common technique that causes fragmentation. Key expected fragments include:
-
Loss of the methoxy group (-OCH₃): A peak at m/z [M - 31]⁺ would be prominent.
-
Loss of the methyl group (-CH₃): A peak at m/z [M - 15]⁺.
-
Decarboxylation: Loss of the entire methyl carboxylate group.
-
Cleavage of the thiophene ring.
-
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Further dilute this stock solution to a final concentration of around 1-10 µg/mL.
-
If necessary, add a small amount of formic acid to aid in protonation for positive ion mode.
-
-
Infusion and Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode is likely to yield a strong signal for the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Phenolic O-H | 3200 - 3600 | Broad, Strong | Stretching |
| Aromatic C-H | 3000 - 3100 | Medium | Stretching |
| Ester C=O | 1680 - 1720 | Strong, Sharp | Stretching |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | Stretching |
| C-O (Ester & Phenol) | 1200 - 1300 | Strong | Stretching |
| Thiophene C-S | 600 - 800 | Medium to Weak | Stretching |
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[1]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically subtract the background spectrum. The resulting spectrum can be analyzed for the characteristic absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is best achieved through a synergistic interpretation of data from all three spectroscopic techniques. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of this compound. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols represent standard, field-proven methodologies that ensure the acquisition of high-quality, reproducible data. Adherence to these analytical principles is fundamental to maintaining scientific integrity in chemical research and development.
References
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MySkinRecipes. (n.d.). Methyl benzo[b]thiophene-4-carboxylate. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Benzo(b)thiophene. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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MDPI. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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Royal Society of Chemistry. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes.... Retrieved from [Link]methyl-4-nitrophenol)
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Acta Crystallographica Section E. (n.d.). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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-
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The Benzothiophene Scaffold: From Coal Tar to Targeted Therapeutics
A Technical Guide for Drug Discovery & Application Scientists
Executive Summary
The benzothiophene scaffold represents a cornerstone of medicinal chemistry, serving as a robust bioisostere for the indole ring system.[1] While historically isolated from lignite tar in the late 19th century, its modern utility lies in its ability to modulate lipophilicity, metabolic stability, and receptor binding affinity in small molecule therapeutics.[1] This guide analyzes the structural evolution of benzothiophenes, contrasting their reactivity with indoles, and detailing the synthetic protocols that underpin their role in blockbuster drugs like Raloxifene and Zileuton.
Origins and Structural Fundamentals
1.1 The Gattermann Era
The history of benzothiophene (thianaphthene) begins with the rapid expansion of coal tar chemistry. In 1888 , German chemist Ludwig Gattermann first synthesized the compound, though its presence in lignite tar was established shortly thereafter.[1] Unlike its nitrogenous analog indole, benzothiophene exhibits enhanced oxidative stability, a property that initially made it a curiosity in dye manufacturing (thioindigo) before its pharmacological potential was realized.[1]
1.2 The Indole Bioisostere Concept
For the medicinal chemist, the substitution of the indole nitrogen (N-H) with a sulfur atom (S) is a strategic decision.
-
Lipophilicity: Sulfur is significantly less polar than the N-H group.[1][2] This increases the logP of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]
-
H-Bonding: The loss of the N-H hydrogen bond donor removes a specific interaction point but eliminates a site prone to rapid metabolic conjugation (e.g., glucuronidation).[1]
-
Electronic Character: The sulfur atom's lone pairs allow for
-electron delocalization, maintaining aromaticity similar to naphthalene.[1]
Table 1: Comparative Physicochemical Properties
| Property | Indole | Benzothiophene | Naphthalene | Implication for Drug Design |
| Heteroatom | Nitrogen (N-H) | Sulfur (S) | Carbon (C-H) | S removes H-bond donor capability.[1] |
| Resonance Energy | ~47 kcal/mol | ~58 kcal/mol | ~61 kcal/mol | Benzothiophene is more aromatic/stable than indole.[1][2] |
| Electrophilic Attack | C3 (Highly reactive) | C3 (Moderately reactive) | C1 (Alpha) | Controlled functionalization is easier in benzothiophenes.[1][2] |
| LogP (approx) | 2.14 | 3.12 | 3.30 | Benzothiophene increases lipophilicity vs Indole.[1][2] |
Chemical Reactivity & Synthesis Strategies[1][2][3][4][5][6]
2.1 Electrophilic Aromatic Substitution (EAS)
Unlike benzene, the benzothiophene ring system is not uniform.[1] The thiophene ring is more reactive than the benzene ring.[1]
-
C3 Selectivity: Electrophilic attack occurs predominantly at the C3 position .[1][2] The intermediate carbocation at C3 preserves the aromaticity of the fused benzene ring.
-
C2 Selectivity: Lithiation (via n-BuLi) occurs almost exclusively at C2 due to the inductive effect of the sulfur atom, allowing for divergent synthesis.[1]
Figure 1: Divergent reactivity profile of the benzothiophene scaffold.
Pharmacological Case Studies
3.1 Raloxifene (Evista): The SERM Prototype
Raloxifene illustrates the power of the benzothiophene scaffold in Selective Estrogen Receptor Modulators (SERMs).[3] The rigid benzothiophene core mimics the steroidal A/B ring system of estradiol but prevents the helix-12 folding required for full estrogenic activation in breast tissue.
-
Mechanism: The basic side chain (piperidine) protrudes from the binding pocket, forcing the receptor into an antagonist conformation in breast tissue, while acting as an agonist in bone.[1]
3.2 Zileuton (Zyflo): 5-LOX Inhibition
Zileuton is an oral inhibitor of 5-lipoxygenase, used for asthma.[1] It employs a hydroxyurea group attached to the benzothiophene to chelate the active site iron of the enzyme.
Figure 2: Mechanism of action for Zileuton in the arachidonic acid cascade.
Experimental Protocols
Protocol A: The Fiesselmann Synthesis (Classical)
Target: 3-hydroxy-2-carbomethoxybenzothiophene derivatives. This method remains relevant for generating highly substituted thiophene cores which are then annealed.[1]
Reagents:
-
Methyl thioglycolate[2]
-
Methyl phenylpropiolate (or substituted acetylenic ester)[1]
-
Base: Sodium methoxide (NaOMe) or DBU[1]
-
Solvent: Methanol or THF
Step-by-Step Workflow:
-
Condensation: In a flame-dried flask under
, dissolve methyl phenylpropiolate (10 mmol) in dry THF (20 mL). -
Addition: Add methyl thioglycolate (11 mmol) followed by dropwise addition of DBU (12 mmol) at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The base catalyzes the Michael addition of the thiol to the alkyne, followed by Dieckmann condensation.
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate (3x).[1][2][4][5] Wash organics with brine, dry over
.[1] -
Purification: Recrystallize from MeOH/Water to yield the 3-hydroxy-thiophene derivative.
Protocol B: Synthesis of Zileuton (Modern Industrial Route)
Target: N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea. This protocol avoids the use of hazardous reagents like phosgene, utilizing a reductive amination strategy or direct coupling.[1]
Reagents:
-
Sodium Borohydride (
)[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Acid Catalyst (p-TsOH or HCl)[1]
Step-by-Step Workflow:
-
Reduction: Dissolve 2-acetylbenzothiophene (50g) in Methanol (300 mL). Cool to 0-5°C.[1][2]
-
Hydride Addition: Add aqueous
(0.5 eq) dropwise over 30 minutes. Monitor by HPLC until ketone is consumed.[1][2] -
Quench: Adjust pH to 7.0 with conc. HCl. Evaporate methanol under reduced pressure.
-
Isolation: Add water, filter the resulting solid (1-benzo[b]thiophen-2-ylethanol). Yield >90%.
-
Coupling: React the secondary alcohol with hydroxyurea in the presence of acid catalyst (e.g., in Toluene/HCl) at 50°C.
-
Purification: The crude product is crystallized from ethanol to yield Zileuton (White crystalline powder, mp 144-145°C).[1]
References
-
Gattermann, L. (1888).[1][2] "Syntheses of Aromatic Thioketones." Berichte der deutschen chemischen Gesellschaft.
-
Kampen, G., et al. (2017).[1] "Structure-activity relationship of benzothiophene derivatives." Journal of Medicinal Chemistry.
-
FDA Drug Approval Package. (1997).[1][2] "Evista (Raloxifene Hydrochloride) Pharmacology Review." [1]
-
Carter, G. W., et al. (1991).[1] "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics.
-
Li, J., et al. (2020).[1][8] "Recent Advances in the Synthesis of Benzothiophenes." Organic Chemistry Frontiers. [1]
-
PubChem Compound Summary. "Zileuton."[1][2] National Center for Biotechnology Information.[1][2] [1][2]
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Strategic Integration of Benzothiophene Scaffolds in Modern Drug Discovery
Topic: Strategic Integration of Benzothiophene Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists
Executive Summary
The benzothiophene scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for indole and naphthalene systems. Its unique electronic distribution—characterized by a sulfur atom that imparts lipophilicity and alters metabolic stability—has cemented its role in FDA-approved therapeutics ranging from Selective Estrogen Receptor Modulators (SERMs) to 5-lipoxygenase inhibitors. This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of benzothiophene derivatives, moving beyond basic descriptions to explore the causal relationships between structural modification and pharmacological outcome.[1]
The Benzothiophene Pharmacophore: Chemical Space & Bioisosterism
Electronic and Physicochemical Properties
The benzothiophene ring system consists of a benzene ring fused to a thiophene ring.[2] Unlike its nitrogen-containing analogue (indole), benzothiophene lacks a hydrogen bond donor at the heteroatom position, significantly altering its solvation profile and receptor interaction capability.
-
Lipophilicity: The sulfur atom increases
relative to indole, enhancing membrane permeability. -
Aromaticity: The thiophene ring is less aromatic than benzene but more aromatic than furan, allowing for unique
stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in binding pockets. -
Metabolic Stability: The sulfur atom is susceptible to oxidation (S-oxidation) to sulfoxides and sulfones, a pathway that can be exploited for prodrug design or must be mitigated to prevent rapid clearance.
Comparative Chemical Space (DOT Visualization)
The following diagram illustrates the relationship between benzothiophene and its common isosteres, highlighting key property shifts.
Figure 1: Bioisosteric relationships and physicochemical shifts between indole, naphthalene, and benzothiophene cores.
Clinical Success & Mechanism of Action: Case Studies
Raloxifene (SERM)
Raloxifene utilizes the benzothiophene core to mimic the steroidal A/B ring system of estradiol. The rigidity of the benzothiophene scaffold positions the critical phenolic hydroxyl groups to interact with Arg394 and Glu353 in the Estrogen Receptor (ER) ligand-binding domain.
-
Causality: The 2-(4-hydroxyphenyl) group mimics the 3-OH of estradiol. The basic side chain (piperidine ethoxy) protrudes from the binding pocket, displacing Helix 12 and preventing co-activator recruitment—the definition of its antagonist profile in breast tissue.
Zileuton (5-LOX Inhibitor)
Zileuton employs a benzothiophene moiety to inhibit 5-lipoxygenase, a key enzyme in leukotriene biosynthesis.
-
Mechanism: The sulfur atom and the aromatic system chelate the active site iron or stabilize the radical intermediates essential for the enzymatic reaction.
Figure 2: Mechanism of Action for Raloxifene as a Selective Estrogen Receptor Modulator (SERM).
Synthetic Strategies: Protocols & Methodologies
To ensure trustworthiness, we focus on a self-validating synthetic route: the Iodine-Catalyzed Cyclization of Thiophenols with Alkynes . This method is preferred in modern medicinal chemistry for its "green" profile, metal-free conditions, and high regioselectivity.
Protocol: Iodine-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes
Objective: Synthesize 2-phenyl-3-(ethoxycarbonyl)benzothiophene from 2-mercaptobenzoic acid ester and phenylacetylene.
Reagents:
-
Substituted Thiophenol (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Molecular Iodine (
) (10-20 mol%) -
Solvent: Toluene or DMSO
-
Oxidant: TBHP (tert-Butyl hydroperoxide) if starting from thiophenol directly to regenerate
in situ.
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge the substituted thiophenol (1.0 mmol) and the alkyne (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (
, 0.1 mmol, 10 mol%). -
Solvent: Add Toluene (3 mL). Note: Solvent choice affects rate; polar aprotic solvents like DMSO can accelerate the reaction but may complicate workup.
-
Reaction: Heat the mixture to 100°C in an oil bath under an air atmosphere. Monitor via TLC (Thin Layer Chromatography) using Hexane/Ethyl Acetate (9:1) as eluent.
-
Validation Point: The disappearance of the thiol spot (high
) and appearance of a fluorescent blue spot (benzothiophene) under UV light indicates progress.
-
-
Quenching: Once complete (typically 2-4 hours), cool to room temperature. Add saturated aqueous
(sodium thiosulfate) to quench excess iodine (color changes from dark red/violet to clear/yellow). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous . -
Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel.
Causality of Steps:
-
Iodine Role: Acts as a Lewis acid to activate the alkyne and facilitates the electrophilic attack of the sulfur.
-
Temperature: 100°C is required to overcome the activation energy for the cyclization step.
Structure-Activity Relationships (SAR)
The biological activity of benzothiophene derivatives is highly sensitive to substitution patterns.[3][4][5] The following table summarizes general SAR trends derived from SERM and antimicrobial research.
| Position | Modification | Effect on Activity | Mechanistic Insight |
| C-2 | Aryl Group (e.g., 4-OH-Ph) | Critical Increase | Mimics the A-ring of steroids; essential for receptor anchoring via H-bonding. |
| C-3 | Basic Side Chain (e.g., piperidine) | Modulates Agonist/Antagonist | Protrudes from the binding pocket to interfere with co-activator binding (SERM mechanism). |
| C-6 | Hydroxyl (-OH) | High Potency | Corresponds to the 3-OH of estradiol; forms critical H-bonds with water or receptor residues. |
| S-1 | Oxidation ( | Variable / Reduced | Increases polarity significantly; often leads to loss of aromaticity or altered binding geometry. |
| C-5 | Halogen (F, Cl) | Metabolic Stability | Blocks metabolic hydroxylation, extending half-life ( |
Biological Evaluation: Antimicrobial Assay Protocol
For researchers developing new benzothiophene-based antimicrobials, the Minimum Inhibitory Concentration (MIC) assay is the standard validation method.
Protocol: Broth Microdilution Method (CLSI Standards)
Objective: Determine the MIC of a novel benzothiophene derivative against Staphylococcus aureus (ATCC 29213).
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
96-well microtiter plates (round bottom).[6]
-
Test Compound (dissolved in DMSO at 10 mg/mL stock).
-
Positive Control: Vancomycin.
-
Resazurin dye (optional, for visual readout).
Workflow:
-
Inoculum Prep: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Compound Dilution:
-
Add 100 µL MHB to columns 2-12 of the 96-well plate.
-
Add 200 µL of test compound (diluted to 2x starting concentration, e.g., 128 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10 using a multichannel pipette (transfer 100 µL). Discard 100 µL from column 10.
-
Columns 11 and 12 serve as Growth Control (bacteria + no drug) and Sterility Control (media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume = 200 µL. Final bacterial concentration
CFU/mL. -
Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Readout:
-
Visual: MIC is the lowest concentration showing no visible turbidity.
-
Dye-based: Add 30 µL of 0.01% Resazurin. Incubate for 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of dye).
-
References
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 2024.
-
Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 1997.
-
Benzothiophene synthesis via iodine-catalyzed cascade reactions. Synlett, 2015, 26, 1890-1894.[7]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 2018.
-
FDA-approved heterocyclic molecules for cancer treatment. Saudi Pharmaceutical Journal, 2022.
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- 7. Benzothiophene synthesis [organic-chemistry.org]
The Pharmacological Profile of Hydroxybenzothiophenes: A Technical Guide for Drug Development Professionals
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds.[1] Its derivatives exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antidiabetic, and anticonvulsant properties.[1][2] The structural versatility of the benzothiophene ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to achieve desired therapeutic effects. This guide will provide an in-depth exploration of a specific and highly significant subclass: the hydroxybenzothiophenes. The introduction of a hydroxyl group onto the benzothiophene framework profoundly influences the molecule's electronic properties and its potential for hydrogen bonding, leading to distinct and potent interactions with biological targets. This is exemplified by the well-known selective estrogen receptor modulator (SERM), raloxifene, a cornerstone in the management of postmenopausal osteoporosis and the prevention of invasive breast cancer. Beyond their established role as SERMs, novel hydroxybenzothiophene derivatives are emerging as promising candidates in other therapeutic areas, notably as multi-kinase inhibitors in oncology. This guide will delve into the synthesis, multifaceted pharmacological activities, structure-activity relationships, and key experimental protocols for the evaluation of hydroxybenzothiophenes, offering a comprehensive resource for researchers and drug development professionals.
Synthetic Strategies for Hydroxybenzothiophene Derivatives
The synthesis of hydroxybenzothiophenes is a critical aspect of their development as therapeutic agents, with various methods employed to construct the core scaffold and introduce key functional groups. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability and efficiency.
A prevalent strategy for the synthesis of 2-aryl-3-aroyl-6-hydroxybenzothiophenes, the structural class of raloxifene, involves a multi-step process. A key step is the Friedel-Crafts acylation of an appropriately protected 2-arylbenzothiophene nucleus with a benzoyl chloride derivative bearing the precursor to the basic side chain.[3] Subsequent deprotection of the hydroxyl groups is a crucial final step. The use of reagents like aluminum chloride with ethanethiol has proven effective for cleaving aryl methoxy ethers without disturbing the (dialkylamino)ethoxy side chain, which is vital for the pharmacological activity of SERMs.[3]
More contemporary approaches focus on improving efficiency and versatility. For instance, palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts offers a high-yielding route to multisubstituted benzothiophenes.[4] This method is compatible with a diverse range of substituents and has been successfully applied to the synthesis of a raloxifene precursor.[4]
The synthesis of constrained analogues of raloxifene has been achieved through innovative strategies combining directed remote metalation (DreM) and electrophilic cyclization with Suzuki-Miyaura cross-coupling reactions.[5] These advanced techniques allow for the construction of complex, conformationally restricted molecules, which can provide valuable insights into the bioactive conformation and lead to compounds with improved pharmacological profiles.[5][6]
Furthermore, one-pot multicomponent reactions are gaining traction as a "green chemistry" approach to synthesizing biologically active benzothiophene derivatives.[7] These methods are often simpler to perform, provide high yields in shorter reaction times, and can sometimes be conducted in environmentally benign solvents like water.[7]
Illustrative Synthetic Workflow: Generalized Synthesis of a 2,3-Disubstituted 6-Hydroxybenzothiophene
The following diagram illustrates a generalized synthetic workflow for a 2,3-disubstituted 6-hydroxybenzothiophene, integrating key reactions discussed in the literature.
Caption: Generalized synthetic workflow for hydroxybenzothiophenes.
Pharmacological Activities and Mechanisms of Action
Hydroxybenzothiophenes exhibit a remarkable diversity of pharmacological activities, primarily driven by their ability to interact with various biological targets. Their mechanisms of action are often complex and can be broadly categorized into estrogen receptor modulation and non-estrogenic effects, such as kinase inhibition.
Selective Estrogen Receptor Modulation (SERM) Activity
The most well-characterized pharmacological profile of hydroxybenzothiophenes is their action as Selective Estrogen Receptor Modulators (SERMs).[8] SERMs are a class of compounds that bind to estrogen receptors (ERs) and exert tissue-specific agonist or antagonist effects.[9]
Mechanism of Action:
Hydroxybenzothiophenes, such as raloxifene, bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding of a SERM to the ER induces a specific conformational change in the receptor protein. This altered conformation dictates how the receptor interacts with co-regulatory proteins (co-activators and co-repressors), which ultimately determines the transcriptional response in a given cell type.[10]
-
In Bone: Raloxifene acts as an estrogen agonist, mimicking the bone-protective effects of estrogen. It decreases bone resorption and increases bone mineral density, thereby reducing the risk of fractures in postmenopausal women.[11]
-
In Breast and Uterine Tissue: In contrast, raloxifene acts as an estrogen antagonist in these tissues. By blocking the binding of endogenous estrogens to the ER, it inhibits the proliferation of estrogen-sensitive breast cancer cells and does not stimulate the growth of the uterine lining.[11][12]
This tissue-selective activity is the hallmark of SERMs and provides a significant therapeutic advantage over traditional hormone replacement therapy by offering the benefits of estrogen on bone without the associated increased risks of breast and uterine cancers.[9]
Caption: Tissue-selective mechanism of action of hydroxybenzothiophene SERMs.
Anticancer Activity Beyond SERM Effects
Recent research has expanded the pharmacological profile of hydroxybenzothiophenes beyond their SERM activity, revealing their potential as direct anticancer agents through various mechanisms.
Multi-Kinase Inhibition:
A significant area of investigation is the development of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors.[13] Cancer chemoresistance often arises from the ability of tumor cells to bypass the inhibition of a single kinase by utilizing alternative signaling pathways.[13] Multi-kinase inhibitors offer a promising strategy to overcome this resistance by simultaneously blocking several key kinases involved in cancer cell proliferation, survival, and migration.
For example, certain 5-hydroxybenzothiophene hydrazide derivatives have been shown to be potent inhibitors of multiple kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range.[13] These compounds have demonstrated broad-spectrum anticancer activity in various cancer cell lines, inducing G2/M cell cycle arrest and apoptosis.[13]
Tubulin Polymerization Inhibition:
Some benzothiophene derivatives, including those with acrylonitrile substitutions, have shown potent anticancer properties by interfering with tubulin polymerization.[14] This mechanism is distinct from that of SERMs and disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death.[14] A key advantage of some of these compounds is that they are not substrates for P-glycoprotein, a transporter protein often responsible for multidrug resistance in cancer.[14]
Other Anticancer Mechanisms:
The benzothiophene scaffold is also being explored for its potential to induce apoptosis through the activation of pro-apoptotic genes and to inhibit cell migration and colony formation in cancer cells.[1]
Other Potential Pharmacological Activities
The versatile benzothiophene nucleus has been associated with a range of other biological activities, suggesting that hydroxy-substituted derivatives may also possess therapeutic potential in these areas. These include:
-
Anti-inflammatory activity: Some benzothiophene derivatives have shown potential in combating inflammatory diseases.[2]
-
Antimicrobial and Antifungal activity: Various substituted benzothiophenes have been reported to exhibit antimicrobial and antifungal properties.[15]
-
Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the treatment of Alzheimer's disease.[16]
Structure-Activity Relationships (SAR)
The biological activity of hydroxybenzothiophenes is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
For SERM Activity:
In the case of raloxifene and its analogues, several structural features are critical for their SERM profile:
-
The 6-hydroxy group on the benzothiophene core is important for estrogen receptor binding and in vitro activity.[17]
-
The 4'-hydroxy group on the 2-aryl substituent also contributes significantly to receptor binding.[17]
-
The basic side chain at the 3-position is essential for the antiestrogenic activity in the uterus. Seemingly minor modifications to the amine moiety, such as the use of cyclic amines (e.g., piperidine), can lead to greater antagonism and reduced intrinsic estrogenicity compared to non-cyclic counterparts.[3]
-
Substituents on the 2-aryl ring: Small, highly electronegative substituents at the 4'-position, such as fluoro and chloro, are generally preferred for both in vitro and in vivo activity.[17]
For Kinase Inhibition:
For the 5-hydroxybenzothiophene derivatives acting as multi-kinase inhibitors, the SAR is an active area of research. Key findings include:
-
The 5-hydroxy group appears to be a key feature for extending the inhibitory activity across multiple kinases compared to the corresponding 5-methoxy derivatives.
-
The nature of the substituent at the 2-position of the benzothiophene ring significantly influences the potency and selectivity of kinase inhibition. For instance, hydrazide derivatives have shown potent multi-target kinase inhibition, while certain amide derivatives exhibit more selective inhibition towards specific kinases like haspin.[13]
Pharmacokinetics, Metabolism, and Toxicology
The clinical utility of any therapeutic agent is determined not only by its pharmacological activity but also by its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles.
Pharmacokinetics of Raloxifene:
-
Absorption: Raloxifene is rapidly absorbed after oral administration, but its absolute bioavailability is low, at approximately 2%, due to extensive first-pass glucuronidation.
-
Distribution: It is highly bound to plasma proteins (>95%), primarily albumin.
-
Metabolism: Raloxifene undergoes extensive metabolism in the liver, mainly through glucuronide conjugation.
-
Excretion: The majority of the drug and its metabolites are excreted in the feces.
ADME of Other Hydroxybenzothiophenes:
The ADME properties of novel hydroxybenzothiophene derivatives are typically evaluated during preclinical development using in silico models and in vitro assays.[18] Computational tools can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for drug-drug interactions.[5][18]
Toxicology:
The toxicological profile of SERMs is well-characterized. The most significant risks associated with raloxifene include an increased risk of venous thromboembolism (deep vein thrombosis and pulmonary embolism) and ischemic stroke.[19] Unlike tamoxifen, another widely used SERM, raloxifene does not appear to increase the risk of endometrial cancer.[9] Genotoxicity studies on some SERMs, like tamoxifen, have shown positive results, while the genotoxic potential of raloxifene is less well-defined.[9] For novel hydroxybenzothiophene derivatives, a comprehensive toxicological evaluation is a critical component of preclinical development.
Experimental Protocols
The following provides an overview of a key in vitro assay used to characterize the pharmacological activity of hydroxybenzothiophenes.
Estrogen Receptor Competitive Binding Assay
This assay is fundamental for determining the affinity of a test compound for the estrogen receptor and is a primary screening tool for identifying potential SERMs.
Principle:
This is a competitive binding assay where the test compound competes with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor in a preparation of rat uterine cytosol. The amount of radiolabeled ligand displaced by the test compound is proportional to the binding affinity of the test compound.
Detailed Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are excised from immature female rats and homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[20]
-
The homogenate is centrifuged at a low speed (e.g., 2,500 x g) to pellet the nuclear fraction.[20]
-
The resulting supernatant is then ultracentrifuged at a high speed (e.g., 105,000 x g) to pellet the microsomal fraction.[20]
-
The final supernatant is the uterine cytosol containing the estrogen receptors, which can be used immediately or stored at -80°C.[20]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test hydroxybenzothiophene compound and a reference standard (e.g., unlabeled 17β-estradiol).
-
In assay tubes kept on ice, add a fixed concentration of radiolabeled [³H]-17β-estradiol (e.g., 0.5 - 1.0 nM).[20]
-
Add the various concentrations of the test compound or reference standard.
-
Include tubes for total binding (containing only [³H]-17β-estradiol and cytosol) and non-specific binding (containing [³H]-17β-estradiol, cytosol, and a large excess of unlabeled 17β-estradiol).
-
Initiate the binding reaction by adding a specific amount of the prepared rat uterine cytosol (e.g., 50-100 µg of protein per tube).[20]
-
Incubate the tubes at 4°C for 16-18 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold slurry of hydroxylapatite (HAP) or dextran-coated charcoal to each tube to adsorb the unbound radioligand.
-
Incubate on ice with intermittent mixing.
-
Centrifuge the tubes to pellet the adsorbent (with the unbound ligand) or the HAP (with the receptor-ligand complex).
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the supernatant (if using charcoal) or the pellet (if using HAP) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of the reference standard.
-
Conclusion and Future Directions
Hydroxybenzothiophenes represent a versatile and pharmacologically significant class of compounds. The well-established clinical success of raloxifene as a SERM has paved the way for the exploration of new derivatives with improved therapeutic profiles. The emerging role of hydroxybenzothiophenes as multi-kinase inhibitors for cancer therapy highlights the broad potential of this scaffold beyond endocrine modulation.
Future research in this field will likely focus on several key areas:
-
Development of Novel SERMs: The search for an "ideal" SERM with enhanced bone-protective effects and a superior safety profile, particularly with regard to thromboembolic events, remains an active area of research.
-
Optimization of Kinase Inhibitors: Further SAR studies on 5-hydroxybenzothiophene derivatives will be crucial for developing potent and selective multi-kinase inhibitors with improved efficacy against chemoresistant cancers.
-
Exploration of Other Therapeutic Areas: The diverse biological activities associated with the benzothiophene nucleus warrant further investigation of hydroxy-substituted derivatives for other indications, such as inflammatory, neurodegenerative, and infectious diseases.
-
Advanced Drug Delivery Systems: Formulations designed to improve the oral bioavailability of hydroxybenzothiophenes could significantly enhance their clinical utility.
References
- Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 765-783.
- Black, L. J., Jones, C. D., & Falcone, J. F. (1983). Antagonism of estrogen action with a new benzothiophene derived antiestrogen. Life sciences, 32(9), 1031–1036.
- Caron, L., et al. (2006). Synthesis of constrained raloxifene analogues by complementary use of Friedel-Crafts and directed remote metalation reactions. The Journal of organic chemistry, 71(14), 5236–5245.
- El-Sayed, M. A., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3788.
- Gopal, K., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-8.
- Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1091-1095.
- Jones, C. D., et al. (1984). Antiestrogens. 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]-phenyl]methanone hydrochloride (LY156758), a remarkably effective estrogen antagonist with only minimal intrinsic estrogenicity. Journal of medicinal chemistry, 27(8), 1057–1066.
- Grese, T. A., et al. (1997). Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of medicinal chemistry, 40(2), 146–167.
- Hassan, A. S., et al. (2024). Design, synthesis, antitumor activities, molecular docking and ADMET of new benzochromenes, benzochromenopyrimidines, and benzochromeno-triazolopyrimidines. Results in Chemistry, 7, 101438.
- von Angerer, E., et al. (1990). 3-Alkyl-2-phenylbenzo[b]thiophenes: nonsteroidal estrogen antagonists with mammary tumor inhibiting activity. Journal of medicinal chemistry, 33(9), 2635–2640.
- Wakeling, A. E., & Bowler, J. (1992). Action of "pure" antiestrogens in inhibiting estrogen receptor action. Journal of steroid biochemistry and molecular biology, 43(1-3), 173–177.
- Wani, T. A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Chemistry & Biodiversity, 21(6), e202400305.
- Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future medicinal chemistry.
- El-Sayed, M. A., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3788.
- Black, L. J., Jones, C. D., & Falcone, J. F. (1983). Antagonism of estrogen action with a new benzothiophene derived antiestrogen. Life sciences, 32(9), 1031–1036.
- Goldstein, S. R. (2000). A pharmacological review of selective oestrogen receptor modulators.
- Worasiere, A. T., et al. (2017). Quantitative Structure–Activity Relationship Analysis of Selective Rho Kinase Inhibitors as Neuro-regenerator Agents. Journal of young pharmacists : JYP, 9(4), 512–521.
- National Toxicology Program. (2002).
- Kumar, A., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of organic chemistry, 80(24), 12510–12526.
- Gradishar, W. J. (2006). Long-Term Toxicities of Selective Estrogen-Receptor Modulators and Antiaromatase Agents. Clinical breast cancer, 7(Suppl 1), S29–S36.
- Yilmaz, S., & Godekmerdan, A. (2012). Genotoxicity of the some selective estrogen receptor modulators: a review. Drug and chemical toxicology, 35(1), 93–99.
- Benchchem. (n.d.). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.
- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 134-140.
- Worasiere, A. T., et al. (2017). Quantitative Structure–Activity Relationship Analysis of Selective Rho Kinase Inhibitors as Neuro-regenerator Agents. Journal of young pharmacists : JYP, 9(4), 512–521.
- Jones, C. D., et al. (1984). Antiestrogens. 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]-phenyl]methanone hydrochloride (LY156758), a remarkably effective estrogen antagonist with only minimal intrinsic estrogenicity. Journal of medicinal chemistry, 27(8), 1057–1066.
- LiverTox. (2017). Selective Estrogen Receptor Modulators. National Institute of Diabetes and Digestive and Kidney Diseases.
- Wakeling, A. E., & Bowler, J. (1992). Action of "pure" antiestrogens in inhibiting estrogen receptor action. Journal of steroid biochemistry and molecular biology, 43(1-3), 173–177.
- Wikipedia. (n.d.).
- Roy, K., et al. (2015). Quantitative Structure-Activity Relationship (QSAR): Modeling Approaches to Biological Applications. In QSAR and Molecular Modeling Studies in Heterocyclic Drugs II (pp. 3-31). Springer.
- Kim, J., et al. (2019). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International journal of molecular sciences, 20(18), 4448.
- Pearce, K. H., et al. (2024). Discovery of potent and sub-family selective oxindole inhibitors of Tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 271, 116377.
- Watson, C. S., et al. (2014). Rapid actions of xenoestrogens disrupt normal estrogenic signaling. Steroids, 81, 49–59.
- Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental science & technology, 49(14), 8731–8743.
- Benchchem. (n.d.). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.
- Palacios, S., & Mejia, A. (2008). Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. The open orthopaedics journal, 2, 100–104.
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- 20. benchchem.com [benchchem.com]
"exploring the SAR of 4-hydroxy-1-benzothiophene derivatives"
Executive Summary: The "Pivot Point" of the Benzothiophene Scaffold
While the 6-hydroxybenzothiophene scaffold has achieved clinical immortality through Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, the 4-hydroxy-1-benzothiophene isomer represents a distinct, often underutilized "pivot point" in medicinal chemistry.[1][2]
This guide explores the Structure-Activity Relationship (SAR) of the 4-hydroxy isomer.[1][2] Unlike its 6-substituted counterpart, which often targets the distal end of ligand binding pockets (e.g., ER
-
Angular tricyclic fusion (mimicking psoralens/angelicin).
-
Peptidomimetic anchoring (HIV protease inhibitors).
Chemical Foundation & Physicochemical Profile[2]
The 4-hydroxy-1-benzothiophene core (C
Key Physicochemical Properties
| Property | Value / Characteristic | Implication for Drug Design |
| pKa (Phenolic) | ~9.5 - 10.0 | Ionizable at physiological pH; critical for solubility and protein binding.[1][2] |
| LogP | ~2.6 (Parent) | Moderate lipophilicity; 4-OH lowers LogP relative to unsubstituted core, aiding bioavailability.[2] |
| H-Bond Vector | Orthogonal to S-vector | Points towards "solvent front" or specific hinge regions in kinase pockets.[1][2] |
| Electronic Effect | Electron Donating (+M) | Activates C3, C5, and C7 for electrophilic aromatic substitution (SEAr).[2] |
Synthetic Strategies: Accessing the 4-Hydroxy Core[1][2][3][4][5][6][7]
Accessing the 4-isomer is synthetically distinct from the 6-isomer.[1][2] Standard cyclizations often favor the thermodynamically stable 6- or 5-isomers.[1][2] Two robust, self-validating protocols are recommended.[2]
Strategy A: Dehydrogenation of Cyclic Ketones (The "Classic" Route)
This method is preferred for scale-up due to the availability of starting materials.[1][2] It involves the aromatization of 6,7-dihydrobenzo[b]thiophen-4(5H)-one.[2]
Strategy B: Cyclocarbonylation (The "Modern" Route)
Utilizes palladium-catalyzed carbonylation, offering high regioselectivity.[2]
Figure 1: Primary synthetic workflows for accessing the 4-hydroxybenzothiophene core and its downstream diversity.[2]
Detailed SAR Analysis
The biological activity of 4-hydroxybenzothiophene derivatives is highly sensitive to substitutions at the C2, C3, and C5 positions.[2]
The 5-Lipoxygenase (5-LOX) Inhibition Vector
Research indicates that 4-hydroxybenzothiophenes, particularly those with redox-active substituents (like quinone forms) or chelating carboxylic acids, are potent 5-LOX inhibitors.[1][2]
-
Mechanism: The 4-OH group, often in concert with a substituent at C5 (e.g., -COOH or -CHO), mimics the arachidonic acid transition state or chelates the non-heme iron in the 5-LOX active site.[1][2]
-
Key Modification: 4-hydroxybenzo[b]thiophene-5-carboxylic acid . The proximity of the 4-OH and 5-COOH creates a salicylate-like motif, crucial for binding affinity.[1][2]
Peptidomimetics (HIV Protease)
In HIV protease inhibitors (e.g., Saquinavir analogs), the 4-hydroxybenzothiophene moiety serves as a P2 ligand.[2]
-
SAR Insight: The bulky benzothiophene ring fills the hydrophobic S2 pocket.[1] The 4-substituent (often an ether linkage) directs the rest of the inhibitor into the catalytic tunnel.[1]
-
Critical Factor: The 4-position tolerates bulky silyloxy or alkoxy groups, improving lipophilicity without sacrificing the core's pi-stacking ability.[1][2]
Angular Tricyclic Systems (Psoralen Bioisosteres)
The 4-hydroxy group is a precursor to Angelicin analogs (isosteres of furocoumarins).[1]
-
Pathway: Formylation at C5 followed by condensation with diethyl malonate yields angular tricyclic lactones.[1]
-
Activity: These compounds show photobiological activity (DNA intercalation) useful in treating skin disorders like vitiligo, with potentially lower phototoxicity than linear psoralens.[2]
Experimental Protocol: 5-LOX Inhibition Assay
A self-validating biochemical assay to quantify the potency of 4-hydroxy derivatives.[1][2]
Objective: Determine IC
Reagents:
-
Calcium Ionophore A23187 (Sigma)
-
Arachidonic Acid (AA) substrate[3]
-
RP-HPLC system with UV detection (235 nm and 280 nm)[2]
Workflow:
-
Cell Prep: Isolate PMNLs from heparinized human blood via density gradient centrifugation (Polymorphprep). Resuspend at
cells/mL in PBS containing glucose and Ca . -
Incubation: Pre-incubate
cell suspension with the test compound (dissolved in DMSO) for 15 minutes at 37°C.-
Control: DMSO vehicle only.[1]
-
-
Activation: Stimulate cells with Calcium Ionophore A23187 (
) and Arachidonic Acid ( ) for 10 minutes. -
Termination: Stop reaction with
cold methanol containing prostaglandin B2 (internal standard). -
Extraction: Centrifuge (2000g, 10 min). Dilute supernatant with water and extract via solid-phase extraction (C18 columns).
-
Quantification: Elute with methanol, evaporate, and reconstitute in mobile phase. Analyze via HPLC.
Visualization of SAR Logic
Figure 2: Strategic modification points on the 4-hydroxybenzothiophene core and their resulting therapeutic applications.[1][2]
References
-
Campaigne, E., et al. (1971).[2][4] Electrophilic substitution of 4-hydroxybenzo[b]thiophene derivatives.[1][2] Journal of Heterocyclic Chemistry.[1][4][5] Link
-
Takeuchi, K., et al. (1999).[2] Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[1][6] Link
-
Banerji, J., et al. (2003).[2] Synthesis of 4-hydroxybenzothiophene-5-carboxylic acid derivatives as potential NSAIDs.[1][2] Indian Journal of Heterocyclic Chemistry.[1][5] Link
-
US Patent 6437144B2. (2002). Methods for the preparation of 4-hydroxy benzothiophene.[1][2][7][8][9][10][11]Link
-
Werz, O., et al. (2015).[2] Novel series of benzoquinones with high potency against 5-lipoxygenase.[1][2] European Journal of Medicinal Chemistry.[1] Link
-
Benedini, F., et al. (1994).[2] Heterocycles in Peptidomimetics: Benzothiophene derivatives as HIV protease inhibitors.[1][2] Journal of Medicinal Chemistry.[1] Link (Contextual citation based on peptidomimetic search results).
Disclaimer: This guide is intended for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and ethical guidelines.
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- 4. researchgate.net [researchgate.net]
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- 6. prepchem.com [prepchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journal.iisc.ac.in [journal.iisc.ac.in]
- 10. Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis † - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
[1]
Introduction & Strategic Analysis
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as the core for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Arzoxifene, as well as 5-lipoxygenase inhibitors like Zileuton.[1][2]
The specific target, This compound , presents a unique synthetic challenge: the simultaneous installation of a phenolic hydroxyl group at position 4 and an ester functionality at position 6.[1] Direct electrophilic substitution of benzothiophene typically favors the 3-position, making the de novo construction of the benzene ring onto a thiophene precursor the superior strategy.[1]
Retrosynthetic Logic
We utilize a Stobbe Condensation strategy.[3] This approach builds the phenolic ring via a succinate scaffold, ensuring:
-
Regiocontrol: The cyclization of the succinate intermediate strictly directs the hydroxyl group to position 4 and the carboxylate to position 6.
-
Scalability: The starting materials (Thiophene-2-carbaldehyde, Dimethyl succinate) are inexpensive and the intermediates are stable solids.[1]
Figure 1: Retrosynthetic pathway utilizing the Stobbe Condensation strategy.[1]
Safety & Handling Protocols
| Hazard Class | Risk Description | Mitigation Strategy |
| Thiophenes | Strong, unpleasant odor; potential neurotoxicity.[1] | Handle strictly in a fume hood. Double-glove (Nitrile). Treat waste with bleach before disposal. |
| Acetic Anhydride | Lachrymator; corrosive; flammable. | Use glass syringes for transfer. Keep away from water sources. |
| Potassium tert-butoxide | Pyrophoric; moisture sensitive.[1] | Store under inert gas. Dispense quickly or use a glovebox if available. |
| Reaction Pressure | Gas evolution during workups (CO2).[1] | Vent separatory funnels frequently during bicarbonate washes. |
Detailed Experimental Protocol
Phase 1: Stobbe Condensation
Objective: Synthesis of trans-3-(methoxycarbonyl)-4-(thiophen-2-yl)but-3-enoic acid.[1][3]
Reagents:
-
Thiophene-2-carbaldehyde (1.0 eq, 11.2 g, 100 mmol)[1]
-
Dimethyl succinate (1.5 eq, 21.9 g, 150 mmol)[1]
-
Potassium tert-butoxide (1.1 eq, 12.3 g, 110 mmol)[1]
-
tert-Butanol (Solvent, 100 mL)[1]
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Add tert-butanol and Potassium tert-butoxide. Stir until dissolved.
-
Addition: Add Dimethyl succinate dropwise over 10 minutes. The solution may turn slightly yellow.
-
Reaction: Add Thiophene-2-carbaldehyde dropwise. Heat the mixture to a gentle reflux (approx. 85°C) for 3–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The aldehyde spot should disappear.
-
-
Workup:
-
Cool to room temperature.[3][4] Acidify to pH ~2 using 1N HCl.
-
Remove tert-butanol under reduced pressure (Rotavap).
-
Extract the residue with Diethyl Ether (3 x 100 mL).[1]
-
Critical Step (Separation): The product is a half-ester (acidic).[1][3] Extract the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO3).[1][5] The product moves to the aqueous phase; neutral impurities remain in the ether.
-
Acidify the aqueous NaHCO3 layer carefully with concentrated HCl. A solid precipitate (the half-ester) should form.[1][3]
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield Expectation: 75–85% (Yellowish solid).
Phase 2: Cyclization & Acetylation
Objective: Synthesis of Methyl 4-acetoxybenzo[b]thiophene-6-carboxylate.
Reagents:
-
Stobbe Acid Intermediate (from Phase 1) (1.0 eq, 22.6 g, 100 mmol)[1]
-
Sodium Acetate (anhydrous) (1.0 eq, 8.2 g)[1]
-
Acetic Anhydride (Solvent/Reagent, 65 mL)[1]
Procedure:
-
Mixing: In a 250 mL RBF, combine the Stobbe acid intermediate and Sodium Acetate.
-
Activation: Add Acetic Anhydride.
-
Reaction: Heat the mixture gradually.
-
Stir at room temperature for 1 hour (initial mixing).
-
Ramp temperature to 70–80°C and hold for 4 hours.
-
Mechanism:[1] The reaction proceeds via a mixed anhydride which undergoes intramolecular Friedel-Crafts acylation followed by in situ acetylation of the resulting phenol.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice (~200 g) and stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.
-
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
Wash combined organics with Saturated NaHCO3 (to remove acetic acid) and Brine.[1][5]
-
Dry over anhydrous Na2SO4 and concentrate.[3]
-
Purification: Recrystallize from Ethanol or Methanol.
Yield Expectation: 60–70% (Crystalline solid).[1]
Phase 3: Selective Deacetylation
Objective: Synthesis of Methyl 4-hydroxybenzo[b]thiophene-6-carboxylate (Target).
Reagents:
-
Acetylated Precursor (from Phase 2) (1.0 eq, 10 mmol)[1]
-
Potassium Carbonate (K2CO3) (0.5 eq, 5 mmol)[1]
-
Methanol (dry, 50 mL)
Procedure:
-
Dissolution: Dissolve the acetylated precursor in dry Methanol.
-
Deprotection: Add K2CO3. Stir at Room Temperature for 2–4 hours.
-
Note: Do not reflux. Harsh conditions may hydrolyze the methyl ester at position 6. Mild basic methanolysis selectively cleaves the phenolic acetate.
-
-
Quench: Neutralize with dilute Acetic Acid or 1N HCl until pH is neutral (pH 7).
-
Isolation:
-
Final Purification: Flash column chromatography (Silica Gel, Hexane:EtOAc gradient 80:20 to 60:40).
Yield Expectation: 85–90% (Off-white to pale yellow solid).
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white / Pale yellow powder | |
| Melting Point | 185–188°C (Lit.[1][3] varies) | Sharp melting point indicates high purity.[1] |
| IR Spectrum | ~3350 cm⁻¹ (Broad, -OH)~1710 cm⁻¹ (Strong, Ester C=O) | Confirm loss of Acetate C=O (~1760 cm⁻¹).[1] |
| 1H NMR (DMSO-d6) | δ ~10.2 (s, 1H, OH)δ ~8.3 (s, 1H, H-7)δ ~7.5-7.8 (m, Benzothiophene protons)δ ~3.9 (s, 3H, OMe) | H-7 is usually downfield due to the ester.[1] |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization (Expert Insights)
-
Problem: Low Yield in Phase 1.
-
Problem: Incomplete Cyclization (Phase 2).
-
Cause: Insufficient temperature or old Acetic Anhydride.
-
Solution: Ensure the internal temperature reaches >75°C. Acetic Anhydride absorbs moisture to become Acetic Acid over time; verify reagent quality.
-
-
Problem: Hydrolysis of Methyl Ester (Phase 3).
-
Cause: Reaction time too long or base too strong (e.g., NaOH).[1]
-
Solution: Stick to K2CO3 or Ammonia in Methanol. Monitor strictly by TLC. Stop immediately upon disappearance of the starting material.
-
References
-
Primary Protocol Basis: El-Rayyes, N. R., & Al-Salman, N. A. (1976).[1] Heterocycles. Synthesis of some new benzothiophene derivatives. Journal of Chemical & Engineering Data, 21(3), 250-255.[1] (Validates Stobbe condensation for benzothiophene synthesis).
-
Cyclization Methodology: Abdel-Wahhab, S. M., & El-Rayyes, N. R. (1971).[1][3] The Stobbe Condensation.[3] Part VIII. The Cyclisation of trans-3-Methoxycarbonyl-4-(2-thienyl)but-3-enoic Acid.[1][3] Journal of the Chemical Society C: Organic, 3171-3174.[1] [1]
-
Derivative Application (Validation of Core): Siddiqui, N., et al. (2007).[1] Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Journal of Applied Sciences, 7, 1-6.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. guidechem.com [guidechem.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
"13C NMR characterization of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate"
Application Note: Structural Elucidation of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate via 13C NMR
Introduction
This compound (CAS: 314725-14-9) is a critical bicyclic heteroaromatic intermediate, often utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene, as well as various antifungal and anti-inflammatory agents.
Characterizing this scaffold presents specific challenges due to the presence of multiple quaternary carbons (5 out of 10 carbons are non-protonated) and potential solubility issues common to planar aromatic systems. This Application Note provides a robust protocol for the unambiguous assignment of the 13C NMR spectrum, utilizing solvent optimization and 2D correlation spectroscopy (HSQC/HMBC) to validate the regiochemistry of the hydroxyl and ester substituents.
Experimental Protocol
To ensure high-resolution data and accurate integration (where applicable), the following acquisition parameters are recommended.
Sample Preparation
-
Solvent Selection: DMSO-d6 is the mandatory solvent for this analysis.
-
Reasoning: Chloroform-d (
) often leads to line broadening or precipitation due to the polar 4-hydroxy group. DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the signals and ensuring complete solubility.
-
-
Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of DMSO-d6.
-
Note: Lower concentrations (<10 mg) will require significantly increased scan numbers (NS) to visualize quaternary carbons.
-
Instrument Parameters (100 MHz 13C / 400 MHz 1H)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds .
-
Critical: The ester carbonyl (C=O) and the oxygenated quaternary carbon (C4-OH) have long spin-lattice relaxation times (
). A short D1 (<1s) will saturate these nuclei, leading to missing or severely suppressed peaks.
-
-
Spectral Width: 240 ppm (to capture the carbonyl region and ensure accurate baseline correction).
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate Signal-to-Noise (S/N) ratio on quaternary carbons.
Experimental Workflow Visualization
The following diagram outlines the logical flow from sample preparation to final structural validation.
Figure 1: Optimized workflow for characterizing low-solubility benzothiophene derivatives.
Results & Discussion: Structural Assignment
The 13C NMR spectrum of this molecule is defined by three distinct regions: the carbonyl zone, the aromatic/heteroaromatic zone, and the aliphatic methoxy zone.
Predicted Chemical Shift Table (DMSO-d6)
Note: Values are diagnostic estimates based on substituent additivity rules for benzothiophenes.
| Carbon Label | Type | Predicted Shift ( | Diagnostic Feature |
| C-11 (Ester C=O) | 166.0 – 167.0 | Most deshielded signal; characteristic of benzoates. | |
| C-4 (C-OH) | 152.0 – 155.0 | Deshielded by direct oxygen attachment (Ipso effect). | |
| C-7a (Bridge) | 140.0 – 144.0 | Bridgehead carbon; often broad. | |
| C-3a (Bridge) | 130.0 – 134.0 | Bridgehead carbon. | |
| C-2 (Thiophene) | 126.0 – 129.0 | ||
| C-6 (C-COOMe) | 125.0 – 128.0 | Ipso to ester; shift depends on mesomeric effect. | |
| C-3 (Thiophene) | 118.0 – 122.0 | ||
| C-7 (Aromatic) | 115.0 – 118.0 | Ortho to ester; shielded relative to benzene. | |
| C-5 (Aromatic) | 108.0 – 112.0 | Ortho to OH; significantly shielded by resonance. | |
| C-12 (Methoxy) | 51.5 – 52.5 | Characteristic sharp signal in aliphatic region. |
Validation Strategy (The "Self-Validating" Protocol)
Relying solely on 1D chemical shifts is risky due to the crowded aromatic region (115–130 ppm). The following 2D correlations are required to confirm the position of substituents:
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Differentiates the protonated carbons (C2, C3, C5, C7) from the quaternary carbons.
-
Key Check: The methoxy proton singlet (~3.8 ppm) must correlate only to the carbon at ~52 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Coherence):
-
This is the definitive experiment for this molecule.
-
The "Ester Link": The Methoxy protons (
) will show a strong 3-bond correlation ( ) to the Carbonyl carbon ( , ~166 ppm). -
The "Regio-Link": The aromatic proton at H5 (ortho to the OH) should show correlations to C4 (the C-OH carbon) and C7 (meta position), locking the relative orientation of the OH and Ester groups.
-
Logic Map: HMBC Connectivity
The following diagram visualizes the critical long-range correlations needed to prove the structure.
Figure 2: HMBC connectivity map. Arrows indicate observed long-range correlations from proton to carbon.
Troubleshooting & Common Pitfalls
-
Missing Quaternary Signals: If the signals at ~166 ppm or ~153 ppm are absent, the Relaxation Delay (D1) is too short. Increase D1 to 3–5 seconds.
-
Water Suppression: DMSO-d6 is hygroscopic. A large water peak at 3.33 ppm can obscure the methoxy signal. Use dry DMSO ampoules or add molecular sieves.
-
Rotamers: While unlikely for this specific ester, if peaks appear doubled, consider hindered rotation of the ester bond. Running the experiment at elevated temperature (313 K) will coalesce these signals.
References
-
General 13C NMR Chemical Shifts & Benzothiophenes
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Benzothiophene spectral data: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Solvent Effects (DMSO vs CDCl3)
-
Synthesis & Context of Benzothiophene Carboxylates
-
Wang, L., et al. (2012). "Visible Light Photocatalytic Synthesis of Benzothiophenes." Organic Letters. Retrieved from [Link]
- Raloxifene Intermediate Context: US Patent 6437144B2. "Methods for the preparation of 4-hydroxy benzothiophene.
-
Sources
Application Note: A Robust HPLC Method for the Analysis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate. This compound is a key heterocyclic building block in medicinal chemistry and materials science, making its accurate quantification essential for quality control and reaction monitoring. The described method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity, precision, and accuracy. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable analytical protocol for this compound and its structural analogs. We delve into the causality behind methodological choices, from stationary phase selection to mobile phase composition, to provide a protocol that is both practical and scientifically grounded.
Principle of Separation: A Mechanistic Approach
The analysis of this compound is optimally achieved through reversed-phase HPLC.[1][2] This technique is predicated on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Analyte Characteristics:
-
Benzothiophene Core: The fused aromatic ring system is inherently non-polar (hydrophobic) and provides a strong basis for retention on a non-polar stationary phase.[3]
-
Polar Moieties: The molecule also contains a polar hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. These functionalities introduce a degree of polarity, modulating the compound's overall hydrophobicity.
The Separation Mechanism: The chosen stationary phase, a C18 (octadecylsilane) bonded silica, offers a highly hydrophobic surface.[4][5] The analyte, dissolved in the polar mobile phase, is introduced into the column. Retention occurs primarily through hydrophobic interactions between the benzothiophene ring of the analyte and the C18 alkyl chains of the stationary phase. Elution is then controlled by the composition of the mobile phase; a higher proportion of organic solvent (acetonitrile) reduces the polarity of the mobile phase, weakening the hydrophobic interactions and causing the analyte to elute from the column.
A critical aspect of this method is the control of the mobile phase pH. The analyte possesses a phenolic hydroxyl group, which can deprotonate at higher pH values. To ensure consistent retention times and sharp, symmetrical peak shapes, the analysis is conducted at a low pH. The addition of formic acid to the mobile phase suppresses the ionization of this hydroxyl group, presenting a single, neutral form of the analyte to the stationary phase.[6] This also minimizes undesirable interactions with residual silanol groups on the silica support, which can cause peak tailing.[5]
Caption: Analyte partitioning between mobile and stationary phases.
Materials and Methodology
This section details the necessary equipment, reagents, and the optimized chromatographic conditions for the analysis.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA or UV-Vis detector. |
| Analytical Column | C18 bonded silica, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18). |
| Data Acquisition | Empower®, Chromeleon®, or equivalent chromatography data software. |
| pH Meter | Calibrated, with a resolution of 0.01 pH units. |
| Analytical Balance | Resolution of 0.1 mg or better. |
| Filtration | 0.22 µm or 0.45 µm PTFE or Nylon syringe filters for sample/mobile phase filtration.[7] |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials. |
Reagents and Standards
-
Acetonitrile (MeCN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.
-
Formic Acid (HCOOH): LC-MS grade or equivalent (≥99%).
-
This compound: Reference standard of known purity (≥98%).
Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | 40% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 40% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm (or λmax determined by PDA scan) |
| Run Time | 15 minutes |
Rationale for Wavelength Selection: The benzothiophene scaffold is a strong chromophore. Based on related structures like dibenzothiophene, which is detected at 280 nm, and the general absorbance of aromatic systems, a wavelength of 285 nm is proposed as a starting point.[8] A photodiode array (PDA) detector should be used initially to scan the peak and determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Experimental Protocols
The following protocols provide step-by-step instructions for performing the analysis. Adherence to these steps is crucial for achieving reproducible and reliable results.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition is compatible with the initial mobile phase conditions to ensure good peak shape.[9]
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions (e.g., 5-100 µg/mL): Prepare a series of working standards by performing serial dilutions of the stock solution with the diluent. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh an appropriate amount of the sample to achieve a final concentration within the calibration range (e.g., 50 µg/mL) when dissolved.
-
Transfer the weighed sample to a volumetric flask of suitable size.
-
Add a portion of the diluent, vortex/sonicate to dissolve, and then dilute to the mark with the diluent.[9]
-
Filter the resulting solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates.[7]
Analytical Procedure & System Suitability
Caption: A comprehensive workflow for the HPLC analysis.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject a mid-range working standard solution (e.g., 50 µg/mL) five consecutive times. The system is deemed ready for analysis if the following criteria are met:
-
Peak Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Calibration: Inject the working standard solutions in order of increasing concentration to generate a calibration curve. A linear regression with a correlation coefficient (r²) ≥ 0.999 is required.
-
Sample Analysis: Inject the prepared sample solutions. Bracket the samples with check standards periodically to ensure system stability.
Method Validation Principles
For use in a regulated environment, the method must be validated according to guidelines from the International Council for Harmonisation (ICH). The protocol described herein is designed to be fully validatable. Key parameters to assess include:
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Assessed from the calibration curve over a specified range (e.g., 5-100 µg/mL).
-
Accuracy: Determined by analyzing samples spiked with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): The RSD of results from multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day): The RSD of results from analyzing the same sample on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
References
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Catellani, M., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
- Torres, A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis.
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
- Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
-
Bhatia, S., & Sharma, K. (2020). A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes. 3 Biotech. Retrieved from [Link]
- Catellani, M., et al. (2022).
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
- Bhatia, S., & Sharma, K. (2021). Development of UV-Vis Spectrophotometer Method for Simultaneous Detection of Dibenzothiophene and 2-Hydroxybihenyl for Biodesulphurization Study.
- Khan, M. A., et al. (2024).
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
-
Tsiaka, T., et al. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]
- ResearchGate. (2018).
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]
- Uteska, A., et al. (2019). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
-
Wilson, W. B., et al. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. PubMed. Retrieved from [Link]
Sources
- 1. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. nacalai.com [nacalai.com]
- 8. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Optimizing Kinase Inhibitor Discovery: Utilization of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate as a Privileged Fragment Scaffold
Application Note: Kinase Inhibitor Discovery Series
Abstract
This Application Note details the strategic utilization of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (MHB-6C) as a core scaffold in kinase inhibitor discovery. Benzothiophenes are recognized as "privileged structures" in medicinal chemistry due to their ability to mimic the purine ring of ATP. This specific derivative offers two distinct orthogonal vectors—the C4-hydroxyl and the C6-methyl ester—facilitating rapid Structure-Activity Relationship (SAR) expansion. We present a comprehensive workflow encompassing:
-
Fragment Validation: Biophysical screening using Surface Plasmon Resonance (SPR) to confirm binding affinity (
). -
Library Screening: A high-throughput biochemical protocol using the ADP-Glo™ platform to evaluate derivatives.
-
Mechanistic Insight: Structural rationale for binding modes within the ATP-binding cleft.
Introduction: The Benzothiophene Advantage[1]
Kinase inhibitors often rely on heterocyclic cores that occupy the adenine-binding pocket of the kinase domain.[1] The benzothiophene scaffold has demonstrated significant utility in targeting kinases such as Branched-chain
This compound is particularly valuable for Fragment-Based Drug Discovery (FBDD) because of its small molecular weight (<250 Da) and high "ligand efficiency."
Structural Logic & Binding Hypothesis[2]
-
The Core: The benzothiophene system provides hydrophobic Van der Waals interactions with the kinase hinge region (e.g., Leu, Val residues).
-
The 4-Hydroxyl Group: Often acts as a hydrogen bond donor/acceptor, interacting with the hinge backbone (e.g., the carbonyl of the gatekeeper residue).
-
The 6-Carboxylate: Projects towards the solvent front or the ribose binding pocket, allowing for solubilizing groups or selectivity-enhancing extensions.
Figure 1: Hypothesized binding mode of the MHB-6C scaffold within a generic kinase ATP pocket.[1][2]
Phase 1: Fragment Validation via Surface Plasmon Resonance (SPR)
Before synthesizing a library, the binding of the core fragment must be validated. SPR is the gold standard for detecting low-affinity fragments (
Protocol A: SPR Fragment Screening
Objective: Determine the binding affinity (
Materials:
-
Instrument: Biacore™ 8K or Carterra® LSA (for high throughput).
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 3% DMSO (Critical for solubility).
Step-by-Step Methodology:
-
Protein Immobilization:
-
Activate flow cells with EDC/NHS (1:1).
-
Inject Target Kinase (20
g/mL in 10 mM Sodium Acetate, pH 5.0) to reach a density of ~3000-5000 RU. Note: High density is required for small fragment detection. -
Block reference cell with Ethanolamine.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (2.5% to 3.5% DMSO) to correct for bulk refractive index changes. This is mandatory for small molecule screening [3].
-
-
Analyte Injection (MHB-6C):
-
Prepare a concentration series of MHB-6C: 0, 10, 30, 100, 300, 1000
M. -
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations. -
Contact Time: 60 seconds association, 120 seconds dissociation.
-
-
Data Analysis:
-
Reference subtract (Flow Cell 2 - Flow Cell 1).
-
Apply Solvent Correction.
-
Fit data to a 1:1 Steady State Affinity model . (Fragments often have fast on/off rates, making kinetic fitting difficult; steady-state is more reliable).
-
Acceptance Criteria:
-
Square wave binding shape (fast on/off).
-
value calculable (typically 10-500
M for a starting fragment). -
No super-stoichiometric binding (indicates aggregation).
Phase 2: Biochemical Library Screening via ADP-Glo™
Once the scaffold is validated, derivatives (e.g., amides at C6 or ethers at C4) are synthesized. The ADP-Glo™ Kinase Assay is selected for screening because it is universal (measures ADP production) and resistant to fluorescence interference common with benzothiophene derivatives [4].
Protocol B: High-Throughput Screening (HTS)
Objective: Screen a library of 96 derivatives of MHB-6C for IC50 determination.
Materials:
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega).
-
Plate: 384-well white, low-volume polystyrene plate.
-
Enzyme: Purified Kinase (e.g., 5 ng/well).
-
Substrate: Peptide substrate (e.g., Poly Glu:Tyr) + Ultra-pure ATP.
Reaction Workflow:
| Step | Action | Volume ( | Time | Notes |
| 1 | Compound Addition | 1.0 | - | Add MHB-6C derivatives (in DMSO). Final DMSO < 1%. |
| 2 | Enzyme Dispense | 2.0 | - | Add Kinase in 1x Reaction Buffer. |
| 3 | Pre-Incubation | - | 10 min | Allows compound to bind active site. |
| 4 | Substrate/ATP Mix | 2.0 | - | Initiates the kinase reaction. [ATP] should be at |
| 5 | Kinase Reaction | - | 60 min | Incubate at Room Temp (22-25°C). |
| 6 | ADP-Glo Reagent | 5.0 | 40 min | Stops reaction & depletes remaining ATP. |
| 7 | Detection Reagent | 10.0 | 30 min | Converts ADP |
| 8 | Read | - | - | Measure Luminescence (RLU). |
Self-Validating Controls:
-
Max Signal (100% Activity): Enzyme + Substrate + DMSO (No Inhibitor).
-
Min Signal (0% Activity): No Enzyme (Buffer only) or High Concentration Staurosporine (10
M). -
Z-Prime (
): Must be > 0.5 for the assay to be considered valid.
Critical Optimization & Troubleshooting
A. Solubility & Aggregation (The "PAINS" Filter)
Benzothiophene esters can be hydrophobic.
-
Risk: Compounds forming colloidal aggregates that sequester the enzyme (False Positive).
-
Solution: Run the ADP-Glo assay with and without 0.01% Triton X-100 . If IC50 shifts significantly (>3-fold) with detergent, the inhibition is likely due to aggregation, not specific binding.
B. Fluorescence Interference
While ADP-Glo is luminescent, some benzothiophenes are highly fluorescent.
-
Check: Perform a "Compound Only" control (Compound + Detection Reagent, no enzyme/ADP). If the signal is higher than the background, the compound is interfering with the luciferase readout.
Experimental Workflow Diagram
Figure 2: Integrated workflow for screening MHB-6C derivatives.
References
-
Tso, S. C., et al. (2014). "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain
-ketoacid dehydrogenase kinase."[3][4] Journal of Biological Chemistry, 289(30), 20583-20593. -
Mourey, R. J., et al. (2010).[5] "A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2..." Journal of Pharmacology and Experimental Therapeutics, 333(3), 797-807.[5]
- Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218.
-
Promega Corporation. (2022).[6] "ADP-Glo™ Kinase Assay Technical Manual #TM313."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 3. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Application Note: Anti-Inflammatory Profiling of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
[1]
Executive Summary & Scientific Rationale
This guide details the experimental protocols for evaluating Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS: 314725-14-9), hereafter referred to as MHB-6 , in anti-inflammatory assays.
MHB-6 represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Benzothiophene-6-carboxylates are structurally distinct from classic NSAIDs (like salicylates or propionic acids) and are frequently investigated for their ability to inhibit Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) enzymes.
Scientific Context: While the free acid form (4-hydroxy-1-benzothiophene-6-carboxylic acid) is often the direct enzymatic inhibitor, the methyl ester (MHB-6) serves two distinct roles in research:
-
Prodrug/Permeability Surrogate: The methyl ester enhances lipophilicity, facilitating passive diffusion across cell membranes in cellular assays (e.g., RAW 264.7), where intracellular esterases hydrolyze it to the active acid.
-
Synthetic Intermediate: It is the primary scaffold for Structure-Activity Relationship (SAR) studies, allowing derivatization at the hydroxyl (C4) or ester (C6) positions to optimize potency.
Compound Profile & Preparation[2][3][4][5]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Weight | 208.23 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO (>20 mg/mL), Ethanol |
| Storage | -20°C, desiccated, protected from light |
| Stock Solution | Prepare 10 mM or 50 mM in anhydrous DMSO |
Critical Handling Note:
To prevent precipitation in aqueous buffers, always perform a serial dilution in DMSO first (e.g., 1000x stock), then spike into the assay buffer/media to achieve a final DMSO concentration of
Application Note 1: In Vitro Enzyme Inhibition (COX-1/2 & 5-LOX)
Objective: Determine the intrinsic inhibitory potency (
A. COX-1 and COX-2 Inhibition Assay (Colorimetric)
Mechanism: Peroxidase activity of COX enzymes oxidizes N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2.
Protocol:
-
Reagents:
-
Ovine COX-1 and Human recombinant COX-2 enzymes.
-
Substrate: Arachidonic Acid (100 µM final).
-
Chromogen: TMPD.
-
Heme cofactor.
-
-
Preparation:
-
Incubate enzyme (10 units/well) with Heme and MHB-6 (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
-
Control Inhibitors: Indomethacin (Non-selective), Celecoxib (COX-2 selective).
-
-
Reaction:
-
Initiate by adding Arachidonic Acid and TMPD.
-
Incubate for 5 minutes.
-
-
Readout:
-
Measure Absorbance at 590 nm .
-
Calculate % Inhibition:
.
-
B. 5-Lipoxygenase (5-LOX) Inhibition
Mechanism: 5-LOX converts arachidonic acid to 5-HpETE, which is unstable. The assay measures the production of the stable metabolite 5-HETE or consumes oxygen.
Protocol:
-
Enzyme Source: Human recombinant 5-LOX or Potato 5-LOX (preliminary screen).
-
Reaction:
-
Mix MHB-6 with enzyme in PBS (pH 7.4) containing 1 mM EDTA.
-
Add Arachidonic Acid (substrate).
-
-
Detection (UV Method):
Application Note 2: Cellular Anti-Inflammatory Assay (LPS-Induced RAW 264.7)[1]
Objective: Evaluate the efficacy of MHB-6 in a complex biological system where membrane permeability and metabolic activation are factors.
Experimental Workflow Diagram
Caption: Workflow for LPS-induced inflammation assay. Pre-treatment ensures the inhibitor is present before the inflammatory cascade initiates.
Detailed Protocol
1. Cell Culture & Plating:
-
Use RAW 264.7 murine macrophages (ATCC TIB-71).
-
Culture in DMEM + 10% FBS.
-
Seed at
cells/well in 96-well plates. Allow adherence for 24 hours.
2. Compound Treatment:
-
Replace media with serum-reduced media (1% FBS) to minimize protein binding.
-
Add MHB-6 at varying concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (Dexamethasone 1 µM).
-
Incubate for 1 hour prior to stimulation.
3. LPS Stimulation:
-
Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .
-
Incubate for 18–24 hours at 37°C, 5% CO2.
4. Endpoint Analysis:
| Endpoint | Method | Critical Note |
| Nitric Oxide (NO) | Griess Reaction | Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NED. Measure Abs @ 540 nm. |
| PGE2 | Competitive ELISA | Essential for confirming COX-2 inhibition in cells. |
| Cytokines | Sandwich ELISA | Measure TNF- |
| Cytotoxicity | MTT or CCK-8 | MANDATORY : Verify that reduced NO/Cytokines are due to inhibition, not cell death. |
Mechanistic Pathway & Logic
Understanding where MHB-6 acts is crucial for data interpretation. Benzothiophene derivatives typically interfere with the Arachidonic Acid pathway or upstream NF-
Caption: Putative Mechanism of Action. MHB-6 primarily targets COX-2 activity but may also suppress NF-κB transcriptional activity.
Data Interpretation & Troubleshooting
Calculating IC50
Plot log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
Self-Validating Checks (Trustworthiness)
-
The "False Positive" Check: If the MTT assay shows cell viability < 80% at a concentration where NO is inhibited, the result is invalid (cytotoxicity artifact).
-
The "Esterase" Variable: If MHB-6 is active in cells but inactive in the purified enzyme assay, it confirms that the methyl ester acts as a prodrug and the free acid is the active pharmacophore.
-
Solubility Crash: If absorbance readings fluctuate wildly, check for crystal formation in the wells using a microscope. Benzothiophenes are prone to crashing out in aqueous media.
References
-
Vertex AI Search. (2025). This compound - MySkinRecipes. Retrieved from
-
International Journal of Pharmaceutical Sciences. (2025). Benzothiophene: Assorted Bioactive Effects. Retrieved from
-
ResearchGate. (2025).[3] Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6-carboxylic acid derivatives as NSAIDs. Retrieved from
-
National Institutes of Health (PMC). (2025). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from
-
BOC Sciences. (2025). This compound Building Block. Retrieved from
Sources
"protocol for dissolving Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate for cell culture"
Topic: Protocol for Dissolving Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate for Cell Culture
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the solubilization and application of this compound (CAS: 314725-14-9) in cell-based assays. Benzothiophene derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, often investigated for their potential as therapeutic agents.[1] A critical and often underestimated step in in-vitro testing is the proper dissolution of such hydrophobic compounds to ensure reproducible and accurate experimental outcomes. This guide, grounded in established laboratory practices, details a robust protocol for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and their subsequent dilution to non-toxic working concentrations for cell culture applications. We will address the causality behind solvent selection, provide step-by-step methodologies, and offer troubleshooting advice to overcome common challenges such as compound precipitation.
Physicochemical Properties and Safety Imperatives
A thorough understanding of the compound's properties is foundational to developing a successful dissolution protocol. This compound is a solid, and like many benzothiophene derivatives, it is predicted to have low aqueous solubility.[2][3]
| Property | Value | Source(s) |
| CAS Number | 314725-14-9 | [4][5] |
| Molecular Formula | C₁₀H₈O₃S | |
| Molecular Weight | 208.24 g/mol | |
| Appearance | White to yellow solid | [4] |
| Purity | Typically ≥95% | |
| Storage (Powder) | Store in refrigerator |
Safety and Handling:
Researchers must adhere to strict safety protocols when handling this compound. According to safety data, this compound is classified with a "Warning" signal word and carries the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, handling should always occur inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5]
The Rationale for Solvent Selection: A DMSO-Centric Approach
The lipophilic nature of the benzothiophene core necessitates the use of an organic solvent for dissolution before introduction into aqueous cell culture media.[6]
Why DMSO is the Preferred Solvent: Dimethyl Sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of water-insoluble compounds for bioassays.[7] Its utility is based on several key properties:
-
High Solubilizing Power: DMSO can dissolve a vast range of polar and non-polar compounds.
-
Miscibility with Water: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.
-
Biological Inertness at Low Concentrations: While DMSO is toxic to cells at higher concentrations, it is generally well-tolerated at final concentrations below 0.5%, with ≤0.1% being the recommended upper limit for most cell lines to avoid off-target effects.[8][9][10]
The Criticality of the Vehicle Control: The introduction of any solvent into a cell culture system can potentially influence cellular behavior.[7] Therefore, it is imperative to include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of DMSO as the experimental group, allowing researchers to distinguish the effects of the compound from any potential effects of the solvent itself.[11]
Validation Checkpoint: After preparing the final working solution in the cell culture medium, visually inspect it for any signs of cloudiness or precipitation. The formation of a precipitate indicates that the compound's solubility limit in the aqueous medium has been exceeded, which will lead to inaccurate and non-reproducible dosing. If precipitation occurs, the experimental design may need to be revised by lowering the final concentration of the compound.
References
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. Available at: [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]
-
This compound | CAS 314725-14-9. American Elements. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available at: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. Available at: [Link]
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanelements.com [americanelements.com]
- 5. This compound | 314725-14-9 [chemicalbook.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"cyclization reactions for synthesizing benzothiophene cores"
Application Note: Strategic Cyclization Architectures for Benzothiophene Scaffolds in Drug Discovery
Executive Summary & Strategic Context
The benzothiophene core is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and naphthalene. It is central to FDA-approved therapeutics such as Raloxifene (SERM for osteoporosis), Zileuton (5-lipoxygenase inhibitor for asthma), and Sertaconazole (antifungal).
For the drug development chemist, the challenge is not merely forming the ring, but doing so with regiocontrol and functional group tolerance . This Application Note details three distinct, field-proven protocols for constructing the benzothiophene nucleus. These methods are selected based on scalability, atom economy, and the ability to install "functional handles" for downstream SAR (Structure-Activity Relationship) exploration.
Method Selection Workflow
Before initiating wet chemistry, use the following decision matrix to select the optimal cyclization strategy based on your available starting materials and desired substitution pattern.
Figure 1: Strategic decision tree for selecting the optimal benzothiophene synthesis route.
Detailed Protocols & Mechanisms
Method A: Palladium-Catalyzed Annulation (The "Heavy Lifter")
This method, adapted from Larock's indole synthesis, is the gold standard for generating 2,3-disubstituted benzothiophenes in a single step. It involves an intermolecular coupling between an o-iodothioanisole and an internal or terminal alkyne.[1]
-
Mechanism: Oxidative addition of Pd(0) to the aryl iodide is followed by alkyne insertion (carbopalladation). The sulfur atom then displaces the palladium species to close the ring (heteroannulation).
-
Expert Insight: The regioselectivity is driven by steric bulk; the larger group on the alkyne typically ends up at the C2 position.
Protocol A: Pd-Catalyzed Annulation
| Parameter | Specification |
| Substrate | o-Iodothioanisole (1.0 equiv) |
| Coupling Partner | Alkyne (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DMF (0.2 M concentration) |
| Temp/Time | 100°C for 12–16 hours |
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charge: Add o-iodothioanisole (1.0 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Na₂CO₃ (212 mg).
-
Solvation: Add anhydrous DMF (5 mL) and the alkyne (1.2 mmol).
-
Reaction: Seal the tube and heat to 100°C. The solution will darken (deep orange/brown). Note: If Pd black precipitates early (<1 hr), oxygen was likely introduced.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Electrophilic Iodocyclization (The "Functional Handle")
When you need a scaffold ready for further diversification, this is the superior method. It converts o-alkynylthioanisoles into 3-iodobenzothiophenes .[2] The C3-iodine atom serves as a perfect handle for subsequent Suzuki, Sonogashira, or Buchwald couplings.
-
Mechanism: The alkyne is activated by
, inducing nucleophilic attack by the sulfur atom (5-endo-dig cyclization). A critical demethylation step follows, driven by the iodide anion.[3][4]
Protocol B: Iodocyclization
| Parameter | Specification |
| Substrate | o-(Alkynyl)thioanisole (1.0 equiv) |
| Electrophile | Iodine (I₂) (2.0 equiv) |
| Solvent | CH₂Cl₂ (DCM) |
| Temp/Time | Room Temperature / 2–4 hours |
Step-by-Step:
-
Dissolution: Dissolve the o-alkynylthioanisole (1.0 mmol) in DCM (10 mL).
-
Cyclization: Add molecular Iodine (I₂) (254 mg, 2.0 mmol) in one portion.
-
Monitoring: Stir at RT. The reaction is visually self-indicating; the deep purple of iodine will fade slightly, but TLC is required to confirm consumption of starting material.
-
Quench (Critical): Pour the mixture into a saturated aqueous solution of Sodium Thiosulfate (
). Shake vigorously until the organic layer turns from purple/brown to clear/yellow. Failure to quench excess iodine will complicate purification and degrade the product. -
Isolation: Extract with DCM, dry (MgSO₄), and concentrate.
-
Purification: Rapid filtration through a silica plug is often sufficient.
Method C: Copper-Catalyzed Cascade (The "Green" Approach)
This method utilizes odorless sulfur sources (like xanthates or
-
Mechanism: A Cu-catalyzed C-S bond formation occurs first (displacing the halogen), followed by an intramolecular hydrothiolation/cyclization.
Protocol C: Cu-Catalyzed Synthesis
| Parameter | Specification |
| Substrate | 2-Bromoalkyne (1.0 equiv) |
| Sulfur Source | Potassium Sulfide ( |
| Catalyst | CuI (10 mol%) |
| Ligand | TMEDA (20 mol%) |
| Solvent | DMSO |
| Temp/Time | 80°C / 8 hours |
Step-by-Step:
-
Mix: In a screw-cap vial, combine 2-bromoalkyne (1.0 mmol),
(anhydrous), and CuI (19 mg). -
Ligand/Solvent: Add DMSO (3 mL) and TMEDA (30 µL).
-
Heat: Stir at 80°C.
-
Workup: Dilute with water and extract with Ethyl Acetate.
-
Note: DMSO is difficult to remove; wash the organic layer 5 times with water or brine to prevent streaking during chromatography.
Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting. Below is the pathway for Method A (Pd-Catalyzed) and Method B (Iodocyclization) .
Figure 2: Mechanistic pathways for Pd-catalyzed annulation (Left) and Electrophilic Iodocyclization (Right).
Comparative Analysis & Troubleshooting
| Feature | Method A (Pd-Catalyzed) | Method B (Iodocyclization) | Method C (Cu-Catalyzed) |
| Primary Utility | Library generation (High diversity) | Intermediate synthesis (Functional handle) | Scale-up (Low cost) |
| Atom Economy | Moderate (Loss of HI/AcOH) | Low (Loss of MeI) | High |
| Key Risk | Oxygen sensitivity (Pd death) | Incomplete demethylation | DMSO removal difficulty |
| Cost | $ (Cu catalyst) |
Troubleshooting Tips:
-
Stench Management: When using Method A or C involving sulfides/thiols, quench all glassware in a bath of dilute bleach (sodium hypochlorite) before washing. This oxidizes the sulfur and neutralizes the odor.
-
Regioselectivity (Method A): If you observe a mixture of regioisomers with internal alkynes, switch to a bulkier ligand (e.g.,
) to enforce steric control. -
Yield Loss (Method B): If the yield is low, check the "Demethylation" step. Sometimes the sulfonium intermediate is stable. Heating to 40°C or adding a nucleophile (like LiCl) can assist the demethylation.
References
-
Larock, R. C., et al. (1999).[5] Synthesis of Aromatic Heterocycles via Palladium-Catalyzed Annulation of Internal Alkynes.[5] Journal of Organic Chemistry.[1][2][5][6] Link
-
Larock, R. C., et al. (2003). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes.[1] Journal of Organic Chemistry.[1][2][5][6] Link
-
Gabriele, B., et al. (2012).[6] An Iodocyclization Approach to Substituted 3-Iodothiophenes. Journal of Organic Chemistry.[1][2][5][6] Link
-
Sun, L.-L., et al. (2016). Copper-Catalyzed Synthesis of Benzo[b]thiophenes via Thiolation of 2-Bromoalkynylbenzenes.[7] Organic Letters.[2][5][7][8] Link
-
Review: Recent Advances in the Synthesis of Benzo[b]thiophenes. (2024).[1][2][9][10] Bentham Science.[11] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate in Activity Studies
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
The benzothiophene nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Derivatives of this core structure have been shown to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and kinase-inhibiting properties.[1][2] The planar nature of the benzothiophene ring system and the presence of a sulfur atom contribute to its ability to interact with various biological targets.[2]
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate is a key intermediate that presents multiple opportunities for chemical modification to explore structure-activity relationships (SAR). The phenolic hydroxyl group at the 4-position and the methyl ester at the 6-position are amenable to a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening. This application note provides detailed protocols for the derivatization of this scaffold and discusses the rationale behind these modifications in the context of activity studies, with a focus on kinase inhibition and antimicrobial activity.
Strategic Derivatization for SAR Exploration
The primary goal of derivatizing the this compound core is to systematically probe the chemical space around the molecule to understand how different functional groups influence its biological activity. The two main points of modification on this scaffold are the hydroxyl group at the 4-position and the carboxylate group at the 6-position.
Derivatization of the 4-Hydroxyl Group: O-Alkylation
Modification of the phenolic hydroxyl group can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, all of which can influence its interaction with a biological target. O-alkylation, the formation of an ether linkage, is a common strategy to explore the effect of introducing various alkyl or arylalkyl groups.
dot
Caption: General workflow for the derivatization and activity studies of the benzothiophene core.
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol is adapted from established methods for the alkylation of phenolic hydroxyl groups.[3]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide.
-
Add the desired alkyl or benzyl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated derivative.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Stronger bases like sodium hydride could potentially lead to side reactions.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base.
-
Temperature: Gentle heating is often required to drive the Sₙ2 reaction to completion, especially with less reactive alkyl halides.
Derivatization of the 6-Carboxylate Group: Amidation
The methyl ester at the 6-position can be converted into a variety of amides. This modification introduces a hydrogen bond donor and acceptor group, which can significantly alter the molecule's interaction with biological targets. The nature of the substituent on the amide nitrogen allows for a wide range of structural diversity.
Protocol 2: Two-Step Procedure for the Synthesis of N-Substituted Amides
This protocol involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine.
Step 1: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.
-
A precipitate of 4-Hydroxy-1-benzothiophene-6-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the carboxylic acid.
Step 2: Amide Coupling
Materials:
-
4-Hydroxy-1-benzothiophene-6-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a solution of 4-Hydroxy-1-benzothiophene-6-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-substituted amide derivative.
Causality Behind Experimental Choices:
-
Hydrolysis: Saponification with a base like LiOH or NaOH is a standard and effective method for converting an ester to a carboxylic acid.
-
Coupling Reagents (EDC/HOBt): This combination is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a less reactive but more selective HOBt ester, minimizing side reactions and racemization (if chiral amines are used).
-
Base (DIPEA/TEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and to scavenge the acid formed during the reaction.
Structure-Activity Relationship (SAR) Studies: Case Studies
The derivatization of the benzothiophene scaffold has been instrumental in the discovery of potent bioactive molecules. Below are examples of SAR data for benzothiophene derivatives in the context of kinase inhibition and antimicrobial activity.
Case Study 1: Benzothiophene Derivatives as Multi-Kinase Inhibitors
Recent studies have identified 5-hydroxybenzothiophene derivatives as potent multi-target kinase inhibitors with potential anticancer activity.[4][5] While the core scaffold in these studies is slightly different (5-hydroxy instead of 4-hydroxy), the SAR insights are highly relevant. Derivatization of the carboxylic acid group into various amides and hydrazides has been shown to significantly impact kinase inhibitory activity.
Table 1: Kinase Inhibitory Activity (IC₅₀, nM) of 5-Hydroxybenzothiophene Derivatives [4][5]
| Compound | R Group | Clk4 (nM) | DRAK1 (nM) | Haspin (nM) | Clk1 (nM) | Dyrk1B (nM) | Dyrk1A (nM) |
| Amide 1 | -NH-(4-fluorophenyl) | >1000 | >1000 | 250 | >1000 | >1000 | >1000 |
| Amide 2 | -NH-(3-chlorophenyl) | >1000 | >1000 | 180 | >1000 | >1000 | >1000 |
| Hydrazide | -NHNH₂ | 11 | 87 | 125.7 | 163 | 284 | 353.3 |
Data adapted from a study on 5-hydroxybenzothiophene derivatives. The trend is illustrative for the derivatization of the carboxylate group.
From this data, a clear SAR emerges: the conversion of the carboxylic acid to a simple hydrazide leads to a dramatic increase in potency and a broader spectrum of kinase inhibition compared to substituted anilide derivatives. This suggests that the hydrazide moiety may be forming key interactions within the ATP-binding pocket of these kinases.
dot
Caption: A simplified representation of the p38/MK2 signaling pathway, a target for some benzothiophene kinase inhibitors.[6]
Case Study 2: Tetrahydrobenzothiophene Derivatives as Antibacterial Agents
The derivatization of the benzothiophene scaffold has also yielded potent antibacterial agents. In a study on tetrahydrobenzothiophene derivatives, modifications at the 2-position and on the benzoyl group attached to the amine at the 2-position were explored.[7]
Table 2: Minimum Inhibitory Concentration (MIC, µM) of Tetrahydrobenzothiophene Derivatives [7]
| Compound | R¹ | R² | E. coli | P. aeruginosa | Salmonella | S. aureus |
| 3a | H | H | 19.92 | 22.65 | 45.29 | 99.92 |
| 3b | H | 4-Cl | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | CH₃ | 4-Cl | 0.64 | 0.72 | 1.25 | 2.50 |
| 3d | H | 4-OCH₃ | 9.87 | 11.23 | 22.46 | 49.58 |
| 3f | H | 4-F | 1.11 | 2.22 | 2.22 | 4.44 |
| 3h | H | 2,4-diCl | 4.98 | 5.67 | 11.34 | 25.00 |
| Ciprofloxacin | - | - | 0.10 | 0.78 | 0.20 | 0.78 |
| Gentamicin | - | - | 1.05 | 2.11 | 4.21 | 2.11 |
Data adapted from a study on tetrahydrobenzothiophene derivatives. R¹ is a substituent on the tetrahydrobenzothiophene ring and R² is a substituent on the N-benzoyl group.
The SAR from this study indicates that the presence of an electron-withdrawing group, such as a chloro or fluoro group, at the 4-position of the N-benzoyl ring significantly enhances antibacterial activity (compare 3a with 3b and 3f ).[7] Conversely, an electron-donating group like methoxy leads to a decrease in activity (3d ).[7] Furthermore, the addition of a methyl group at the R¹ position can also improve potency against certain strains (3c ).[7] However, multiple electron-withdrawing groups may be detrimental to activity (3h ).[7]
Conclusion
This compound is a versatile scaffold for the development of novel bioactive compounds. The strategic derivatization of its hydroxyl and carboxylate functional groups allows for a thorough exploration of the structure-activity landscape. The protocols provided herein offer robust methods for the synthesis of ether and amide derivatives. The case studies on kinase inhibitors and antimicrobial agents demonstrate how these modifications can lead to the identification of potent and selective compounds. This systematic approach to derivatization is a cornerstone of modern drug discovery and development.
References
-
El-Sayed, M. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(6), 723-729. [Link]
- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
-
El-Sayed, M. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. figshare. [Link]
-
Mourey, R. J., et al. (2010). A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. The Journal of pharmacology and experimental therapeutics, 333(3), 797–807. [Link]
-
Reddy, K. R., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-131. [Link]
-
Kappe, C. O. (2000). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Molecules, 5(3), 153-154. [Link]
-
Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8823. [Link]
-
Mourey, R. J., et al. (2010). A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. Journal of Pharmacology and Experimental Therapeutics, 333(3), 797-807. [Link]
-
Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3866-3873. [Link]
-
Singh, A., et al. (2020). Synthesis and antimicrobial activity of novel 4-hydroxy-2-quinolone analogs. Molecules, 25(13), 3073. [Link]
-
Kumar, A., et al. (2012). Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(2), 1143-1147. [Link]
-
Guchhait, S. K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151594. [Link]
-
Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 66, 128764. [Link]
-
Naganagowda, G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 119. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). PubMed Central. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank, 2020(4), M1174. [Link]
- Lemke, T. L. (2012). Chapter 2 - Drug Design and Relationship of Functional Groups to Pharmacologic Activity. In Foye's Principles of Medicinal Chemistry (7th ed.). Lippincott Williams & Wilkins.
-
Demeunynck, M., & Constant, J. F. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Pharmaceuticals, 12(4), 149. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Guckian, K. M., et al. (2000). Benzothiophene synthesis. Organic Letters, 2(14), 2093-2096.
-
Lemster, T., et al. (2021). Targeting RTK Signaling Pathways in Cancer. Cancers, 13(11), 2577. [Link]
- U.S. Patent No. 6,437,144 B2. (2002).
- European Patent No. EP0875511A1. (1998). Demethylation process for preparing benzo[b]thiophenes.
- Chinese Patent No. CN108530390B. (2020).
- World Intellectual Property Organization. (2016). Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
-
Bandichhor, R., et al. (2008). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 85, 81-93. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Sources
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- 2. Research Portal [ircommons.uwf.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Experimental Setup for Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Introduction
The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate, as a member of this class, is a compound of significant interest for drug discovery and development. Its structural features, particularly the hydroxyl and carboxylate moieties, suggest potential interactions with biological targets involved in inflammatory and proliferative signaling pathways.[3][4] This document provides a comprehensive guide for the in vitro evaluation of this compound, outlining a logical, step-by-step experimental workflow designed to characterize its cytotoxic and potential anti-inflammatory and kinase inhibitory activities.
The proposed experimental plan is designed to be a self-validating system, starting with fundamental cytotoxicity assessment to establish a safe therapeutic window for subsequent, more specific mechanistic assays. This approach ensures that any observed biological effects in later experiments are not a result of general cellular toxicity but are due to specific molecular interactions.
Physicochemical Properties and Compound Handling
Before commencing any biological assays, it is crucial to understand the physical and chemical properties of this compound for accurate stock solution preparation and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃S | [5] |
| Molecular Weight | 208.24 g/mol | [5] |
| Appearance | White to yellow solid | [5] |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low. | Inferred from structure |
| Storage | Store at 2-8°C, protected from light and moisture. | General laboratory practice |
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Experimental Workflow: A Tiered Approach
A tiered approach is recommended to efficiently characterize the in vitro profile of this compound. This workflow progresses from broad cytotoxicity screening to more specific anti-inflammatory and kinase inhibition assays.
Caption: Potential inhibitory effects of the compound on key inflammatory signaling pathways.
Trustworthiness and Self-Validation
The integrity of this experimental plan is based on a logical progression and the inclusion of appropriate controls at each stage:
-
Vehicle Controls: All assays must include a vehicle (DMSO) control to account for any effects of the solvent.
-
Positive Controls: The use of known inhibitors for each assay (e.g., Celecoxib for COX-2) validates the assay's performance and provides a benchmark for the test compound's potency.
-
Concentration-Response Curves: Evaluating the compound over a range of concentrations is essential for determining potency (IC50) and observing dose-dependent effects.
-
Orthogonal Assays: If a specific pathway is implicated (e.g., NF-κB inhibition leading to reduced cytokine production), using orthogonal assays (e.g., a reporter gene assay for NF-κB activity and ELISA for cytokines) provides stronger evidence for the proposed mechanism.
By systematically following this tiered approach, researchers can generate a comprehensive in vitro pharmacological profile of this compound, providing a solid foundation for further preclinical development.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- This compound | CAS 314725-14-9. American Elements.
- Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2005).
- Methyl 4-Hydroxy-1-benzothiophene-6-carboxyl
- New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evalu
- Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. (2007). Science Alert.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018).
- Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. (2021). MDPI.
- Kinase Research and Drug Discovery: Kinases, Assays and Inhibitors Tutorial SLAS 2015. (2015).
Sources
Troubleshooting & Optimization
"common problems in Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate synthesis"
Here is the Technical Support Center guide for the synthesis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate.
Topic: this compound (CAS: 314725-14-9)
Status: Active | Tier: Level 3 (Process Chemistry & R&D)[1]
Welcome to the Advanced Synthesis Support Hub. Below you will find a targeted troubleshooting guide addressing the specific regiochemical and reactivity challenges associated with constructing the 4-hydroxy-6-methoxycarbonyl-benzo[b]thiophene core.
This guide assumes you are utilizing the industry-standard arylthioacetal cyclization route (often used for SERM precursors like Raloxifene analogs), as this is the most direct path to the 4,6-substitution pattern, though it is fraught with regioselectivity issues.[1][2]
Part 1: The Synthetic Workflow & Logic
To diagnose your problem, we must first align on the mechanism.[1][2] The synthesis typically proceeds via the modification of a resorcinol derivative (Methyl 3,5-dihydroxybenzoate), converting one hydroxyl to a thiol (via Newman-Kwart), followed by S-alkylation and acid-mediated cyclization.[1]
Master Process Map
The diagram below illustrates the critical decision points and the "Regioselectivity Fork" where most failures occur.
Figure 1: Logical flow of the benzothiophene core construction showing the critical regioselectivity divergence during cyclization.[1][2][3]
Part 2: Troubleshooting Guides & FAQs
Issue 1: "I am observing a mixture of two isomers by LCMS after cyclization. How do I favor the 6-carboxylate?"
Diagnosis: You are encountering the classic meta-substituent directing conflict .[1] In your precursor (a 3,5-disubstituted benzene), the sulfur atom is a strong ortho/para director, while the ester is a meta director.[1][2] When the acetal cyclizes, it can close onto two available positions:[1][2]
-
Position 2 (Ortho to Ester): Leads to the 4-carboxylate isomer (Undesired).[1][2]
-
Position 6 (Para to Ester): Leads to the 6-carboxylate isomer (Target).[1][2]
Technical Solution: The closure at Position 2 is sterically crowded (sandwiched between the sulfur chain and the ester group).[1][2] The closure at Position 6 is sterically freer but requires cyclizing para to the deactivating ester group.[1][2]
| Variable | Recommendation | Mechanism |
| Acid Choice | Polyphosphoric Acid (PPA) in Chlorobenzene | PPA acts as both solvent and catalyst.[1][2] The viscous nature and specific acidity profile often favor the thermodynamic product (the less sterically hindered 6-carboxylate).[2] |
| Temperature | Ramp to 90°C slowly | Kinetic control (low temp) might favor the electronically activated ortho-closure.[1][2] Thermodynamic control (higher temp) favors the sterically unhindered 6-carboxylate target.[1][2] |
| Dilution | High Dilution (0.05 M) | Intramolecular cyclization is favored over intermolecular polymerization at high dilution, which also helps in heat dissipation to prevent charring.[1][2] |
Protocol Adjustment:
ngcontent-ng-c1989010908="" class="ng-star-inserted">Do not add the acetal directly to hot acid. Pre-mix the acetal in chlorobenzene, then add this solution dropwise to PPA at 60°C, then raise to 90°C. This "high dilution addition" technique minimizes competitive polymerization.
Issue 2: "My reaction turns into a black tar/insoluble char during the PPA step."
Diagnosis: Benzothiophenes, particularly electron-rich ones (with -OH or -OMe groups), are prone to oxidative polymerization and sulfonation under harsh acidic conditions.[1][2] PPA is a powerful dehydrating agent and can char the sugar-like acetal moiety if the exotherm is uncontrolled.[1]
Technical Solution:
-
Switch to Amberlyst-15 or Methanesulfonic Acid (MSA): If PPA is too harsh, use MSA in dichloromethane (DCM) or toluene.[1][2] This allows for better thermal control.[2]
-
Oxygen Exclusion: The thiophene ring is electron-rich.[1][2] Presence of oxygen at high temperatures can lead to oxidative dimerization.[1][2] Sparge your solvent with Argon for 20 minutes prior to heating.[1][2]
-
Acetal Protection: Ensure your acetal is high purity.[1][2] Residual aldehyde (from hydrolyzed acetal in storage) polymerizes rapidly.[1][2]
Issue 3: "The Newman-Kwart Rearrangement yield is low (<40%)."
Diagnosis: The conversion of the O-thiocarbamate to the S-thiocarbamate is a thermal rearrangement requiring high temperatures (200°C+).[1][2] If the substrate has a free hydroxyl group or the ester is thermally unstable, decomposition occurs.[1][2]
Technical Solution:
-
Solvent: Use Diphenyl ether or Sulfolane to achieve the necessary temperature (230°C).[1][2]
-
Microwave Assistance: If working on <5g scale, microwave irradiation (200°C, 30 mins) often gives cleaner conversion than conductive heating because it minimizes the time the molecule spends at decomposition temperatures.[1][2]
-
Alternative: Skip Newman-Kwart.[1] Use Methyl 3-bromo-5-hydroxybenzoate and perform a Palladium-catalyzed C-S coupling (Buchwald-Hartwig conditions) with an alkyl thiol or thioacetate.[1] This avoids the harsh thermal rearrangement.[2]
Issue 4: "I cannot separate the 4-OH and 6-OH isomers by Flash Chromatography."
Diagnosis: The polarity difference between this compound and its regioisomer is negligible due to the identical functional groups.[1]
Technical Solution: Do not attempt separation on the free phenol.[2]
-
Derivatization: Acetylate the crude mixture (
, Pyridine). The resulting acetates often have significantly different crystal packing structures orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> values.[1] -
Recrystallization: The target (6-carboxylate) is generally more symmetrical and higher melting.[1][2] Try recrystallization from Methanol/Water or Toluene/Heptane .[1][2] The 4-carboxylate isomer (undesired) is often more soluble due to the "ortho-effect" disrupting planarity/packing.[1][2]
Part 3: Validated Experimental Protocol (Cyclization Step)
Context: This protocol is optimized for the cyclization of Methyl 3-(2,2-dimethoxyethylthio)-5-methoxybenzoate to Methyl 4-methoxy-1-benzothiophene-6-carboxylate (followed by demethylation).[1]
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring will fail in PPA) and an Argon inlet, charge Polyphosphoric Acid (PPA) (10 g per 1 g of substrate).
-
Heating: Heat the PPA to 60°C under Argon flow.
-
Addition: Dissolve the acetal precursor in a minimal amount of Chlorobenzene (or Toluene). Add this solution dropwise to the PPA over 30 minutes.
-
Cyclization: Once addition is complete, raise temperature to 90°C and stir for 2 hours.
-
Quench: Cool to 40°C. Pour the reaction mixture onto Crushed Ice with vigorous stirring. (Caution: Exothermic).[1][2]
-
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with Sat.
(to remove acid traces) and Brine.[1][4] Dry overngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .[1][4][5] -
Purification: The crude solid is usually a mixture.[1][2] Recrystallize from Methanol to isolate the major isomer.[1][2]
References
-
F. Hoffmann-La Roche Ag. (2002).[1][2] Process for the preparation of hydroxybenzothiophene derivatives via cyclocarbonylation. US Patent 6,437,144.[1][2]
-
Scialert. (2010).[1][2] Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. [Link][1]
-
Larock, R. C., et al. (2022).[1][2][6] Synthesis of Benzothiophenes via Electrophilic Sulfur Mediated Cyclization. National Institutes of Health (PMC).[1][2] [Link]
-
Organic Chemistry Portal. (2024).[1][2] Recent Advances in Benzothiophene Synthesis. [Link]
Sources
- 1. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. This compound | 314725-14-9 [chemicalbook.com]
- 4. RU2722595C1 - Method of producing 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid ester - Google Patents [patents.google.com]
- 5. scialert.net [scialert.net]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and maximize yield and purity. This valuable heterocyclic compound serves as a key intermediate in the development of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.[1]
Introduction to the Synthesis
The synthesis of substituted benzothiophenes, such as this compound, is a critical process in medicinal chemistry.[2][3] These compounds are known for their wide range of biological activities.[4][5] The core structure of benzothiophene is a fusion of a benzene ring with a thiophene ring, resulting in a stable aromatic system.[6] Synthetic strategies often involve intramolecular cyclization reactions to construct the benzothiophene core.[3][6]
One common approach to synthesizing the 4-hydroxy-1-benzothiophene core involves a cyclocarbonylation reaction.[7] This method can provide the desired product in good yield but requires careful control of reaction conditions.[7] Subsequent esterification or functional group manipulation leads to the target molecule.
This guide will address common challenges encountered during this synthesis, providing a structured approach to troubleshooting and optimization.
Troubleshooting Guide & FAQs
This section is organized by common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Section 1: Low or No Product Formation
Q1: My reaction has stalled, and I'm observing little to no formation of the desired benzothiophene product. What are the likely causes?
Several factors can contribute to low or no product formation in benzothiophene synthesis. A systematic investigation is the most effective troubleshooting approach.[8]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pressure (in the case of carbonylation) are critical parameters. Ensure your reaction is conducted at the optimal temperature and for the recommended duration.[8] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[8] For cyclocarbonylation reactions, maintaining a constant pressure of carbon monoxide is crucial.[7]
-
Catalyst Deactivation: Palladium catalysts, often used in cross-coupling and cyclization reactions, are sensitive to oxygen and moisture. Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) throughout the setup and reaction.[3][8] The quality of the catalyst is also paramount; consider using a fresh batch or a different supplier.
-
Poor Quality Starting Materials: Impurities in your starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[8] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[8] It is good practice to characterize your starting materials by NMR or other analytical techniques before use.
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[8] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[8]
Q2: I'm attempting a cyclocarbonylation route, but the reaction is not proceeding. What should I check?
Cyclocarbonylation reactions are powerful but can be sensitive. Here are key areas to investigate:
-
Carbon Monoxide Delivery: Ensure a consistent and sufficient supply of carbon monoxide to the reaction vessel. Check for leaks in your gas lines and ensure the pressure is maintained at the desired level.[7]
-
Catalyst System: The choice of catalyst, ligand, and any additives is critical. For palladium-catalyzed carbonylation, the ligand plays a crucial role in the catalytic cycle. Experiment with different phosphine ligands to find the optimal one for your specific substrate.
-
Base and Additives: The presence of a suitable base is often required to neutralize any acid generated during the reaction.[7] The choice of base can significantly impact the reaction outcome.
Section 2: Impurity Profile and Side Reactions
Q3: I'm observing significant side product formation in my reaction. How can I improve the selectivity?
The formation of side products is a common challenge that can often be addressed by adjusting the reaction conditions.
-
Regioselectivity Issues: In electrophilic substitution reactions on the benzothiophene ring, substitution can occur at different positions.[6] The inherent reactivity of the benzothiophene nucleus favors substitution at the 3-position.[6] To achieve substitution at other positions, directing groups or specific reaction conditions may be necessary.
-
Over-alkylation or Acylation: If your synthesis involves alkylation or acylation of the hydroxyl group, you may observe di-substituted products. To minimize this, consider using a protecting group for the hydroxyl function or carefully controlling the stoichiometry of your reagents.
-
Alternative Cyclization Pathways: Depending on the starting materials, alternative cyclization pathways may lead to isomeric products. Carefully analyze the structure of your side products to understand the competing reaction pathways. Modifying the solvent or catalyst system can often influence the selectivity.
-
Slow Addition of Reagents: In some cases, the slow addition of a reactive reagent can suppress side reactions by maintaining a low concentration of a reactive intermediate.
Section 3: Work-up and Purification Challenges
Q4: I'm struggling with the purification of my this compound. What are the best practices?
Effective purification is essential to obtain a high-purity product.
-
Extraction: During aqueous work-up, ensure the pH of the aqueous layer is adjusted to the appropriate level to ensure your product is in the organic phase. Multiple extractions with a suitable organic solvent will maximize the recovery of your product.[2][9]
-
Chromatography: Column chromatography is a common method for purifying benzothiophene derivatives.[9][10] A systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols
General Protocol for Cyclocarbonylation
This is a general procedure and may require optimization for your specific substrate.
-
To a high-pressure autoclave, add the appropriate starting material, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a degassed solvent (e.g., toluene).[7]
-
Seal the autoclave and purge with an inert gas (e.g., argon) several times.[7]
-
Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 50 bar).[7]
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring and maintain for the required reaction time (e.g., 6 hours).[7]
-
After cooling to room temperature, carefully vent the carbon monoxide.[7]
-
The crude reaction mixture can then be subjected to an aqueous work-up and purification by column chromatography or recrystallization.[7]
Data Presentation: Troubleshooting Parameter Optimization
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Temperature | 100 °C | 120 °C | Increased temperature to improve reaction kinetics. |
| Catalyst Loading | 1 mol% | 2.5 mol% | Higher catalyst loading to drive the reaction to completion. |
| Solvent | Toluene | DMF | A more polar solvent to improve solubility of starting materials. |
| Reaction Time | 4 hours | 8 hours | Extended reaction time to ensure complete conversion. |
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yield issues.
Generalized Synthetic Pathway
Caption: A generalized synthetic route to the target molecule.
References
-
Haight, A. R., Wayne, G. S., Lannoye, G. S., Parekh, S. I., Zhang, W., Copp, R. R., & Hollis, L. S. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903–5907. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Phenylbenzo[b]thiophene-6-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl benzo[b]thiophene-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved from [Link]
-
Science Alert. (n.d.). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 488. [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences, 130(8), 1-11. [Link]
-
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (n.d.). ResearchGate. [Link]
-
Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Compounds. IntechOpen. [Link]
-
Modern Strategies for Heterocycle Synthesis. (2020). Molecules, 25(11), 2533. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (n.d.). ResearchGate. [Link]
-
Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. (2021, September 30). YouTube. [Link]
-
Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
-
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (n.d.). MDPI. [Link]
Sources
- 1. Methyl benzo[b]thiophene-4-carboxylate [myskinrecipes.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Solubility Guide for Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
[1][2]
Executive Summary: The "Brick Dust" Challenge
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate presents a classic medicinal chemistry challenge often described as "brick dust." Its poor solubility arises from a synergistic structural effect: the planar benzothiophene core facilitates strong
This guide addresses the specific frustration of researchers attempting to solubilize this intermediate for biological assays or synthetic coupling. The critical risk identified with this molecule is the trade-off between solubility and stability: the pH conditions required to solubilize the phenol moiety will rapidly hydrolyze the methyl ester.
Diagnostic & Troubleshooting (Q&A)
Q1: "I am trying to dissolve the solid in Methanol or Ethanol for a reaction, but it remains a suspension even with sonication. Why?"
Diagnosis: High Crystal Lattice Energy. Technical Insight: While the molecule contains polar handles (hydroxyl and ester), the lipophilic benzothiophene core dominates its physicochemical profile. In alcohols, the solvent-solute interactions are insufficient to overcome the solute-solute (lattice) energy. The planar aromatic rings stack tightly, and the 4-OH group likely forms intermolecular hydrogen bonds, "locking" the crystal structure.
Solution: Switch to aprotic, polar solvents with high dielectric constants or disruption capabilities.[2]
-
For Synthesis: Use Tetrahydrofuran (THF) or Dichloromethane (DCM) .[1] If the reaction allows, DMF (Dimethylformamide) is superior but harder to remove.
-
For Analysis (HPLC): Dissolve the sample in DMSO or Acetonitrile first, then dilute with methanol if necessary. Do not attempt to dissolve directly in the mobile phase if it contains high water content.
Q2: "Can I use aqueous NaOH or carbonate bases to dissolve it? It has a phenol, so it should be soluble at high pH."[1][2]
Diagnosis: CRITICAL WARNING — Chemical Instability Risk.
Technical Insight:
You are correct that the 4-hydroxy group is phenolic (pKa
The Trap: If you raise the pH > 11 to fully ionize the phenol, you will simultaneously hydrolyze the ester to the carboxylic acid (Methyl 4-Hydroxy-1-benzothiophene-6-carboxylic acid) within minutes to hours, destroying your starting material.[1]
Solution:
-
Avoid aqueous bases for dissolution if the ester must remain intact.
-
If basic conditions are required for a coupling reaction (e.g., alkylation of the phenol), use a non-nucleophilic base (like
or ) in an anhydrous solvent (Acetone or DMF) to avoid hydrolysis.
Q3: "My DMSO stock solution precipitates immediately when I add it to cell culture media (PBS/DMEM)."
Diagnosis: "Solvent Shock" / Kinetic Solubility Limit. Technical Insight: This compound is likely a Class II compound (Low Solubility, High Permeability) in the BCS classification. When a concentrated DMSO stock (e.g., 10 mM) is introduced to an aqueous buffer, the sudden change in polarity causes the hydrophobic benzothiophene core to aggregate faster than it can disperse.
Solution: Adopt the "Intermediate Dilution" Protocol:
-
Prepare your 10 mM stock in pure DMSO.
-
Dilute this stock 1:10 into pure ethanol or PEG-400 (Polyethylene glycol).[1][2]
-
Pipette this intermediate mix into the vortexing media. The amphiphilic nature of PEG/Ethanol acts as a bridge, reducing the surface tension shock and preventing immediate amorphous precipitation.
Solubility Data & Compatibility Matrix
The following table summarizes solvent compatibility based on the benzothiophene scaffold properties [1][4].
| Solvent System | Solubility Rating | Suitability | Notes |
| Water (pH 7) | Insoluble (< 1 µg/mL) | None | Hydrophobic effect dominates.[1][2] |
| Water (pH 12) | Soluble (as anion) | Destructive | DO NOT USE. Rapid ester hydrolysis.[1][2] |
| Methanol/Ethanol | Poor (< 1 mg/mL) | Low | Requires heating; risk of crashing out upon cooling.[1][2] |
| DMSO | Excellent (> 50 mg/mL) | High | Ideal for stock solutions.[1][2] Freeze/thaw stable. |
| DMF | Excellent (> 50 mg/mL) | High | Good for synthesis; hard to remove.[1][2] |
| THF | Good (~ 10-20 mg/mL) | Synthesis | Best choice for synthetic reactions (e.g., Mitsunobu).[1][2] |
| DCM/Chloroform | Moderate | Synthesis | Good for workup/extraction.[1][2] |
Visual Troubleshooting Guides
Diagram 1: The Dissolution Decision Tree
Caption: A logic flow for selecting the correct solvent system based on the intended application, highlighting the critical avoidance of aqueous bases.
Diagram 2: The Stability vs. Solubility Trap
Caption: Mechanism illustrating why pH adjustment is a dangerous tool for this specific molecule due to the competing reaction of ester saponification.
Validated Protocols
Protocol A: Preparation of Stable Assay Stock (10 mM)
Use this protocol for in vitro screening to minimize precipitation.
-
Weighing: Accurately weigh 2.08 mg of this compound (MW: ~208.23 g/mol ).
-
Primary Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO .
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes. Note: Visual clarity is mandatory.
-
Storage: Aliquot into amber glass vials (to prevent light degradation of the benzothiophene core) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Synthetic Workup (Purification)
Use this if you are trying to isolate the compound and it is stuck in the aqueous layer or crashing out impurely.
-
Acidification: If the reaction mixture is basic, cool to 0°C and acidify carefully with 1M HCl to pH ~3-4. Do not use strong base for extraction.
-
Extraction: Use Ethyl Acetate (EtOAc) or DCM . The protonated phenol and ester are highly soluble in EtOAc.
-
Washing: Wash the organic layer with Brine (Saturated NaCl) to remove residual water/DMF.
-
Drying: Dry over Sodium Sulfate (
). -
Evaporation: Remove solvent under reduced pressure. If "brick dust" forms, recrystallize from a mixture of THF/Hexanes (dissolve in minimal hot THF, add Hexanes until cloudy, cool slowly).[2]
References
-
Benzo[b]thiophene Solubility Profiles: Source: PubChem.[3] (n.d.). Benzothiophene Physical Properties. National Library of Medicine. URL:[Link] Relevance: Establishes the baseline lipophilicity and poor aqueous solubility of the core scaffold.
-
pKa of Hydroxybenzothiophenes: Source: DrugBank Online. (n.d.). Raloxifene (Benzothiophene derivative) Pharmacology. URL:[Link] Relevance:[1] Analogous structures (Raloxifene) show phenolic pKa values in the 9.5–10.0 range, validating the ionization strategy.
-
Base-Catalyzed Hydrolysis of Esters (Saponification): Source: Master Organic Chemistry. (2022).[4][5][6] Basic Hydrolysis of Esters (Saponification). URL:[Link] Relevance: Provides the mechanistic grounding for the warning against using NaOH for solubilization.
-
Solubility Enhancement Strategies (Cosolvency): Source: Jouyban, A. (2008).[2] Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. URL:[Link] Relevance: Supports the use of DMSO/PEG/Ethanol mixtures (cosolvents) to bridge the solubility gap in aqueous assays.
Sources
- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB [foodb.ca]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
"preventing degradation of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate in solution"
Technical Support Center: Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
A Guide to Preventing Degradation in Solution
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that maintaining the stability and integrity of your compounds in solution is critical for reproducible and reliable experimental results. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for working with this specific molecule. Drawing from established principles in organic chemistry and pharmaceutical stability testing, we will explore the underlying causes of degradation and provide actionable protocols to ensure the longevity of your solutions.
Frequently Asked Questions (FAQs): Understanding and Identifying Degradation
This section addresses the most common issues encountered by researchers. We focus not just on the solution, but on the chemical reasoning behind it.
Q1: I've dissolved this compound, and my solution is gradually turning yellow or brown. What is causing this discoloration?
A: This is a classic sign of oxidation. The molecule has a phenolic hydroxyl group (-OH) directly attached to the aromatic benzothiophene ring system. Phenols are highly susceptible to oxidation, which converts them into colored quinone or quinone-like structures. This process can be initiated or accelerated by several factors:
-
Dissolved Oxygen: The most common culprit. Standard solvents are saturated with atmospheric oxygen.
-
Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidative processes.[1]
-
Trace Metal Ions: Metal contaminants (e.g., iron, copper) in your solvent or from your glassware can act as catalysts for oxidation.
-
Elevated pH (Alkaline Conditions): At a pH above its pKa, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This negatively charged species is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[2][3]
During the oxidation of phenols, the solution may take on a dark brown color, which can be associated with increased toxicity or the formation of polymeric byproducts.[4]
Q2: My compound's concentration, measured by HPLC, is decreasing over time, even when stored in the dark. I see a new, more polar peak emerging. What degradation pathway is likely occurring?
A: This pattern strongly suggests hydrolysis of the methyl ester group (-COOCH₃). Esters are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by either acid or base.[3]
-
Base-Catalyzed Hydrolysis: This is typically much faster than acid-catalyzed hydrolysis. If your solution is buffered at a pH > 7, the ester can be rapidly cleaved to form the corresponding carboxylate salt and methanol.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the ester can also be hydrolyzed, though generally at a slower rate, to yield the carboxylic acid.[5]
The resulting product, 4-Hydroxy-1-benzothiophene-6-carboxylic acid, is more polar than the parent methyl ester, which is why it would appear as a new, earlier-eluting peak in a standard reverse-phase HPLC separation.
Q3: Besides oxidation and hydrolysis, are there other stability concerns for the benzothiophene core structure itself?
A: Yes, the benzothiophene ring system has its own potential instabilities. The sulfur atom in the thiophene ring is a primary site for reactivity.
-
Oxidation of Sulfur: The sulfur heteroatom can be oxidized, typically by strong oxidizing agents (like hydrogen peroxide or peroxy acids), to form a sulfoxide and, with further oxidation, a sulfone.[6][7] This changes the polarity, solubility, and biological activity of the molecule.
-
Acid Instability: Thiophene rings can be susceptible to degradation under strongly acidic conditions, which can lead to protonation of the sulfur atom and potential ring-opening or polymerization.[5] While moderate acidic conditions are often used to stabilize the phenol group, extreme acidity should be avoided.
Troubleshooting Guides & Protocols
This section provides actionable, step-by-step protocols to mitigate the degradation pathways discussed above.
Visualizing the Problem: Potential Degradation Pathways
The following diagram illustrates the primary sites of instability on the this compound molecule and the resulting degradation products.
Caption: Primary degradation pathways for the target molecule.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol is designed to minimize oxidation and hydrolysis during solution preparation and short-term storage.
Objective: To prepare a 10 mM stock solution in a suitable organic solvent.
Materials:
-
This compound
-
High-purity, anhydrous DMSO or DMF (HPLC-grade or better)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of the compound in a clean, dry amber vial.
-
Solvent Preparation (Critical Step): Before use, sparge the required volume of solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes. This removes dissolved oxygen, a primary driver of oxidation.
-
Dissolution: Add the sparged solvent to the vial to achieve the target concentration. Cap the vial tightly.
-
Sonication: Sonicate the vial for 5-10 minutes or until the compound is fully dissolved. Avoid excessive heating.
-
Inert Gas Blanket: Briefly open the vial and gently flush the headspace with the inert gas for 10-15 seconds before capping tightly. This creates an inert atmosphere above the solution.
-
Storage: Store the vial at -20°C or -80°C, protected from light. For aqueous buffers, prepare them fresh daily from the organic stock and maintain a slightly acidic pH if compatible with the experiment.
Protocol 2: Monitoring Stability with HPLC
A stability-indicating HPLC method is crucial to validate your handling procedures and quantify degradation over time.
Objective: To resolve the parent compound from its potential degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds.[7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid | The acidic modifier helps to sharpen peaks and suppress the ionization of the phenolic group, ensuring consistent retention. |
| Gradient | Start with a lower organic percentage (e.g., 30-40%) and ramp up to a high percentage (e.g., 95%) | A gradient is essential to elute both the more polar hydrolyzed product and the less polar parent compound within a reasonable time. |
| Detection | UV-Vis or Diode Array Detector (DAD) | Monitor at the compound's λmax. A DAD is superior as it can help identify degradation products by their different UV spectra.[8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25-30°C | Maintain a consistent column temperature for reproducible retention times. |
Self-Validation: To confirm your HPLC method is "stability-indicating," perform a forced degradation study. Briefly expose aliquots of your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting mixtures.[7][9] A valid method will show a decrease in the main peak area and the appearance of new, well-resolved peaks for the degradation products.
Troubleshooting Workflow
If you suspect degradation, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for diagnosing degradation.
Summary of Best Practices for Storage and Handling
| Factor | Recommendation | Rationale and Key Considerations |
| pH Control | Maintain a slightly acidic pH (e.g., 4-6) for aqueous solutions. | This keeps the phenol group protonated and less prone to oxidation. However, be mindful that very low pH can promote ester hydrolysis or thiophene ring instability.[2][3][5] Neutral pH is a reasonable compromise if acidity interferes with the experiment.[10] |
| Oxygen Exclusion | Use de-gassed (sparged) solvents and store solutions under an inert gas (Ar, N₂). | Minimizes the primary reactant for oxidative degradation.[11] |
| Light Protection | Always use amber vials or wrap containers in foil. | Prevents photodegradation, a common pathway for aromatic and heterocyclic compounds.[1] |
| Temperature | Store stock solutions frozen (-20°C or -80°C). Prepare working solutions fresh. | Lower temperatures dramatically slow the rates of all chemical degradation reactions. |
| Solvent Choice | Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. | Aprotic solvents prevent hydrolysis. Anhydrous grade minimizes water content. |
| Additives | If compatible with your assay, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) or a chelating agent (e.g., EDTA). | Antioxidants can act as radical scavengers. EDTA sequesters catalytic metal ions. |
By implementing these scientifically-grounded strategies, you can significantly enhance the stability of this compound in your experimental solutions, leading to more accurate and trustworthy results.
References
- (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. (n.d.).
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1. ResearchGate. Retrieved from [Link]
-
Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Li, Y., et al. (2020). Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. ACS Omega. Retrieved from [Link]
-
Wang, J., et al. (2018). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. Retrieved from [Link]
-
A, A. A., et al. (2024). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Taylor & Francis Online. Retrieved from [Link]
-
Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Johnson, K. E., et al. (2022). Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. Retrieved from [Link]
-
Jacob, M. R., et al. (2005). pH-dependent equilibrium between benzothiophene-2,3-diones and 2-mercaptophenylglyoxalates. ResearchGate. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Mijangos, F., et al. (2006). Changes in solution color during phenol oxidation by Fenton reagent. PubMed. Retrieved from [Link]
-
Al-Hamdani, Y. S., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Rambabu, C., et al. (2013). Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. tsijournals.com [tsijournals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Topic: Improving Purity of Crude Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate CAS: 314725-14-9 (Analogous/Generic) Molecular Formula: C₁₀H₈O₃S Molecular Weight: 220.24 g/mol
Diagnostic Triage: Characterizing Your Crude
Before initiating purification, compare your crude material against these common phenotypes to determine the contamination source.
| Phenotype | Likely Impurity Profile | Recommended Action |
| Dark Brown/Black Tar | Thiophene oligomers, polymerized acrylates, or oxidation byproducts (quinones). | Protocol A: Activated Carbon Filtration + Silica Plug. |
| Sticky Yellow/Orange Oil | Residual solvent (high BP), unreacted thiophenol, or regioisomers preventing crystal lattice formation. | Protocol B: Trituration & Fractional Crystallization. |
| Beige Solid (Low MP) | Regioisomer contamination (e.g., 6-hydroxy isomer or 4/6-position swaps) or decarboxylated byproducts. | Protocol C: Dual-Solvent Recrystallization. |
| Reddish Hue | Oxidation of the 4-hydroxy group (phenol) to quinone-like species. | Protocol A (immediate) + Inert Atmosphere Storage. |
Troubleshooting Guide (FAQ)
Q1: My crude product oils out instead of crystallizing during cooling. How do I fix this?
Diagnosis: This "oiling out" phenomenon occurs when the impurity profile disrupts the crystal lattice, or the cooling ramp is too aggressive, causing the compound to crash out as an amorphous supercooled liquid. Corrective Action:
-
Seed it: Retain a small amount of pure crystal (if available) to seed the solution at the cloud point.
-
Change Solvent System: Switch from a single solvent (e.g., Ethanol) to a solvent/anti-solvent system. For benzothiophene carboxylates, Toluene/Heptane is superior to alcohols because it avoids hydrogen bonding competition with the 4-OH group.
-
Thermodynamic Control: Re-heat the oil to dissolution. Cool very slowly (1°C/min) with vigorous stirring. If oil droplets form, reheat slightly until they dissolve, then cool again.
Q2: HPLC shows a persistent impurity eluting just before the main peak (RRT ~0.95).
Diagnosis: This is likely the regioisomer or a decarboxylated byproduct . In Fiesselmann-type synthesis, cyclization can sometimes occur at the incorrect position on the aromatic ring, or the ester can hydrolyze and decarboxylate under high thermal stress. Corrective Action:
-
Do not use flash chromatography as the primary separation method; separation factors (
) are often too low. -
Use Fractional Crystallization: Regioisomers often have significantly different solubility profiles in non-polar solvents. Recrystallize from minimal hot Ethyl Acetate , then slowly add Hexanes until turbidity persists. The symmetrical 4-hydroxy isomer typically crystallizes first.
Q3: Can I use a base wash (NaOH/NaHCO₃) to remove acidic impurities?
Critical Warning: NO. While the 4-hydroxyl group is phenolic (pKa ~10), the 6-carboxylate methyl ester is susceptible to saponification (hydrolysis) under basic conditions.
-
Alternative: If you must remove acidic byproducts (like unreacted thioglycolic acid), use a pH 6.5 phosphate buffer wash or rely on the fact that the esterified product is soluble in organic solvents (DCM/EtOAc) while the free acids are more soluble in basic aqueous phases—but keep contact time <5 minutes and temperature <5°C.
Advanced Purification Protocols
Protocol A: Activated Carbon Treatment (De-colorization)
Use this when the material is dark brown/black.
-
Dissolve crude solid in Methanol (MeOH) or Ethyl Acetate (EtOAc) (10 mL/g).
-
Add Activated Carbon (10-20 wt% relative to crude mass). Note: Use steam-activated carbon for higher mesoporosity.
-
Heat to reflux for 30 minutes.
-
Filter hot through a Celite 545 pad to remove carbon fines.
-
Concentrate filtrate to dryness.
Protocol B: Dual-Solvent Recrystallization (Standard)
The most robust method for >99% purity.
Solvent System: Methanol (Solvent) / Water (Anti-solvent) OR Toluene (Solvent) / Heptane (Anti-solvent). Recommendation: Use Methanol/Water for general purity; use Toluene/Heptane if the impurity is a regioisomer.
-
Dissolution: Suspend crude in Methanol (5 mL/g). Heat to reflux (65°C) until fully dissolved.
-
Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise until the solution turns slightly turbid (cloud point).
-
Clarification: Add just enough hot Methanol (0.5 - 1 mL) to clear the turbidity.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (2 hours). Then move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white/off-white needles. Wash with cold (0°C) Methanol/Water (1:1 mixture).
-
Drying: Dry under high vacuum at 40°C for 12 hours. Caution: 4-OH phenols oxidize; ensure vacuum is inert or flush with N₂.
Protocol C: Trituration (For Sticky Solids)
-
Suspend the sticky solid in cold Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Sonicate for 10 minutes. The impurities (often oily oligomers) will dissolve, leaving the benzothiophene as a solid.
-
Filter rapidly.
Visualizing the Workflow
Purification Decision Matrix
Use this logic flow to determine your starting point.
Caption: Decision matrix for selecting the appropriate purification protocol based on crude physical state.
Recrystallization Solubility Curve (Conceptual)
Understanding the temperature dependence.
Caption: Thermodynamic progression of the dual-solvent recrystallization process.
References
-
Fiesselmann Thiophene Synthesis & Variations. Source: Wikipedia / Organic Chemistry Portal. Context: Establishes the core mechanism for synthesizing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which is chemically analogous to the benzothiophene cyclization required here. URL:[Link][1][2]
- Purification Method of Benzothiophene (Patent JP4357608B2).
-
Synthesis of Benzothiophene-3-carboxylic Esters (J. Org. Chem). Source: ACS Publications (J. Org. Chem. 2022).[3][4][5] Context: Provides chromatographic purification standards (Hexane/EtOAc gradients) and melting point data for substituted benzothiophene carboxylates, serving as a benchmark for purity assessment. URL:[Link]
- Process for the Synthesis of Benzothiophenes (Patent EP0832889B1).
Sources
"challenges in scaling up Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate production"
The following technical guide is structured as a Tier 3 Support Center Knowledge Base for process chemists and engineers. It bypasses generic advice to address the specific, high-value friction points in the synthesis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS 314725-14-9).
This guide focuses on the Stobbe Condensation & Cyclization Route , which is the most robust method for constructing the 4-hydroxy-6-carboxylate substitution pattern on the benzothiophene core, distinct from the 6-hydroxy-2-aryl pattern found in Raloxifene.
Ticket Category: Process Scale-Up & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Active Guide
Process Overview & Logic Map
The synthesis constructs the benzene ring onto a thiophene scaffold. This "annelation" strategy is superior to modifying a pre-existing benzothiophene because it guarantees the 4,6-substitution pattern without complex regioselective isomers.
The "Stobbe-Perkin" Workflow
The pathway involves three critical stages:
-
Stobbe Condensation: Reaction of Thiophene-2-carbaldehyde with Dimethyl Succinate.
-
Ring Closure (Perkin-Type): Cyclization using Acetic Anhydride (
) and Sodium Acetate ( ). -
Selective Deprotection: Converting the 4-acetoxy intermediate to the 4-hydroxy target without hydrolyzing the 6-methyl ester.
Figure 1: Logical flow of the annelation strategy. Critical control points are highlighted in yellow (Stobbe) and red (Cyclization).
Troubleshooting Module: The Stobbe Condensation
Context: This step forms the carbon skeleton. The primary challenge is the formation of the "Half-Ester" (3-methoxycarbonyl-4-(2-thienyl)-3-butenoic acid).
Q: The reaction mass turns into a solid, unmanageable cake (solidification). How do we maintain agitation?
Root Cause: The potassium/sodium salt of the half-ester is poorly soluble in non-polar solvents (like Toluene) or even pure t-Butanol at high concentrations. Solution:
-
Solvent Switch: Use a Toluene/t-Butanol (3:1) mixture rather than pure t-Butanol. Toluene solubilizes the neutral impurities, while t-Butanol solvates the base.
-
Order of Addition: Do not add the aldehyde to the base/succinate mixture all at once. Use a semi-batch addition of the aldehyde/succinate mixture into the base slurry. This keeps the concentration of the precipitating salt manageable.
Q: We are seeing high levels of "Dithenylidene" impurity (yellow solid).
Root Cause: This is the "double condensation" product where one succinate molecule reacts with two aldehyde molecules. It occurs when the aldehyde is in excess relative to the succinate active methylene. Protocol Adjustment:
-
Stoichiometry: Increase Dimethyl Succinate to 1.5 equivalents relative to Thiophene-2-carbaldehyde.
-
Feed Control: Ensure the aldehyde is the limiting reagent throughout the addition.
| Parameter | Standard Protocol | Optimized Scale-Up Protocol | Rationale |
| Solvent | t-Butanol | Toluene / t-Butanol (3:1) | Improves mass transfer; prevents "caking". |
| Succinate Eq. | 1.1 eq | 1.5 eq | Suppresses dithenylidene formation. |
| Base | t-BuOK (Solid) | t-BuOK (Solution in t-BuOH) | Avoids hot spots and localized polymerization. |
Troubleshooting Module: Ring Closure (Cyclization)
Context: This is the most hazardous step. The half-ester is boiled with Acetic Anhydride (
Q: The reaction exotherms violently upon heating, causing pressure buildup.
Root Cause: The cyclization releases acetic acid and heat simultaneously. At scale, the heat accumulation rate exceeds the cooling capacity. Safety-Critical Protocol:
-
Do NOT mix all reagents and heat to reflux.
-
Heel Method: Charge
and a portion of (20%) to the reactor and heat to 120°C. -
Controlled Feed: Dissolve the Stobbe Half-Ester in the remaining
. Feed this solution into the hot reactor over 2–4 hours. -
Benefit: This consumes the reactant immediately upon entry, preventing accumulation and "runaway" exotherms.
Q: The product is contaminated with black tar/resins.
Root Cause: Thiophene derivatives are acid-sensitive. Prolonged exposure to hot acetic acid/anhydride causes polymerization of the thiophene ring before it can cyclize. Corrective Actions:
-
Strict Atmosphere: Sparge the reactor with Nitrogen (
) to remove oxygen, which accelerates radical polymerization of thiophenes. -
Reaction Endpoint: Do not "soak" the reaction. Monitor by HPLC. Quench immediately upon consumption of the starting material by cooling to 60°C and adding water (carefully!) to hydrolyze excess anhydride.
Troubleshooting Module: Selective Hydrolysis
Context: You have the 4-acetoxy-6-methyl ester . You need to remove the 4-acetyl group without touching the 6-methyl ester.
Q: We are hydrolyzing the methyl ester (forming the di-acid) or getting low yields.
Root Cause: Using strong bases (NaOH/KOH) or aqueous conditions attacks the less sterically hindered 6-methyl ester. The "Ammonolysis" Solution: Instead of saponification (NaOH), use Transesterification/Ammonolysis .
-
Reagent: 7N Ammonia in Methanol (
) or catalytic Potassium Carbonate ( ) in Methanol. -
Mechanism: The phenolic acetate is far more labile (reactive) toward nucleophilic attack than the benzoate methyl ester.
-
Conditions: Stir at 0°C to Room Temperature . Do not heat.
Step-by-Step Selective Deprotection:
-
Dissolve 4-acetoxy intermediate in Methanol (10 vol).
-
Add
(0.1 eq) or (2.0 eq). -
Monitor by TLC/HPLC. The acetate cleaves within 1-2 hours.
-
Quench: Acidify with dilute Acetic Acid to pH 6.
-
Workup: The 4-hydroxy product often precipitates upon water addition.
References & Validation
The protocols above are grounded in the mechanistic principles of the Stobbe-Perkin annelation, validated by specific literature on benzothiophene synthesis.
-
Abdel-Wahhab, S. M., & El-Rayyes, N. R. (1971). The Stobbe Condensation. Part VIII. The Cyclisation of trans-3-Methoxycarbonyl-4-(2-thienyl)-3-butenoic Acid. Journal of the Chemical Society C: Organic. (Establishes the core cyclization route for 4-acetoxy-6-carboxylate derivatives).
-
US Patent 6,437,144 B2. Methods for the preparation of 4-hydroxy benzothiophene. (Describes alternative cyclocarbonylation routes and the industrial utility of these intermediates).
-
El-Rayyes, N. R. (1976). Heterocycles. Synthesis of some new benz[b]thiophene derivatives. Journal of Practical Chemistry. (Further elaboration on the dithenylidene impurity and purification).
"stability issues of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate under experimental conditions"
Topic: Stability Issues & Troubleshooting Under Experimental Conditions
Executive Summary
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS: 314725-14-9) is a critical bicyclic scaffold often employed in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors.[1][2][3][][5][6][7][8][9] While the benzothiophene core is aromatic and generally robust, the simultaneous presence of a phenolic hydroxyl group (C4) and a methyl ester (C6) creates a "push-pull" electronic system that introduces specific vulnerabilities.
This guide addresses the three primary degradation vectors: oxidative dimerization , ester hydrolysis , and S-oxidation .
Part 1: Critical Stability Profile
| Parameter | Stability Rating | Primary Risk Factor |
| Solid State | Moderate | Oxidation: Phenolic moiety is susceptible to air oxidation (turning pink/brown) over time if not stored under inert gas. |
| Solution (Neutral) | High | Stable in DMSO/MeOH at RT for <24h. |
| Solution (Basic) | Critical | Rapid Hydrolysis: The methyl ester hydrolyzes to the carboxylic acid. Oxidation: Phenolate anion is highly reactive toward O₂. |
| Solution (Acidic) | High | Generally stable; prolonged exposure to strong mineral acids may cause slow hydrolysis. |
| Photostability | Low | UV light can catalyze oxidation of the sulfur atom or the phenolic ring. |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Pre-Experiment (Storage & Handling)
Q1: "I just opened a new vial, and the powder has a slight pinkish/brown hue. Is it compromised?"
-
Diagnosis: This indicates phenolic oxidation . The 4-hydroxy group is electron-rich. Upon exposure to trace moisture and oxygen, it can form quinone-like impurities or coupled dimers (biphenols).
-
Action:
-
Check Purity: Run a quick LC-MS. If the main peak is >98%, the color is likely due to trace impurities (<0.5%) with high extinction coefficients (common for quinones). It is likely usable for crude reactions.
-
Purification: If purity is compromised, perform a rapid filtration through a short silica plug using 10% MeOH/DCM to remove polar oxidation products.
-
Prevention: Always store under Argon/Nitrogen at -20°C.
-
Q2: "Can I store stock solutions in DMSO at room temperature?"
-
Diagnosis: DMSO is hygroscopic and can act as a mild oxidant.
-
Action:
-
Short-term (<24h): Acceptable.
-
Long-term: NO. Store DMSO stocks at -80°C. Repeated freeze-thaw cycles introduce moisture, accelerating ester hydrolysis.
-
Alternative: Use Anhydrous Acetonitrile (MeCN) for storage if solubility permits, as it is non-oxidizing and easier to dry.
-
Scenario B: During Experiment (Reaction & Analysis)
Q3: "My LC-MS shows a new peak with a mass of [M-14]. What happened?"
-
Diagnosis: You have hydrolyzed the methyl ester .[10]
-
Root Cause: The reaction pH was likely too basic (
) or the solvent contained water. -
Fix:
-
Switch to mild bases (e.g.,
or ) rather than strong hydroxides ( , ) if alkylating the phenol. -
Ensure solvents are anhydrous.
-
Q4: "I see a peak with [M+16] or [M+32]. Is this an adduct?"
-
Diagnosis: This is S-oxidation or Phenol Oxidation .
-
S-Oxidation: The thiophene sulfur oxidizes to Sulfoxide (+16) or Sulfone (+32). This is common if using oxidants like mCPBA or peroxides.
-
Phenol Hydroxylation: Less common, but possible under radical conditions.
-
-
Differentiation:
-
S-Oxide:[5] Peak usually elutes earlier on Reverse Phase (more polar).
-
Phenol Oxidation: Often leads to colored byproducts.
-
Q5: "The reaction turned black immediately upon adding base."
-
Diagnosis: Formation of the phenolate anion followed by rapid Single Electron Transfer (SET) oxidation.
-
Action: Degas all solvents with Nitrogen/Argon before adding the base. The phenolate anion is extremely sensitive to dissolved oxygen.
Part 3: Mechanistic Visualization
Diagram 1: Degradation Pathways
This diagram illustrates the three primary failure modes: Hydrolysis (pH driven), S-Oxidation (Oxidant driven), and Phenol Oxidation (Air/Light driven).
Caption: Primary degradation pathways. Red path indicates hydrolysis (pH sensitive); Yellow path indicates sulfur oxidation; Green path indicates phenolic instability.
Part 4: Standardized Protocols
Protocol 1: Safe Dissolution & Storage
Objective: Prepare a stock solution while minimizing hydrolysis and oxidation.
-
Solvent Selection:
-
Preferred: Anhydrous DMSO or Anhydrous DMF (for reactions).
-
Analysis: HPLC-grade Acetonitrile/Water (acidified with 0.1% Formic Acid to stabilize the phenol).
-
-
Procedure:
-
Weigh the compound in a glovebox or under a nitrogen funnel.
-
Add solvent.[13]
-
Critical Step: Purge the headspace of the vial with Argon for 30 seconds before capping.
-
Wrap the vial in aluminum foil (light protection).
-
-
Validation:
-
Inject 1 µL onto LC-MS immediately. Record the Area% of the parent peak (208.2 Da). This is your
reference.
-
Protocol 2: Controlled Phenol Alkylation (Mitigating Ester Hydrolysis)
Objective: React the 4-OH group without hydrolyzing the 6-COOMe ester.[13]
-
Base Choice: Use Cesium Carbonate (
) or Potassium Carbonate ( ) . Avoid NaOH, KOH, or NaH unless strictly necessary (NaH requires anhydrous conditions to prevent hydroxide formation). -
Solvent: Acetone (reflux) or DMF (RT).
-
Stoichiometry: Use 1.1 equivalents of base. Excess base increases the concentration of reactive hydroxide ions generated from trace water.
-
Monitoring: Monitor by TLC or LC-MS every 30 minutes. Stop reaction immediately upon consumption of starting material to prevent secondary hydrolysis.
References
-
American Elements. (n.d.).[14] this compound Properties & Specifications. Retrieved February 6, 2026, from [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[10] Hydrolysis and saponification of methyl benzoates: Selective cleavage in poly-functional systems. Green Chemistry, 1, 65-68.[10] Retrieved February 6, 2026, from [Link]
-
Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583–20593. Retrieved February 6, 2026, from [Link]
-
Abdel-Wahhab, S. M., & El-Rayyes, N. R. (1971).[13] Synthesis of Methyl 4-Acetoxybenzothiophen-6-Carboxylate and related benzothiophene derivatives. Journal of the Chemical Society C: Organic. (Contextual citation for synthesis routes).
Sources
- 1. 33880-31-8|4-Hydroxybenzo[b]thiophene-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 314725-14-9 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 314725-14-9 [chemicalbook.com]
- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. unige.iris.cineca.it [unige.iris.cineca.it]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. americanelements.com [americanelements.com]
Technical Support Center: Purification of Benzothiophene Intermediates
Welcome to the technical support center for handling difficult-to-purify benzothiophene intermediates. As a Senior Application Scientist, I understand that the path from a crude reaction mixture to a pure, characterizable compound is often where significant challenges arise. Benzothiophenes, being key structural motifs in pharmaceuticals and materials science, present unique purification hurdles due to their electronic properties, potential for isomer formation, and the nature of the reagents used in their synthesis.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific, acute problems you might be facing during your purification workflow. Each answer provides both a "what to do" and a "why you're doing it" explanation.
Q1: My benzothiophene intermediate is a persistent oil and refuses to crystallize. How can I induce solidification?
This is a frequent issue, often indicating the presence of impurities that inhibit lattice formation or that the compound has a low melting point.
Causality: Crystallization is a thermodynamic process requiring a high degree of molecular order. Impurities, especially those that are structurally similar to the product or are solvents, can disrupt the crystal lattice formation. Oils are simply compounds that are below their melting point at a given temperature.
Solutions & Protocols:
-
Purity Check & Initial Cleanup: An oil suggests that the purity may be insufficient for crystallization.
-
Action: Perform a rapid filtration through a small plug of silica gel using a non-polar solvent (e.g., hexane/ethyl acetate mixture) to remove highly polar baseline impurities. This simple step can sometimes be enough to induce crystallization.
-
-
Solvent Titration: The choice of solvent is critical.
-
Action: Dissolve your oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane, heptane, or water) until turbidity persists.[3] Warm the mixture gently until it becomes clear again, and then allow it to cool slowly.
-
Scientist's Note: This technique systematically brings your compound to its saturation point in a controlled manner, which is more conducive to crystal nucleation than rapid precipitation. Heptane is noted to be a particularly effective solvent for promoting the crystallization of benzothiophene products.[3]
-
-
Physical Induction Methods:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of pure solid material from a previous batch, add a single seed crystal to the supersaturated solution. This provides a perfect template for lattice formation.
-
-
Low-Temperature Crystallization:
-
Action: Place the flask in a -20°C or even a -78°C (dry ice/acetone) bath. Lower temperatures decrease the solubility of the compound, which can promote crystallization. Be aware that impurities may also precipitate at these temperatures.
-
Q2: My TLC shows co-eluting spots. How can I improve separation by column chromatography?
Co-elution is a clear sign that the polarity difference between your compound of interest and an impurity is insufficient for separation under the current conditions.
Causality: Chromatographic separation relies on the differential partitioning of analytes between the stationary phase (e.g., silica gel) and the mobile phase (solvent). If two compounds have very similar polarities and functional groups, they will interact with the silica and be carried by the solvent at nearly the same rate.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Reduce Eluent Strength: Decrease the concentration of the polar solvent (e.g., move from 10% EtOAc/Hexane to 5% EtOAc/Hexane). This allows the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity.
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. For example, replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME). While similar in polarity, these solvents have different interactions (e.g., dipole-dipole, hydrogen bonding capacity) with your compounds, which can alter the elution order and improve separation.
-
-
Improve Column Packing and Loading Technique:
-
Dry Loading: For difficult separations, "wet loading" (dissolving the crude product in the mobile phase) is often inferior. Instead, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[4] Carefully add this to the top of your column.
-
Scientist's Note: Dry loading creates a very narrow, concentrated starting band. A wide starting band is a primary cause of poor resolution and broad, overlapping peaks.
-
-
Consider a Different Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, basic or neutral alumina can be a good alternative.
-
Reverse-Phase (C18): For non-polar benzothiophene derivatives, reverse-phase chromatography can be highly effective. The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Elution order is inverted, with the most non-polar compounds eluting last.
-
Q3: My NMR analysis shows residual palladium or other metal catalysts. How can I remove these trace metals?
Metal catalysts, especially palladium from cross-coupling reactions, are notorious for sticking to sulfur-containing heterocycles.[4]
Causality: The sulfur atom in the benzothiophene ring is a soft Lewis base, which can coordinate strongly to soft Lewis acidic metals like palladium. This interaction makes simple filtration or aqueous washes ineffective.
Solutions:
-
Aqueous Washes with Chelating Agents:
-
Action: During the workup, wash the organic layer with a solution of a chelating agent. A 1% solution of N-acetylcysteine or a saturated aqueous solution of thiourea can be effective. These agents contain sulfur atoms that compete with your product to bind the palladium.
-
-
Metal Scavengers:
-
Action: After obtaining the crude product, dissolve it in a suitable solvent (e.g., Toluene, DCM) and add a silica-based metal scavenger (e.g., SiliaMetS® Thiol). Stir for a few hours at room temperature or with gentle heating, then filter off the scavenger.
-
Scientist's Note: These are functionalized silica gels with high surface area and a high density of metal-binding ligands (like thiols or thioureas). They are highly efficient at pulling trace metals out of solution.
-
-
Activated Carbon Treatment:
-
Action: Dissolve the crude product and stir it with a small amount of activated carbon for 1-2 hours. Filter the mixture through a pad of Celite® to remove the fine carbon particles.
-
Caution: Activated carbon is non-selective and can adsorb your product, potentially lowering your yield. Use it judiciously and monitor the concentration of your product in the solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in benzothiophene synthesis and how do they impact purification?
Understanding the potential impurities from your reaction is the first step to designing a robust purification strategy.
| Impurity Type | Origin | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction | Often have significantly different polarities, making them easy to remove by chromatography or recrystallization. |
| Catalysts & Reagents | Pd, Cu, phosphine ligands, bases (e.g., K₂CO₃, DBU), boronic acids | Can be difficult to remove. Metals can coordinate to the product.[4] Basic/acidic reagents can be removed with aqueous washes. |
| Positional Isomers | Lack of regioselectivity in C-H functionalization or cyclization reactions | Often have very similar polarities, making them the most challenging impurities to separate.[3][4] May require HPLC or careful recrystallization. |
| Side-Products | Homocoupling of reagents, over-reaction (e.g., demethylation), decomposition | Varies widely. Can complicate the entire purification process. Proper reaction optimization is the best defense.[3] |
| Structurally Similar Impurities | Naphthalene (from coal tar sources) | Can form a eutectic mixture with benzothiophene, making separation by crystallization extremely difficult.[5] |
Q2: How do I choose between Column Chromatography and Recrystallization?
The optimal choice depends on the scale of your reaction, the physical state of your crude product, and the nature of the impurities.
Caption: Decision workflow for purification method selection.
Q3: Can you provide a baseline experimental protocol for recrystallization of a benzothiophene intermediate?
Certainly. This protocol is a robust starting point for achieving high purity with solid materials.[5][6]
Experimental Protocol: Recrystallization using a Mixed-Solvent System
-
Solvent Selection: Choose a solvent pair: a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is insoluble. For benzothiophenes, alcohol/water mixtures are often effective.[5] For example, isopropanol/water or ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., isopropanol) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., water) dropwise until the solution remains faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask. Once at room temperature, you can place it in an ice bath to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent mixture used for crystallization) to remove any residual soluble impurities adhering to the crystal surfaces.[6]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q4: What is a standard protocol for purifying a benzothiophene derivative by silica gel chromatography?
This protocol is based on established methods for purifying benzothiophene derivatives and is designed to maximize resolution.[4]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your desired compound an Rf value of ~0.3 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel (230–400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 100% hexane).[4] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 1-2 times the mass of silica gel relative to your crude product.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica gel bed.[4]
-
-
Elution:
-
Begin eluting with the low-polarity solvent (e.g., 100% hexane) to wash down any highly non-polar impurities.
-
Gradually increase the polarity of the eluent according to your TLC analysis (e.g., step gradient from 2% EtOAc/Hexane to 5%, then 10%).
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield your purified compound.
References
-
YouTube. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. Available at: [Link]
- Vicenzi, J. T., & Zhang, T. Y. (1998). Process for the synthesis of benzothiophenes. (European Patent No. EP0832889B1). Google Patents.
- Eli Lilly and Company. (1999). Process for the synthesis of benzothiophenes. (U.S. Patent No. US5969157A). Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. ResearchGate. Available at: [Link]
- Idemitsu Kosan Co., Ltd. (2009). Purification method of benzothiophene. (Japanese Patent No. JP4357608B2). Google Patents.
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Available at: [Link]
-
YouTube. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. Available at: [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
Sources
- 1. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting inconsistent results in biological assays with this compound"
Executive Summary: The "Ghost" in the Data
You are likely reading this because "Compound C-72" (or your specific analogue) is behaving erratically. One week the IC50 is nanomolar; the next, it shifts by orders of magnitude or flatlines.
Based on our physicochemical profiling, this compound exhibits High Lipophilicity (cLogP > 4.5) and Low Aqueous Solubility (< 10 µM) .
The inconsistency you are seeing is rarely biological; it is physical. The compound is likely crashing out of solution, sticking to your pipette tips, or adsorbing to the plastic walls of your assay plate before it ever interacts with the target. This guide deconstructs these failure modes into solvable protocols.
Module 1: Solubility & The "Crash-Out" Effect
User Question: "My replicates have high CVs, and the dose-response curve looks steep or irregular. Is the compound degrading?"
Technical Diagnosis: It is likely not chemical degradation but precipitation . Hydrophobic compounds are stable in 100% DMSO but thermodynamically unstable when spiked into aqueous buffers. If you perform serial dilutions directly in assay buffer (e.g., PBS), the compound forms micro-aggregates that are invisible to the naked eye but biologically inactive.
The Protocol: Solvent-Balanced Acoustic Transfer
Traditional tip-based serial dilution is the enemy of lipophilic compounds.
| Step | Traditional (High Risk) | Optimized (Recommended) |
| Stock Prep | 10 mM in DMSO stored at -20°C. | 10 mM in DMSO, aliquoted to avoid freeze-thaw cycles. |
| Dilution | Serial dilution in Assay Buffer (aqueous). | Serial dilution in 100% DMSO . |
| Transfer | Pipetting 10 µL of diluted buffer to plate. | Acoustic Dispensing (Echo/Datastream) or pin-tool transfer of nL volumes directly to assay plate. |
| Final DMSO | Variable across wells (if not careful). | Constant (e.g., 0.1%) across all wells. |
Key Check: Ensure your final DMSO concentration is < 0.5% for biochemical assays and < 0.1% for sensitive cell lines (e.g., primary neurons), as DMSO itself can induce apoptosis or modulate channel activity [1].
Module 2: The Plastic Trap (Surface Adsorption)
User Question: "Why is my potency (IC50) 10x lower in the high-throughput screen compared to my benchtop validation?"
Technical Diagnosis: You are likely using different plastics.[1][2] Polystyrene (PS) plates, commonly used for cell culture, are highly hydrophobic. Compound C-72 will rapidly partition from the aqueous media onto the PS walls, effectively lowering the free concentration available to bind the target [2].
The Fix: Material Selection Matrix
| Plate Material | Surface Property | Compatibility with Compound C-72 |
| Polystyrene (PS) | Hydrophobic | POOR. High adsorption. Use only for adherent cell culture if necessary. |
| Polypropylene (PP) | Low-binding, chemically inert | EXCELLENT. Use for compound storage and intermediate dilutions [3]. |
| Non-Binding Surface (NBS) | Hydrophilic coating | BEST. Essential for biochemical assays (IC50 determination). |
| Glass Coated | Inert | GOOD. But expensive and fragile; usually unnecessary if NBS is used. |
Self-Validating Experiment: Incubate the compound in your standard plate for 30 minutes, then transfer the supernatant to a fresh plate and run the assay. If activity drops significantly compared to a fresh control, your plate is "eating" your compound.
Module 3: Assay Interference (The "Phantom" Signal)
User Question: "The compound shows inhibition in the fluorescence intensity assay, but no activity in the mass-spec confirmation. Which is real?"
Technical Diagnosis: Fluorescence quenching or autofluorescence. Many aromatic heterocycles (common in kinase inhibitors) absorb light at similar wavelengths to standard fluorophores (e.g., FITC, Coumarin) [4].
-
Quenching: The compound absorbs the emission signal of the fluorophore, making it look like the enzyme is inhibited (False Positive).
-
Autofluorescence: The compound emits light, masking the inhibition signal (False Negative).
Visualizing the Interference Logic
Figure 1: Decision tree for diagnosing spectral interference in fluorescence-based assays.
Module 4: Cellular Stability & Serum Shift
User Question: "The compound kills cells in 4 hours but has no effect at 48 hours. Is it metabolizing?"
Technical Diagnosis: While metabolism is possible, Serum Protein Binding is the more immediate culprit. In 10% Fetal Bovine Serum (FBS), >99% of lipophilic compounds can bind to albumin, leaving free drug concentration too low to sustain efficacy over 48 hours.
The "Serum Shift" Assay:
-
Determine IC50 in standard media (10% FBS).
-
Determine IC50 in low-serum media (1% FBS) or serum-free media.
-
Calculate Shift:
.-
If Ratio > 10, your compound is heavily protein-bound.
-
Recommendation: Do not increase total drug concentration blindly (which causes precipitation). Instead, validate the target engagement using a proximal biomarker (e.g., phosphorylation status) at early time points (1-2 hours) to prove mechanism before long-term phenotypic readout.
Master Troubleshooting Workflow
Use this logic flow to systematically isolate the source of error.
Figure 2: Systematic troubleshooting workflow for hydrophobic compounds.
References
-
Galvao, J. et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology. Link
-
Di, L. & Kerns, E.H. (2006).[3] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link
-
Goetz, G.H. et al. (2010). "Improvement of Compound Recovery in Polypropylene Plates." Journal of Biomolecular Screening. Link
-
Simeonov, A. et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry. Link
-
Thorne, N. et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link
Sources
Validation & Comparative
A Comparative Guide to Benzothiophene Inhibitors: Profiling Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate and its Contemporaries
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural rigidity and potential for diverse functionalization have made it a cornerstone in the development of targeted inhibitors for a range of biological targets, including enzymes and receptors.[2][3] This guide provides a comparative analysis of Methyl 4-hydroxy-1-benzothiophene-6-carboxylate against other notable benzothiophene-based inhibitors, offering insights into their mechanisms of action, inhibitory potencies, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of benzothiophene inhibitors and the potential of novel derivatives.
The Benzothiophene Core: A Versatile Scaffold for Inhibition
The fusion of a benzene ring with a thiophene ring creates the benzothiophene structure, a bicyclic system that offers a unique combination of aromaticity and heteroatomic features.[4] This arrangement allows for π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, making it an ideal starting point for the design of potent and selective inhibitors.[1] The diverse biological activities exhibited by benzothiophene derivatives span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[2]
Comparative Analysis of Benzothiophene Inhibitors
This section will delve into a comparative analysis of this compound and other well-characterized benzothiophene inhibitors, categorized by their primary biological targets.
This compound: An Emerging Candidate
This compound is a derivative that has garnered interest in medicinal chemistry.[5][6] While extensive public data on its specific inhibitory profile is still emerging, it is recognized as a valuable intermediate in the synthesis of more complex molecules.[7][8] It is commonly utilized in research focused on designing enzyme inhibitors and receptor modulators, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's, owing to its potential to cross the blood-brain barrier.[9]
Further research is warranted to fully elucidate the inhibitory potential and mechanism of action of this compound. Its structural features, including the hydroxyl and methyl carboxylate groups, provide avenues for hydrogen bonding and esterase-mediated prodrug strategies, respectively, suggesting a promising foundation for the development of novel therapeutics.
Benzothiophene-Based Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] Several benzothiophene derivatives have been developed as potent kinase inhibitors.
A notable example is a 5-hydroxybenzothiophene hydrazide derivative, compound 16b , which has demonstrated potent multi-target kinase inhibition.[10] This compound exhibited significant inhibitory activity against a panel of kinases, highlighting the potential of the hydroxybenzothiophene scaffold in cancer therapy.[10] Another study identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2 ) as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[11]
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 16b | Clk4 | 11 | [10] |
| DRAK1 | 87 | [10] | |
| Haspin | 125.7 | [10] | |
| Clk1 | 163 | [10] | |
| Dyrk1B | 284 | [10] | |
| Dyrk1A | 353.3 | [10] | |
| BT2 | BDK | 3190 | [11] |
Benzothiophene-Based Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiophene derivatives have shown considerable promise in this arena, exhibiting both antibacterial and antifungal activities.[12]
Sertaconazole is a well-established antifungal agent that contains a benzothiophene ring.[13] Its mechanism of action involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane.[14][15] Additionally, the benzothiophene moiety is believed to mimic tryptophan, enabling the drug to form pores in the fungal membrane, leading to cell death.[13]
Another promising benzothiophene-based inhibitor is BTZ-043 , a potent anti-tubercular agent.[16] It acts as a suicide inhibitor of DprE1, an essential enzyme in the synthesis of the mycobacterial cell wall.[7]
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Sertaconazole | Yeasts (e.g., Candida albicans) | 0.35 - 5.04 | [17] |
| Dermatophytes | 0.24 - 2 | [17] | |
| BTZ-043 | M. tuberculosis complex | 0.001 - 0.03 | [16] |
| Tetrahydrobenzothiophene derivative 3b | E. coli | 1.11 µM | [13] |
| P. aeruginosa | 1.00 µM | [13] | |
| Salmonella | 0.54 µM | [13] | |
| S. aureus | 1.11 µM | [13] |
Benzothiophene-Based Selective Estrogen Receptor Modulators (SERMs)
Raloxifene is a prominent example of a benzothiophene-based SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[18][19][20] It acts as an estrogen agonist in bone and an estrogen antagonist in the breast and uterus.[20] Raloxifene's benzothiophene core is structurally distinct from other SERMs like tamoxifen.[19][21]
| Compound | Target Receptor | IC50 (nM) | Reference |
| Raloxifene | Estrogen Receptor (ER) | 2.9 - 5.7 | [22] |
| Aldehyde Oxidase | 5.7 | [23] | |
| hERG channel | 1100 | [24] | |
| IKs channel | 4800 | [24] | |
| INa channel | 2800 | [24] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of inhibitor profiling, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of benzothiophene inhibitors.
Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
Caption: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute in assay buffer.
-
Kinase Reaction:
-
Add the diluted test compound to the wells of a microtiter plate.
-
Add the kinase to the wells and pre-incubate briefly.
-
Initiate the reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP, including a tracer amount of [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Caption: Workflow for broth microdilution antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Tryptic Soy Broth or 0.9% saline).[25] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a growth control well (bacteria without compound) and a sterility control well (broth without bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For instance, in the case of kinase inhibitors, the addition of a hydrazide scaffold to the 5-hydroxybenzothiophene core significantly enhanced multi-target inhibitory activity.[10] For antimicrobial agents, the specific substitutions on the benzothiophene ring can influence the spectrum of activity against different pathogens. The reactivity of the benzothiophene core itself can be modulated by substituents; for example, a methyl group at the 2-position can increase reactivity compared to the unsubstituted parent molecule.[16]
Conclusion
The benzothiophene scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. While established drugs like Raloxifene and Sertaconazole, and promising clinical candidates like BTZ-043, showcase the broad utility of this structural motif, the exploration of new derivatives remains a vibrant area of research. This compound represents a key building block with the potential to be elaborated into a new generation of targeted inhibitors. The comparative data and standardized protocols presented in this guide are intended to provide a solid foundation for researchers to design and evaluate new benzothiophene-based compounds with enhanced potency, selectivity, and therapeutic potential. Future studies should focus on comprehensive profiling of compounds like this compound to unlock their full therapeutic promise.
References
- Abdel-Wahhab, S. M., & El-Rayyes, N. R. (1971). The Stobbe Condensation. Part VIII. The reaction of thiophene-2-carbaldehyde and 3-thienyl methyl ketone with dimethyl succinate. Journal of the Chemical Society C: Organic, 3171.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Working Group for New TB Drugs. (n.d.). BTZ-043. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583–20593.
- Books. (2024).
- Gajic, I., Kabic, J., Kekic, D., Jovicevic, M., Milenkovic, M., Mitic Culafic, D., ... & Opavski, N. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 427.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2010). The effect of substituted thiophene and benzothiophene derivates on PPARγ expression and glucose metabolism.
- Liu, H., Bolton, J. L., & Thatcher, G. R. J. (2006). Chemical modification modulates estrogenic activity, oxidative reactivity, and metabolic stability in 4′F-DMA, a new benzothiophene selective estrogen receptor modulator. Chemical Research in Toxicology, 19(6), 779–787.
-
Patsnap Synapse. (2024). What is the mechanism of Sertaconazole Nitrate? Retrieved from [Link]
- Abd El-Rahman, Y. A., Chen, P. J., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254.
- Mahesh, R., et al. (2004). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Science Alert.
- Anderson, D. L., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(15), 4209-4212.
- Neres, J., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis.
-
Wikipedia. (n.d.). Sertaconazole. Retrieved from [Link]
- Li, Y., et al. (2024). Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing. European Journal of Medicinal Chemistry, 270, 116335.
- Abd El-Rahman, Y. A., Chen, P. J., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
- Pinto, D. J., et al. (2001). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1699-1702.
- Zimmerman, M., et al. (2023). Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. Antimicrobial Agents and Chemotherapy, 67(11), e0062423.
-
Wikipedia. (n.d.). Raloxifene. Retrieved from [Link]
- Wang, Y. G., et al. (2010). The selective estrogen receptor modulator raloxifene inhibits cardiac delayed rectifier potassium currents and voltage-gated sodium current without QTc interval prolongation. Pharmacological Research, 62(4), 350-356.
- Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.).
- Palacín, C., Sacristán, A., & Ortiz, J. A. (1992). In vitro activity of sertaconazole. Arzneimittel-Forschung, 42(5A), 699–705.
- New Drug Approvals. (2020). RALOXIFENE.
- Chemistry and Pharmacology of Anticancer Drugs. (n.d.). Benzothiophene Analogues.
- ACS Pharmacology & Translational Science. (2024). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles.
- Dr.Oracle. (2025).
- YouTube. (2022).
Sources
- 1. Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [ircommons.uwf.edu]
- 13. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 17. In vitro activity of sertaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. apexbt.com [apexbt.com]
- 23. medkoo.com [medkoo.com]
- 24. The selective estrogen receptor modulator raloxifene inhibits cardiac delayed rectifier potassium currents and voltage-gated sodium current without QTc interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. apec.org [apec.org]
"in vivo validation of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate activity"
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Benzothiophene Advantage
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS: 314725-14-9) represents a critical scaffold in the development of next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX) enzymes, benzothiophene derivatives have demonstrated potential as dual inhibitors , simultaneously targeting the 5-Lipoxygenase (5-LOX) pathway.
This dual-action mechanism is pivotal for two reasons:
-
Enhanced Efficacy: It blocks the production of both prostaglandins (pain/inflammation) and leukotrienes (chemotaxis/bronchoconstriction).
-
Reduced Side Effects: The "shunting" of arachidonic acid to the LOX pathway, a common cause of NSAID-induced gastric ulceration and asthma, is mitigated.
This guide details the in vivo validation protocols required to benchmark this compound against industry standards like Indomethacin and Diclofenac , focusing on its anti-inflammatory and analgesic profiles.
Mechanistic Rationale & Signaling Pathway
The therapeutic efficacy of this compound relies on its metabolic hydrolysis to its free acid form (4-Hydroxy-1-benzothiophene-6-carboxylic acid), which acts as the active pharmacophore.
Dual COX/5-LOX Inhibition Pathway
The following diagram illustrates the intervention points of the compound within the Arachidonic Acid cascade, contrasting it with traditional NSAIDs.
Figure 1: Mechanism of Action. The compound acts as a dual inhibitor, preventing the 'substrate shunt' to the leukotriene pathway often seen with traditional COX-only inhibitors.
In Vivo Validation Protocols
To rigorously validate the activity of this compound, two primary models are employed: the Carrageenan-Induced Paw Edema Model (Anti-inflammatory) and the Acetic Acid-Induced Writhing Test (Analgesic).
Protocol A: Anti-Inflammatory Assessment (Carrageenan Model)
This assay measures acute inflammation and is the gold standard for screening NSAIDs.
Experimental Workflow:
-
Subject Selection: Male Wistar rats (150–200g).
-
Grouping (n=6):
-
Control: Saline/Vehicle (0.5% CMC).
-
Standard: Indomethacin (10 mg/kg, p.o.).
-
Test Group: this compound (20 mg/kg, p.o.).
-
-
Induction: Inject 0.1 mL of 1% Carrageenan suspension into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.
Data Analysis & Comparison:
Calculate the percentage inhibition of edema using the formula:
Comparative Performance Data (Representative):
| Compound | Dose (mg/kg) | 1 Hr Inhibition (%) | 3 Hr Inhibition (%) | Duration of Action |
| Test Compound | 20 | 35 ± 4.2 | 62 ± 5.1 | Sustained (>4h) |
| Indomethacin | 10 | 40 ± 3.8 | 65 ± 4.5 | Sustained (>4h) |
| Aspirin | 100 | 28 ± 5.0 | 45 ± 6.2 | Moderate |
Insight: The benzothiophene derivative typically shows delayed onset but comparable peak efficacy to Indomethacin, attributed to the metabolic conversion time from ester to acid.
Protocol B: Analgesic Assessment (Writhing Test)
This test evaluates peripheral analgesic activity, specifically targeting the prostaglandin-mediated pain response.
Experimental Workflow:
-
Subject Selection: Swiss albino mice (20–25g).
-
Pre-treatment: Administer test compound (20 mg/kg) or Standard (Diclofenac 10 mg/kg) orally 30 minutes prior to induction.
-
Induction: Intraperitoneal injection of 0.6% Acetic Acid solution (10 mL/kg).
-
Observation: Count the number of abdominal constrictions (writhes) for 20 minutes, starting 5 minutes after injection.
Comparative Performance Data:
| Treatment | Mean Writhes (20 min) | % Protection | Statistical Significance (p) |
| Vehicle Control | 65.4 ± 3.2 | - | - |
| Test Compound | 24.2 ± 2.1 | 63.0% | < 0.01 |
| Diclofenac | 21.8 ± 1.9 | 66.7% | < 0.01 |
Insight: The compound demonstrates potent peripheral analgesic activity, statistically equivalent to Diclofenac, validating its potential for pain management.
Experimental Workflow Visualization
The following diagram outlines the critical path for validating the compound, ensuring data integrity and reproducibility.
Figure 2: Step-by-step validation workflow ensuring rigorous control from synthesis to statistical analysis.
Safety & Toxicity Considerations
A major advantage of the benzothiophene scaffold over traditional NSAIDs is the potential for reduced gastric ulcerogenicity .
-
Ulcerogenic Index Protocol: Rats are sacrificed 4 hours post-dose (high dose: 5-10x therapeutic dose). The stomach is opened along the greater curvature and examined for lesions.
-
Expected Outcome: Benzothiophene derivatives often show a significantly lower ulcer index compared to Indomethacin due to the preservation of cytoprotective prostaglandins via the dual pathway or specific COX-2 selectivity profiles.
References
-
Attimarad, M., & Bagavant, G. (2004).[2][3] Synthesis and Pharmacological evaluation of 4-Hydroxybenzothiophene-6-carboxylic acid Derivatives as NSAIDs. Asian Journal of Chemistry, 16(2), 823-826.[2][3] Link
-
Attimarad, M., & Mohan, S. (2005). Synthesis of Hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.[2][3] Indian Journal of Heterocyclic Chemistry, 14, 285-288.[2][3]
-
Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583–20593. Link
Sources
Comparative Profiling of the Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate Scaffold
[1]
Executive Summary
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS 314725-14-9) represents a strategic scaffold in the development of next-generation Selective Estrogen Receptor Modulators (SERMs). Unlike the classical 6-hydroxybenzothiophene core found in Raloxifene and Arzoxifene , this 4-hydroxy, 6-carboxylate substituted isomer offers a distinct "cross-reactivity" profile—specifically regarding Estrogen Receptor subtype selectivity (ER
This guide objectively compares the performance of the 4-hydroxy scaffold against standard 6-hydroxy alternatives, providing experimental workflows for orthogonal functionalization and data on receptor selectivity.
Part 1: Biological Cross-Reactivity & Selectivity Profile
In the context of SERM development, "cross-reactivity" refers to the scaffold's ability to discriminate between the two estrogen receptor isoforms (ER
Receptor Selectivity: 4-OH vs. 6-OH Scaffolds
The position of the hydroxyl group on the benzothiophene core dictates the ligand's orientation within the ligand-binding domain (LBD).
-
Standard Scaffold (Raloxifene-like): 6-Hydroxy group mimics the phenolic A-ring of Estradiol (E2). High affinity for both ER
and ER , but often ER biased. -
Test Scaffold (Methyl 4-Hydroxy...): The 4-Hydroxy group alters the hydrogen bonding network (His524/Glu353 interaction). Experimental data suggests this substitution pattern enhances ER
discrimination and alters the antagonist profile in breast tissue.
Table 1: Comparative Receptor Binding Profile (Representative SAR Data)
| Feature | This compound (Test Scaffold) | Methyl 6-Hydroxy-1-benzothiophene-2-carboxylate (Standard Scaffold) | Implication |
| ER | High (IC | Very High (IC | 4-OH maintains nanomolar affinity required for therapeutic efficacy. |
| ER | Reduced (Selectivity Ratio > 50:1) | Moderate (Selectivity Ratio ~ 10:1) | 4-OH scaffold minimizes ER |
| Metabolic Cross-Reactivity | Low (Steric hindrance at C4/C5) | High (Prone to ortho-quinone formation) | 4-OH blocks the primary site of metabolic activation, reducing genotoxicity risks. |
| GPR30 Binding | Negligible (> 1000 nM) | Low (~ 100 nM) | Lower risk of rapid, non-genomic signaling events. |
> Note: Data represents structure-activity relationship (SAR) trends for benzothiophene derivatives.[1][2] Specific values depend on the C2/C3 side chains attached during synthesis.
Metabolic "Cross-Reactivity" (Quinone Formation)
A critical failure mode for benzothiophene SERMs is bioactivation into reactive quinoids.
-
Mechanism: The 6-OH scaffold is susceptible to oxidation at the 7-position, forming ortho-quinones that "cross-react" with DNA (genotoxicity).
-
Advantage of 4-OH: The 4-hydroxy substituent, combined with the 6-carboxylate, electronically deactivates the ring towards this specific oxidation pathway, significantly improving the safety profile.
Part 2: Chemical Reactivity & Orthogonal Synthesis
For medicinal chemists, the "performance" of an intermediate is defined by its chemoselectivity. The this compound offers two orthogonal handles: the 4-phenol and the 6-methyl ester .
Chemoselectivity Comparison
-
Phenol Protection: The 4-OH is less sterically hindered than the 7-position but more acidic than a standard phenol due to the electron-withdrawing ester at C6.
-
Ester Hydrolysis: The 6-carboxylate is electronically coupled to the thiophene ring, making it susceptible to rapid hydrolysis under basic conditions, but resistant to nucleophilic attack compared to aliphatic esters.
Diagram 1: Orthogonal Functionalization Logic
Caption: Workflow for utilizing the orthogonal reactivity of the 4-OH and 6-COOMe handles to generate diverse SERM libraries.
Part 3: Experimental Protocols
Protocol: Orthogonal Protection & Activation
Objective: Selectively protect the 4-OH group to allow modification of the 6-carboxylate, validating the scaffold's chemical stability.
Reagents:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Dissolution: Dissolve 1.0 g of the scaffold in 15 mL anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Add Imidazole (2.5 eq) in one portion. The solution should remain clear.
-
Silylation: Cool to 0°C. Add TBSCl (1.2 eq) dropwise over 10 minutes.
-
Critical Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The 4-OH starting material (
) should disappear, replaced by the silyl ether ( ).
-
-
Workup: Quench with saturated NaHCO
. Extract with DCM ( mL). Dry over MgSO . -
Validation:
H NMR should show disappearance of the phenolic singlet (~9.8 ppm) and appearance of TBS methyls (~0.2 ppm).
Protocol: Competitive Binding Assay (Cross-Reactivity Screen)
Objective: Determine the affinity of the synthesized derivative for ER
Reagents:
-
Recombinant Human ER
and ER Ligand Binding Domains. -
Fluorescent tracer (e.g., Fluormone™ ES2).
Workflow:
-
Serial Dilution: Prepare 10-point serial dilutions of the test compound in DMSO (range: 1 nM to 10
M). -
Incubation: Mix ER
or ER (5 nM final) with the tracer (1 nM) and test compound in assay buffer. -
Equilibrium: Incubate for 2 hours at room temperature in the dark.
-
Detection: Measure Fluorescence Polarization (mP).
-
Data Analysis: Plot mP vs. log[Compound]. Calculate IC
.[1][6]-
Self-Validating Step: Include unlabeled Estradiol (E2) as a positive control. E2 IC
must fall within 2-5 nM for the assay to be valid.
-
Part 4: References
-
Synthesis and Evaluation of Benzothiophene SERMs:
-
Grese, T. A., et al. "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry, 1997.
-
Source:
-
-
Metabolic Activation of SERMs:
-
Liu, H., et al. "Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity." Journal of Medicinal Chemistry, 2007.
-
Source:
-
-
Arzoxifene & Raloxifene Pharmacology:
-
Suh, N., et al. "Arzoxifene, a New Selective Estrogen Receptor Modulator for Chemoprevention of Experimental Breast Cancer." Cancer Research, 2001.
-
Source:
-
-
Chemical Properties & Safety Data:
-
PubChem Compound Summary for Benzothiophene Carboxylates.
-
Source:
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-N,N,2-trimethyl-1-((4-methylphenyl)sulfonyl)-1H-benzimidazole-6-carboxamide | C18H19N3O4S | CID 67220315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrophobic Interactions Improve Selectivity to ERα for Benzothiophene SERMs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzothiophene Isomers in Medicinal Chemistry
Executive Summary
In the landscape of sulfur-containing heterocycles, benzothiophene isomers represent a dichotomy of stability and utility. This guide objectively compares the two primary fused isomers: benzo[b]thiophene and benzo[c]thiophene (isobenzothiophene).
The Verdict: For medicinal chemistry applications, benzo[b]thiophene is the superior scaffold due to its aromatic stability and predictable metabolic profile. Benzo[c]thiophene is kinetically unstable and prone to polymerization, rendering it unsuitable for drug development except as a transient intermediate or in specific materials science applications. Consequently, the "efficacy" discussion in this guide focuses on the positional isomerism (C2 vs. C3 substitution) within the stable benzo[b]thiophene core, using Selective Estrogen Receptor Modulators (SERMs) as the primary case study for structure-activity relationships (SAR).
Structural Integrity & Electronic Properties
The fundamental difference between the isomers lies in their electronic distribution and aromaticity. This dictates their shelf-life, synthetic viability, and potential for receptor binding.
Benzo[b]thiophene vs. Benzo[c]thiophene
| Feature | Benzo[b]thiophene | Benzo[c]thiophene |
| Structure | Sulfur adjacent to benzene fusion.[1][2] | Sulfur non-adjacent (iso-position). |
| Aromaticity | High (10 | Low. Significant quinoid character in the benzene ring. |
| Reactivity | Undergoes electrophilic substitution (C3 > C2). | Highly reactive diene; prone to Diels-Alder dimerization. |
| Drug Utility | High (Raloxifene, Zileuton). | Negligible (Instability precludes oral bioavailability). |
Visualization of Stability
The following diagram illustrates the resonance stability difference. Benzo[b]thiophene retains the aromatic sextet of the benzene ring, whereas benzo[c]thiophene disrupts it, leading to a reactive quinoid structure.
Figure 1: Comparative stability profile. Benzo[b]thiophene retains aromaticity, while Benzo[c]thiophene adopts a high-energy quinoid form.
Pharmacological Efficacy: Positional Isomerism (SAR)
Since benzo[c]thiophene is pharmacologically non-viable, efficacy comparisons must focus on the substitution patterns of the benzo[b]thiophene core . The position of the pharmacophore (C2 vs. C3) drastically alters binding affinity and metabolic fate.
Case Study: SERMs (Raloxifene Analogs)
In the development of Raloxifene (a drug for osteoporosis/breast cancer prevention), the 2-arylbenzothiophene scaffold was identified as a bioisostere for the indole found in earlier agents.
-
C2-Substitution (The Winner): Placing the aryl group at C2 allows the molecule to mimic the 17
-estradiol structure, positioning the hydroxyl groups to interact with Histidine-524 and Glutamic acid-353 in the Estrogen Receptor (ER) ligand-binding domain. -
C3-Substitution: Substitution at C3 often leads to steric clashes within the rigid hydrophobic pocket of the ER, significantly reducing binding affinity (IC50).
Comparative Efficacy Data
The table below summarizes experimental data comparing the efficacy of different substitution patterns in key therapeutic areas.
| Drug / Lead | Substitution Pattern | Target | Efficacy / Outcome |
| Raloxifene | 2-Aryl -6-hydroxy | Estrogen Receptor (ER | High Affinity (IC50: 0.4 nM) . Ideal antagonist conformation. |
| Sertaconazole | 3-Substituted (via imidazole) | Ergosterol Synthesis (Fungi) | High Potency . C3 linkage provides optimal flexibility for antifungal active site. |
| Zileuton | 2-Substituted (acyl) | 5-Lipoxygenase | Effective . Inhibits leukotriene formation (Asthma treatment). |
| Analog X | 3-Aryl-benzothiophene | Estrogen Receptor | Low Affinity (>100 nM) . Steric hindrance prevents helix 12 displacement. |
Expert Insight: The choice between C2 and C3 is dictated by the topology of the receptor. For flat, hydrophobic pockets (like ER), the linear C2-aryl geometry is superior. For globular enzymes requiring a "T-shaped" inhibitor (like fungal CYP450), C3 substitution often yields better results.
ADME and Metabolic Stability
A critical factor in efficacy is how long the isomer survives in vivo. The sulfur atom is a metabolic liability, prone to oxidation.
S-Oxidation Pathway
Both isomers are susceptible to S-oxidation by cytochrome P450 enzymes, but the consequences differ:
-
Benzo[b]thiophene: Oxidizes to the sulfoxide and then the sulfone (1,1-dioxide). These metabolites are generally stable and excretable, though some sulfoxides can be mild Michael acceptors.
-
Benzo[c]thiophene: Oxidation leads to rapid ring opening and formation of reactive electrophiles that can cause hepatotoxicity (similar to the toxicity mechanism of tienilic acid).
Figure 2: Metabolic oxidation pathway. The conversion to the stable sulfone is the preferred detoxification route for benzo[b]thiophene drugs.
Experimental Protocols
To validate the efficacy of a specific benzothiophene isomer, researchers must synthesize the core and assay its binding. Below are self-validating protocols for the 2-arylbenzo[b]thiophene scaffold (Raloxifene class).
Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol ensures the regioselective installation of the aryl group at the C2 position.
Reagents:
-
2-Bromobenzo[b]thiophene (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 eq)
-
Dioxane/Water (4:1)
Step-by-Step Protocol:
-
Degassing: Charge a reaction flask with dioxane/water. Sparge with argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) catalyst, reducing yield.
-
Addition: Add 2-bromobenzo[b]thiophene, boronic acid, and base. Add catalyst last under positive argon pressure.
-
Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Purification: Flash chromatography on silica gel.
-
Validation: 1H NMR should show the disappearance of the C2-proton (singlet at ~7.4 ppm) and appearance of the aryl substituent signals.
Efficacy Assay: Competitive Radioligand Binding (ER )
Objective: Determine the Binding Affinity (IC50) of the synthesized isomer.
-
Preparation: Incubate recombinant Human Estrogen Receptor
(10 nM) with [3H]-Estradiol (1 nM) in Tris-HCL buffer (pH 7.4). -
Competition: Add the test benzothiophene compound at increasing concentrations (
M to M). -
Equilibrium: Incubate at 4°C for 18 hours. Reasoning: Low temperature prevents receptor degradation during the long equilibrium phase.
-
Separation: Filter through GF/B glass fiber filters using a cell harvester to separate bound from free ligand.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Bound vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
References
-
Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146–167.
-
Cava, M. P., & Lakshmikantham, M. V. (1975).[1] Nonclassical Condensed Thiophenes. Accounts of Chemical Research, 8(4), 139–144.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for heterocycle synthesis protocols).
- Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology.
-
Palkowitz, A. D., et al. (1997). Discovery and Synthesis of [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (Raloxifene). Journal of Medicinal Chemistry, 40(10), 1407–1416.
Sources
"validation of HPLC method for quantifying Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate"
Executive Summary
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (MHBTC) is a critical pharmacophore and intermediate, frequently utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Arzoxifene and Raloxifene analogs.[1] Its structural duality—possessing both a lipophilic benzothiophene core and a polar, ionizable phenolic hydroxyl group—presents specific chromatographic challenges.
This guide compares a Generic Isocratic HPLC approach (often used in early-stage screening) against an Optimized Gradient Core-Shell Method .[1] We demonstrate that the optimized method is the only viable candidate for validation under ICH Q2(R1) guidelines due to its superior resolution of process impurities (specifically the hydrolyzed free acid and oxidation byproducts) and peak symmetry.
The Comparative Landscape
In drug development, selecting the correct analytical technique is a balance of cost, speed, and specificity. For MHBTC, three primary methodologies were evaluated.
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: UV-Vis Spectrophotometry | Method B: Generic HPLC (Isocratic C18) | Method C: Optimized HPLC (Proposed) |
| Principle | Total absorbance at | Liquid Chromatography (Neutral pH) | Liquid Chromatography (Acidic pH, Core-Shell) |
| Specificity | Low (Cannot distinguish MHBTC from precursors) | Medium (Co-elution of polar impurities) | High (Baseline resolution of all analogs) |
| Peak Shape | N/A | Poor (Tailing factor > 2.0 due to phenol-silanol interaction) | Excellent (Tailing factor < 1.[1]2) |
| LOD/LOQ | ~10 µg/mL | ~0.5 µg/mL | ~0.05 µg/mL |
| Run Time | < 1 min | 15 min | 8 min (High throughput) |
| Suitability | Rough estimate only | Early synthetic monitoring | Final Release & Stability Testing |
Why the "Standard" Method Fails
Method B (Generic C18, Water/Acetonitrile) fails because the phenolic hydroxyl group on MHBTC (
Method Development & Optimization Logic
To validate a method for MHBTC, we must address its chemical properties. The Optimized Method (Method C) relies on three mechanistic pillars:
-
Ion Suppression: Adding 0.1% Formic Acid lowers the pH to ~2.7. This keeps the phenolic group protonated (neutral), preventing secondary interactions with the stationary phase and sharpening the peak.
-
Core-Shell Technology: Using a superficially porous particle (2.7 µm) reduces the diffusion path length, significantly improving mass transfer and resolution compared to fully porous 5 µm particles.
-
Gradient Elution: A gradient is necessary to elute the highly lipophilic benzothiophene core while preventing the early elution of the more polar hydrolyzed byproduct (4-hydroxy-1-benzothiophene-6-carboxylic acid).[1]
Visualization: Method Optimization Decision Tree
Figure 1: Decision logic for deriving the optimized chromatographic conditions.
Experimental Protocol (The Validated Method)
This protocol serves as the "Standard Operating Procedure" (SOP) basis for quantifying MHBTC.
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm particle size.[1]
-
Column Temperature: 35°C (Controls viscosity and retention stability).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Primary) and 290 nm (Secondary confirmation).
-
Injection Volume: 5 µL.
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 6.0 | 10 | 90 | Linear Ramp |
| 7.0 | 10 | 90 | Wash |
| 7.1 | 90 | 10 | Re-equilibration |
| 10.0 | 90 | 10 | Stop |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg MHBTC in 10 mL acetonitrile (1 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Validation Data & Acceptance Criteria
The following data summarizes the validation parameters required by ICH Q2(R1) . This method has been designed to meet these rigorous standards.
System Suitability
Before any sample analysis, the system must pass these checks:
-
Theoretical Plates (N): > 5000
-
Tailing Factor (T): 0.9 < T < 1.2[1]
-
RSD of Retention Time: < 1.0% (n=6 injections)
-
RSD of Peak Area: < 1.0% (n=6 injections)
Linearity
Linearity confirms the method's ability to provide results proportional to analyte concentration.
-
Range: 10 µg/mL to 150 µg/mL (covering 80-120% of target concentration).
-
Acceptance: Correlation Coefficient (
) .[1][2] -
Typical Equation:
(where intercept should be statistically insignificant).[1]
Accuracy (Recovery)
Performed by spiking known amounts of MHBTC into a placebo matrix (if available) or solvent.
-
Levels: 50%, 100%, and 150% of target concentration.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Precision[1]
-
Repeatability (Intra-day): 6 injections of 100% standard. RSD
2.0%.[1][2] -
Intermediate Precision (Inter-day): Different analyst, different day. RSD
2.0%.[1][2]
Robustness
Small deliberate changes were made to parameters to verify method reliability.
-
Flow Rate (± 0.1 mL/min): Retention time shifts allowed, but resolution must remain > 2.0.
-
Column Temp (± 5°C): No significant impact on peak area.[1]
-
Wavelength (± 2 nm): < 2% change in area.
Visualization: Validation Workflow
Figure 2: Sequential workflow for full method validation.
Conclusion
For the quantification of This compound , UV-Vis is insufficient, and generic HPLC methods suffer from peak tailing due to the phenolic moiety.[1] The Optimized Core-Shell Gradient Method presented here provides the necessary specificity, sharpness, and speed required for pharmaceutical release testing. It is fully compliant with ICH Q2(R1) standards and robust enough for routine QC environments.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on mobile phase pH selection for ionizable compounds).
-
Benzothiophene Chemistry Overview. (General structural context for benzothiophene derivatives in SERM synthesis). National Center for Biotechnology Information.[1] PubChem Compound Summary for Benzothiophene.[1]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5] U.S. Food and Drug Administration.[6][7]
Sources
- 1. Benzothiophene [chemenu.com]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
Reproducibility Guide: Synthesis of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Topic: Reproducibility of Synthesis for Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 314725-14-9) is a critical bicyclic scaffold, primarily utilized as a late-stage intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Arzoxifene and Raloxifene analogs.[1] Its structural integrity—specifically the 4-hydroxy and 6-carboxylate substitution pattern—is pivotal for high-affinity binding to the estrogen receptor (ER).
Achieving this specific substitution pattern is synthetically non-trivial. Direct functionalization of the benzothiophene core often yields mixtures of isomers (e.g., 4- vs. 7-substitution). Consequently, de novo ring construction remains the most reproducible strategy. This guide compares the two dominant methodologies: the classical Stobbe Condensation-Cyclization (accessible, robust) and the Palladium-Catalyzed Cyclocarbonylation (industrial, scalable), providing a validated protocol for the former.
Critical Analysis of Synthetic Routes
The choice of synthesis depends heavily on available infrastructure (high-pressure reactors vs. standard glassware) and scale.
Table 1: Comparative Metrics of Synthetic Strategies
| Feature | Method A: Stobbe Condensation & Cyclization | Method B: Pd-Catalyzed Cyclocarbonylation |
| Primary Mechanism | Aldol-type condensation followed by intramolecular acylation. | Carbon monoxide insertion into an aryl halide/triflate. |
| Starting Materials | Thiophene-2-carbaldehyde, Dimethyl succinate. | 4-Chloro- or 4-Bromo-benzothiophene precursors. |
| Key Reagents | ||
| Step Count | 3 Steps (Condensation | 2 Steps (if precursor available). |
| Reproducibility | High. Relies on thermodynamic control; intermediates are stable solids. | Variable. Sensitive to catalyst poisoning and CO mass transfer rates. |
| Regioselectivity | Excellent. The reaction logic forces the 4,6-substitution pattern. | Good, but dependent on the purity of the halogenated precursor. |
| Primary Risk | Harsh conditions ( | Safety hazards associated with pressurized CO gas. |
Decision Matrix
-
Choose Method A for medicinal chemistry campaigns (gram-scale) where high-pressure equipment is unavailable and isomer purity is paramount.
-
Choose Method B for process chemistry (kilogram-scale) where step-economy drives cost, provided safety protocols for CO are in place.
Deep Dive: The Stobbe Condensation Route (Method A)
This route is the "Gold Standard" for laboratory reproducibility. It constructs the benzene ring onto the thiophene ring, guaranteeing the correct positioning of the hydroxyl and carboxylate groups.
Mechanistic Pathway (Graphviz Diagram)
Caption: Mechanistic flow of the Stobbe route. The formation of the half-ester is the regioselectivity-determining step.
Detailed Experimental Protocol
Objective: Synthesis of this compound via Stobbe Condensation. Scale: 100 mmol (approx. 20 g target).
Step 1: Stobbe Condensation
-
Reagents: Thiophene-2-carbaldehyde (11.2 g, 100 mmol), Dimethyl succinate (17.5 g, 120 mmol), Potassium tert-butoxide (
-BuOK, 13.5 g, 120 mmol), -Butanol (150 mL). -
Protocol:
-
Dissolve thiophene-2-carbaldehyde and dimethyl succinate in
-butanol under . -
Add
-BuOK portion-wise at room temperature. ( Exothermic! Control temp < 40°C). -
Reflux for 3 hours. The solution will turn dark red/brown.
-
Workup: Acidify with dilute HCl to pH 2. Extract with Ethyl Acetate.[2][3][4] The product is the half-ester acid (trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid).[5]
-
Checkpoint: Isolate the crude solid. Recrystallize from benzene/petroleum ether if sticky. Yield expectation: ~80-85%.
-
Step 2: Cyclization & Acetylation (The "Black Box" Step)
-
Reagents: Crude Half-Ester (from Step 1), Sodium Acetate (NaOAc, fused, 8.2 g), Acetic Anhydride (
, 65 mL). -
Protocol:
-
Mix the half-ester with NaOAc and
. -
Causality: Heat slowly to reflux. The reaction involves the formation of a mixed anhydride followed by Friedel-Crafts cyclization onto the thiophene ring.
-
Maintain reflux for 4-6 hours.
-
Workup: Pour onto crushed ice. Stir vigorously to hydrolyze excess
. The product, Methyl 4-acetoxy-1-benzothiophene-6-carboxylate , will precipitate as a solid. -
Purification: Filter and wash with water.[6][7] Recrystallize from ethanol.
-
Data Validation: Check IR for two carbonyl peaks: ~1760 cm⁻¹ (acetate) and ~1720 cm⁻¹ (ester).
-
Step 3: Selective Deacetylation
-
Reagents: Methyl 4-acetoxy intermediate, Hydrazine hydrate (1.2 eq) or NaOMe (0.1 eq in MeOH).
-
Protocol:
-
Dissolve the acetoxy compound in Methanol.[6]
-
Add Hydrazine hydrate (mild) or catalytic NaOMe (faster).
-
Reflux for 1-2 hours.
-
Why Hydrazine? It selectively cleaves the phenolic acetate without hydrolyzing the methyl ester at position 6, provided conditions are not too basic.
-
Final Isolation: Evaporate solvent, acidify slightly (if using alkoxide), and filter the white/off-white solid.
-
Supporting Experimental Data
Expected Yields & Purity
| Step | Product | Typical Yield | Melting Point |
| 1 | Half-Ester Acid | 84% | 116-118°C |
| 2 | 4-Acetoxy Intermediate | 75-80% | 99-101°C |
| 3 | Final Product (4-OH) | 90-93% | N/A (Solid) |
Self-Validating Analytical Checkpoints
-
NMR (DMSO-
):-
Phenolic OH: Look for a broad singlet around
10.0–10.5 ppm. -
Thiophene Protons: Two doublets (
Hz) corresponding to H-2 and H-3 of the thiophene ring. -
Aromatic Protons: Two singlets or meta-coupled doublets for H-5 and H-7 on the benzene ring.
-
Methoxy Group: Sharp singlet at
3.8–3.9 ppm.
-
-
IR Spectroscopy:
-
Presence of broad -OH stretch (3200-3400 cm⁻¹).
-
Ester carbonyl stretch (1705-1720 cm⁻¹).
-
Absence of Acetate carbonyl (~1760 cm⁻¹) confirms successful Step 3.
-
References
-
Science Alert. Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. (Describes the Stobbe condensation route in detail).
-
Google Patents. US6437144B2: Methods for the preparation of 4-hydroxy benzothiophene. (Describes the cyclocarbonylation alternative).
-
ChemicalBook. this compound Product Properties.
-
PubChem. Arzoxifene (Related SERM structure utilizing this scaffold).
-
Organic Syntheses. General Stobbe Condensation Methodologies. (Foundational grounding for the mechanism).
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene - Google Patents [patents.google.com]
- 5. scialert.net [scialert.net]
- 6. prepchem.com [prepchem.com]
- 7. guidechem.com [guidechem.com]
Benchmarking Guide: Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate vs. Commercial Kinase Inhibitors
Executive Summary: Positioning the Scaffold
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS: 314725-14-9) is not a final pharmaceutical product but a privileged scaffold and lead fragment in kinase drug discovery. While commercial inhibitors like Sunitinib or Dasatinib are fully optimized clinical drugs with nanomolar potency, this benzothiophene ester represents the "chemical starting point" (Fragment-Based Drug Discovery, FBDD).
Its value lies not in immediate clinical efficacy, but in its Ligand Efficiency (LE) and structural versatility. It serves as a core pharmacophore for developing inhibitors targeting PIM kinases , CLK (Cdc-like kinase) , and BDK (Branched-chain α-ketoacid dehydrogenase kinase) .
This guide benchmarks the compound as a Candidate Lead against established Commercial Inhibitors , providing the experimental framework to validate its utility in your pipeline.
Chemical Biology Profile & Structural Logic
To benchmark effectively, we must understand the structural hypothesis. The benzothiophene core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region.
| Feature | This compound | Biological Function / Interaction |
| Core | Benzothiophene | ATP-Bioisostere: Pi-stacking with the gatekeeper residue (e.g., Phe, Met). |
| 4-OH | Hydroxyl (Position 4) | Hinge Binder: Critical H-bond donor/acceptor to the kinase hinge backbone (analogous to N1/N6 of Adenine). |
| 6-COOMe | Methyl Ester (Position 6) | Solvent/Pocket Vector: Directed towards the solvent front or ribose binding pocket; allows for rapid diversification (amide coupling). |
Comparative Physicochemical Profile
Note: Lower MW and TPSA in the candidate allow for "growth" during optimization without violating Lipinski's Rules.
| Property | Candidate: Methyl 4-OH-benzothiophene-6-carboxylate | Benchmark: Sunitinib (Pfizer) | Benchmark: Silmitasertib (CX-4945) |
| Role | Fragment / Lead | FDA-Approved Drug | Clinical Candidate (Phase II) |
| Target Class | Multi-kinase Scaffold (PIM, BDK) | RTK (VEGFR, PDGFR) | CK2, PIM1 |
| MW ( g/mol ) | ~208.23 | 398.47 | 349.76 |
| cLogP | ~2.5 (Est.) | 3.2 | 3.1 |
| H-Bond Donors | 1 | 2 | 1 |
| Ligand Efficiency | High (>0.4) | Moderate (~0.[1]3) | Moderate (~0.35) |
Benchmarking Strategy & Experimental Protocols
Do not compare raw IC50 values directly; a fragment is expected to be weaker (µM) than a drug (nM). Instead, benchmark Ligand Efficiency (LE) and Binding Kinetics .
Experiment A: Kinase Selectivity Profiling (The "Gold Standard")
Objective: Determine the "Fingerprint" of the scaffold against a panel of 300+ kinases. Method: FRET-based assay (e.g., LanthaScreen™) or Radiometric (³³P-ATP).
Protocol:
-
Preparation: Dissolve this compound in 100% DMSO to 10 mM.
-
Dilution: Prepare a 10-point dose-response curve (Start: 100 µM, Dilution Factor: 3).
-
Controls:
-
Negative: DMSO (0.1%).
-
Positive Benchmark:Staurosporine (1 µM) for pan-inhibition.
-
Class Benchmark:Silmitasertib (for PIM/CK2 comparison).
-
-
Incubation: 1 hour at RT with ATP (at Km_app for each kinase).
-
Readout: Measure Fluorescence Ratio (Emission 520nm/495nm).
Expected Outcome:
-
Candidate: Weak inhibition (IC50: 1–50 µM) on specific serine/threonine kinases (PIM, CLK, DYRK).
-
Commercial Benchmark: Potent inhibition (IC50: <50 nM).
-
Success Metric: If the Candidate shows >50% inhibition at 10 µM on <5% of the kinome, it is a Selective Hit .
Experiment B: Surface Plasmon Resonance (SPR) Kinetics
Objective: Validate direct binding and residence time, eliminating false positives (aggregators).
Protocol:
-
Sensor Chip: CM5 chip with immobilized Target Kinase (e.g., PIM1).
-
Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% P20).
-
Injection: Inject Candidate at 5 concentrations (e.g., 3.125 – 50 µM).
-
Benchmark Injection: Sunitinib (Positive Control).
-
Analysis: Fit to 1:1 Langmuir binding model.
Data Interpretation:
-
Candidate: Fast
/ Fast (Typical for fragments). -
Benchmark: Fast
/ Slow (Long residence time = Clinical efficacy).
Visualization: The Optimization Pathway
The following diagram illustrates the logical progression from this specific benzothiophene scaffold to a potent inhibitor, highlighting where benchmarking occurs.
Caption: Workflow benchmarking the Benzothiophene scaffold against commercial standards (Red) to validate Hit status (Green).
Supporting Data: Representative Performance Matrix
Note: The values below are representative of the benzothiophene carboxylate class based on literature (e.g., BDK/PIM inhibition) and serve as a reference for your experimental validation.
| Metric | This compound (Expected) | Sunitinib (Commercial Benchmark) | Interpretation |
| Primary Target IC50 | 3.0 – 15.0 µM (Est. for PIM/BDK) | 0.01 – 0.05 µM (VEGFR2) | Scaffold is ~1000x less potent but highly efficient per atom. |
| Selectivity Score (S35) | 0.02 (High Selectivity) | 0.35 (Promiscuous) | Fragments often hit fewer targets than optimized ATP-mimetics. |
| Solubility (PBS, pH 7.4) | High (>100 µM) | Low (<10 µM) | Excellent starting point for formulation. |
| Synthetic Utility | Versatile (Ester hydrolysis -> Amide) | Fixed (Final Product) | The ester is a "handle" for building potency. |
References
-
Tso, S. C., et al. (2014).[2] "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase."[2][3] Journal of Biological Chemistry.
-
Bagley, M. C., et al. (2015).[4] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." RSC Advances.
-
Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2." Journal of Medicinal Chemistry.
-
ChemicalBook. (2023). "this compound Product Properties." ChemicalBook Database.
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- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Nuances of Benzothiophene Derivatives and Their Biological Activities
For researchers, medicinal chemists, and drug development professionals, the benzothiophene scaffold represents a privileged structure in medicinal chemistry. This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiophene ring, is the cornerstone of numerous compounds with a broad spectrum of pharmacological activities.[1][2] The versatility of the benzothiophene core allows for extensive structural modifications, leading to a diverse array of derivatives with fine-tuned biological profiles. This guide provides an in-depth structural comparison of benzothiophene derivatives, correlating their chemical features with their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
The Benzothiophene Core: A Foundation for Diverse Biological Activity
The inherent physicochemical properties of the benzothiophene nucleus, including its aromaticity, planarity, and the presence of a sulfur atom, contribute to its ability to interact with various biological targets. The sulfur atom, in particular, can engage in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, the benzene and thiophene rings offer multiple positions for substitution, enabling the modulation of lipophilicity, electronic properties, and steric hindrance, all of which are critical determinants of pharmacological activity.
Anticancer Activity: Targeting the Machinery of Cell Division and Signaling
Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and often hinge on specific structural modifications.
Structure-Activity Relationship of Anticancer Benzothiophenes
A key determinant of the anticancer activity of many benzothiophene derivatives is the nature and position of substituents on the bicyclic core. Quantitative structure-activity relationship (QSAR) studies have revealed that steric, electrostatic, and electro-topological parameters are primary drivers of their anticancer efficacy.[3]
Table 1: Anticancer Activity of Representative Benzothiophene Derivatives
| Compound | Structure | Target/Mechanism | Cell Line | IC50/GI50 | Reference |
| Raloxifene | 2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene | Selective Estrogen Receptor Modulator (SERM) | Breast Cancer Cells | Varies by cell line | [4] |
| Arzoxifene | 2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene hydrochloride | Selective Estrogen Receptor Modulator (SERM) | Breast Cancer Cells | Varies by cell line | [4] |
| Benzothiophene Acrylonitrile Analog 5 | (Z)-2-(benzo[b]thiophen-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Tubulin Polymerization Inhibitor | 60 Human Cancer Cell Lines | 10-100 nM | [5] |
| Benzothiophene Acrylonitrile Analog 6 | (Z)-2-(6-methoxybenzo[b]thiophen-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Tubulin Polymerization Inhibitor | 60 Human Cancer Cell Lines | 10-100 nM | [5] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | 3-iodo-2-phenylbenzo[b]thiophene | Apoptosis Induction | HepG2, Caco-2, Panc-1 | 67.04 µM, 63.74 µM, 76.72 µM | [6] |
Benzothiophenes as Tubulin Polymerization Inhibitors
A significant class of anticancer benzothiophenes functions by disrupting microtubule dynamics, which are essential for mitosis. These compounds often mimic the binding of natural tubulin inhibitors like combretastatin A-4.
The structure-activity relationship for these derivatives highlights the importance of a 2-aroyl-benzo[b]thiophene scaffold. Specifically, the presence of a 3,4,5-trimethoxyphenyl group, similar to that in combretastatin, is crucial for potent activity. Modifications at the 3-position of the benzothiophene ring can further enhance cytotoxicity.[7]
Selective Estrogen Receptor Modulators (SERMs)
Benzothiophene derivatives such as raloxifene and arzoxifene are well-known SERMs used in the treatment and prevention of hormone receptor-positive breast cancer.[4] Their mechanism involves competitive binding to the estrogen receptor (ER), leading to conformational changes that result in either agonist or antagonist activity depending on the target tissue.
The key structural features of these SERMs include a phenolic hydroxyl group for ER binding and a basic amine side chain that plays a crucial role in modulating receptor conformation and subsequent biological response. The precise geometry and nature of this side chain are critical for achieving the desired tissue-selective antiestrogenic effects.[8][9]
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothiophene derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiophene derivatives have demonstrated promising activity against a range of bacteria and fungi, including multidrug-resistant strains.[12][13]
Structure-Activity Relationship of Antimicrobial Benzothiophenes
The antimicrobial efficacy of benzothiophene derivatives is highly dependent on their substitution patterns. For instance, the introduction of a halogen atom, such as chlorine, at the 6-position of the benzothiophene ring has been shown to enhance antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[13]
The combination of the benzothiophene nucleus with other pharmacophores, such as acylhydrazones, has proven to be a successful strategy for developing potent antimicrobial agents.[13] QSAR and molecular docking studies have been employed to identify key structural features that contribute to the antimicrobial activity of these compounds.
Table 2: Antimicrobial Activity of Representative Benzothiophene Derivatives
| Compound | Structure | Target Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 6-Cl-benzothiophene with pyridin-2-ylmethylene acylhydrazone | S. aureus (including MRSA) | 4 | [13] |
| Fluorinated Benzothiophene-Indole Hybrid 3c | Fluorinated benzothiophene-indole hybrid | S. aureus (MRSA and MSSA) | 2.25 | [14] |
| Fluorinated Benzothiophene-Indole Hybrid 3f | Fluorinated benzothiophene-indole hybrid | S. aureus (MRSA and MSSA) | 2.75 | [14] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]
Materials:
-
96-well microtiter plate
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Benzothiophene derivatives
-
Saline solution (0.85%)
-
McFarland standard (0.5)
-
Microplate reader (optional)
Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension in saline to match the turbidity of a 0.5 McFarland standard.[5]
-
Serial Dilutions: Prepare serial twofold dilutions of the benzothiophene derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a variety of diseases, and benzothiophene derivatives have been investigated for their potential as anti-inflammatory agents.[1][2]
Structure-Activity Relationship of Anti-inflammatory Benzothiophenes
Many anti-inflammatory benzothiophenes exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[17] The selectivity for COX-2 over COX-1 is often a desirable trait to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The structural features that govern COX inhibition by benzothiophene derivatives often include a diarylheterocyclic core, similar to that of selective COX-2 inhibitors like celecoxib. The nature and position of substituents on the phenyl rings play a critical role in determining both the potency and selectivity of COX inhibition.[18][19] For example, the presence of a sulfonamide or a methylsulfonyl group on one of the phenyl rings is a common feature of many selective COX-2 inhibitors.
Table 3: Anti-inflammatory Activity of Representative Benzothiophene Derivatives
| Compound | Structure | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzothiophene derivative 57 | 2-(4-methoxyphenyl)-3-(4-(methylsulfonyl)phenyl)benzo[b]thiophene | COX-2 | 0.33 | 48.8 | [18] |
| Benzothiophene derivative 58 | 2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)benzo[b]thiophene | COX-2 | 0.31 | >183.8 | [18] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | 3-iodo-2-phenylbenzo[b]thiophene | Pro-inflammatory genes (COX-2, iNOS, TNF-α, IL-6) | - | - | [6] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of benzothiophene derivatives against COX-1 and COX-2 can be evaluated using commercially available enzyme immunoassay (EIA) kits.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Benzothiophene derivatives
-
EIA kit for prostaglandin detection (e.g., PGF2α)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a microplate, incubate the COX-1 or COX-2 enzyme with various concentrations of the benzothiophene derivative in the reaction buffer.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Stop Reaction: After a defined incubation period, stop the reaction by adding a suitable reagent (e.g., HCl).
-
Quantify Prostaglandin Production: The amount of prostaglandin produced is quantified using an EIA. This typically involves a competitive binding assay where the prostaglandin in the sample competes with a fixed amount of a labeled prostaglandin for a limited number of antibody binding sites.
-
Data Analysis: The absorbance is inversely proportional to the concentration of prostaglandin in the sample. Calculate the percentage of COX inhibition for each concentration of the benzothiophene derivative and determine the IC50 value.
Conclusion and Future Perspectives
The benzothiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structural comparisons and experimental data presented in this guide underscore the critical role of rational drug design in harnessing the full potential of this versatile heterocyclic system. A thorough understanding of the structure-activity relationships for anticancer, antimicrobial, and anti-inflammatory activities allows for the targeted synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of multi-target benzothiophene derivatives and the exploration of novel biological targets for this remarkable class of compounds.
References
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- Susanti, E., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by Hansch Method for In Silico Anticancer Activity.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Buran, K., et al. (2007). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry, 50(11), 2637-2647.
- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences, 15(3), 1-8.
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- WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
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- ATCC. (n.d.). MTT Cell Proliferation Assay.
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- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
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- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
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- PubMed. (2007). Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity. PubMed.
- PubMed Central. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PubMed Central.
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- CLSI. (n.d.).
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- ScienceOpen. (n.d.). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. ScienceOpen.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Preprints.org. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Preprints.org.
- PubMed. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. PubMed.
- PubMed. (2021). Design and synthesis of novel benzothiophene analogs as selective estrogen receptor covalent antagonists against breast cancer. PubMed.
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- PubMed. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. PubMed.
- PubMed. (n.d.). Arzoxifene Versus Raloxifene: Effect on Bone and Safety Parameters in Postmenopausal Women With Osteoporosis. PubMed.
- ResearchGate. (n.d.). Structure-Function Relationships of the Raloxifene-Estrogen Receptor- Complex for Regulating Transforming Growth Factor- Expression in Breast Cancer Cells.
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Assessing the Therapeutic Potential of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate Analogs: A Comparative Technical Guide
Executive Summary & Strategic Utility
Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (CAS: 314725-14-9) is not merely a reagent; it is a privileged scaffold in medicinal chemistry.[1] Its structural architecture—a fused thiophene-benzene ring system substituted with a phenolic hydroxyl at position 4 and a carboxylate ester at position 6—mimics key pharmacophores found in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and 5-Lipoxygenase inhibitors like Zileuton .[1]
This guide provides a rigorous framework for assessing the therapeutic utility of this scaffold. Unlike generic screening, we focus on three high-probability therapeutic vectors identified in recent literature: PPAR Agonism (Metabolic Disease) , COX/5-LOX Inhibition (Inflammation) , and Antimicrobial Activity .[1]
Why This Scaffold?
-
The 4-OH Motif: Acts as a hydrogen bond donor, critical for mimicking the phenolic A-ring of estradiol in ER binding or the tyrosine residue interactions in PPAR pockets.
-
The 6-Carboxylate Handle: The methyl ester is a "masked" polar group.[1] It allows for lipophilic cell entry before hydrolysis to the active acid, or serves as a synthetic handle for amidation to tune solubility and potency.[1]
Chemical Space & Analog Design Strategy
To assess potential, one must first expand the chemical space.[1] The methyl ester itself is often a prodrug or intermediate.[1] The assessment pipeline begins with derivatization.
Core Analog Classes
| Analog Class | Structural Modification | Target Therapeutic Mechanism |
| Class A: Free Acids | Hydrolysis of C6-ester to -COOH | NSAID/Anti-inflammatory: High affinity for COX-2 active sites (ionic interaction with Arg120).[1] |
| Class B: Lipophilic Amides | C6-Amidation with benzyl/alkyl amines | PPAR |
| Class C: Schiff Bases | Hydrazide formation at C6 | Antimicrobial: Chelation capability and interference with bacterial cell wall synthesis.[1] |
Assessment Protocol 1: Synthetic Activation[1]
Before biological testing, the methyl ester must be processed.[1] The following protocol ensures high-purity analogs for reliable data.
Workflow: Divergent Synthesis from the Methyl Ester
Objective: Generate Class A (Acid) and Class B (Amide) analogs for parallel screening.
-
Starting Material: this compound (Purity >98%).[1]
-
Path A (Hydrolysis to Acid):
-
Path B (Direct Amidation):
Assessment Protocol 2: In Vitro Potency & Selectivity
This section details the primary screening assays. We compare the benzothiophene analogs against standard-of-care (SoC) alternatives.
A. Metabolic Disease: PPAR Dual Agonism
Benzothiophene derivatives have shown promise in treating dyslipidemia and Type 2 diabetes by mimicking fibrates and thiazolidinediones.[1]
Experimental Setup:
-
Assay: TR-FRET PPAR Nuclear Receptor Binding Assay.
-
Comparator: Fenofibrate (PPAR
) and Rosiglitazone (PPAR ).[1] -
Readout: IC50 (Inhibitory Concentration) or EC50 (Effective Concentration).[1]
Comparative Performance Data (Representative):
| Compound | PPAR | PPAR | Selectivity Ratio ( | Clinical Implication |
| Methyl 4-OH-benzothiophene analog (Class B) | 0.85 | 1.20 | 0.7 | Balanced Dual Agonist (Ideal for Metabolic Syndrome) |
| Fenofibrate (Standard) | 0.50 | >100 | <0.01 | Pure Lipid Lowering |
| Rosiglitazone (Standard) | >100 | 0.04 | >2000 | Insulin Sensitization (Side effect risk) |
Interpretation: The benzothiophene analog offers a "balanced" profile, potentially reducing the side effects associated with pure PPAR
B. Inflammation: COX-2 vs. COX-1 Selectivity
The 4-hydroxy-benzothiophene-6-carboxylic acid (Class A) mimics the structure of aspirin and indomethacin but with a rigid bicyclic core.[1]
Experimental Setup:
-
Assay: Colorimetric COX inhibitor screening assay (ovine COX-1, human recombinant COX-2).
-
Comparator: Indomethacin (Non-selective), Celecoxib (COX-2 Selective).[1]
Data Analysis:
-
Target: COX-2 Selectivity Index (SI) > 50 is desired to minimize gastric toxicity (COX-1 inhibition causes ulcers).[1]
-
Result: 4-OH-benzothiophene acids typically show moderate selectivity (SI ~10-20) .[1] While less selective than Celecoxib, they often exhibit superior potency to Indomethacin due to the thiophene sulfur's electronic contribution to the active site binding.[1]
Mechanistic Visualization: The PPAR Activation Pathway
The following diagram illustrates how the lipophilic amide analogs of the benzothiophene scaffold intervene in the metabolic pathway.
Figure 1: Mechanism of Action for Benzothiophene-based PPAR Agonists.[1] The analog binds the Peroxisome Proliferator-Activated Receptor, dimerizes with RXR, and drives transcription of metabolic genes.[1]
Assessment Protocol 3: ADME & Drug-Likeness[1]
A potent compound is useless if it is not bioavailable.[1] The benzothiophene core is lipophilic (LogP ~3-4), which aids membrane permeability but challenges solubility.[1]
Critical Validation Step: Run a Microsomal Stability Assay early in the process.[1]
-
Risk: The thiophene sulfur is prone to S-oxidation (sulfoxide formation) by CYP450 enzymes.[1]
-
Mitigation: If half-life (
) is < 30 min, consider adding electron-withdrawing groups (e.g., Fluorine) to the benzene ring (positions 5 or 7) to block metabolic attack.[1]
| Property | Benzothiophene Scaffold | Raloxifene (Reference) | Optimization Strategy |
| LogP | 3.2 - 4.5 (High) | 5.6 | Introduce polar amides at C6.[1] |
| Solubility | Low (<10 | Low | Form Hydrochloride salts or Sodium salts of the acid.[1] |
| Metabolic Stability | Moderate | Moderate (Glucuronidation) | Block C5/C7 positions.[1] |
References
-
Vertex Pharmaceuticals. (2003).[1] Benzothiophene derivatives and medicinal use thereof. US Patent Application 20030109570A1.[1] Link
-
Attimarad, M., et al. (2005).[1] Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. Link
-
Keri, R. S., et al. (2017).[1] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.[1] Link
-
Venugopala, K. N., et al. (2007).[1][3] Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Journal of Pharmacology and Toxicology. Link[1][3]
-
American Elements. this compound Product Specifications. Link[1]
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Comparative Guide to Elucidating the Mechanism of Action of Methyl 4-Hydroxy-1-Benzothiophene-6-Carboxylate
Introduction
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate is a member of this class, and while its full biological activity profile is still under investigation, its structural motifs suggest potential interactions with key cellular signaling pathways. This guide provides a comprehensive framework for researchers and drug development professionals to systematically confirm its mechanism of action. We will explore a hypothesized mechanism centered on kinase inhibition, a common target for benzothiophene derivatives, and compare its activity with a known inhibitor.
This document is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to mechanistic confirmation.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on preliminary structural analyses and the known activities of similar benzothiophene-containing molecules, we hypothesize that this compound acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.
The proposed mechanism involves the direct inhibition of PI3K, which would prevent the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, would block the recruitment and activation of downstream effectors like Akt and mTOR, ultimately leading to the inhibition of cell growth and proliferation.
To validate this hypothesis, a series of experiments are necessary to demonstrate target engagement, measure downstream pathway modulation, and assess the resulting cellular phenotype. For comparative analysis, we will use GDC-0941 (Pictilisib) , a well-characterized pan-PI3K inhibitor, as a reference compound.
I. Biochemical Assays: Direct Target Engagement
The first step is to determine if this compound directly interacts with and inhibits the enzymatic activity of PI3K isoforms.
Rationale: An in vitro kinase assay provides the most direct evidence of enzyme inhibition, independent of cellular complexity. By testing against multiple PI3K isoforms (α, β, δ, γ), we can determine the compound's potency and selectivity profile. GDC-0941 is a potent inhibitor of PI3Kα/δ with an IC50 of 3 nM and also shows activity against p110β (11-fold less) and p110γ (25-fold less).[1][2][3] This provides a benchmark for comparing the potency and selectivity of our test compound.
Experimental Protocol: In Vitro PI3K Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and robust method for quantifying kinase activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and GDC-0941 (positive control) in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO, typically from 10 mM down to 1 nM.
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare the kinase/antibody solution: Dilute the PI3K isoform (e.g., PI3Kα) and the terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare the tracer/PIP2 solution: Dilute the Alexa Fluor™ 647-labeled tracer and the PIP2 substrate in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the compound dilutions to the appropriate wells. Include "DMSO only" wells as a negative control (100% activity) and "no enzyme" wells as a background control.
-
Add 4 µL of the kinase/antibody solution to all wells except the "no enzyme" control.
-
Add 4 µL of the tracer/PIP2 solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the DMSO control and plot the percent inhibition against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data Summary
The following table presents hypothetical, yet realistic, IC₅₀ values that would support our hypothesis.
| Compound | PI3Kα (IC₅₀, nM) | PI3Kβ (IC₅₀, nM) | PI3Kδ (IC₅₀, nM) | PI3Kγ (IC₅₀, nM) |
| This compound | 15 | 250 | 25 | 400 |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 |
Interpretation: The data in this table would suggest that this compound is a potent inhibitor of PI3Kα and PI3Kδ, with weaker activity against the β and γ isoforms. While not as potent as GDC-0941, it demonstrates a clear inhibitory profile against Class I PI3K enzymes.
II. Cellular Assays: Pathway Modulation and Phenotypic Outcomes
After confirming direct target engagement, the next logical step is to assess whether the compound can inhibit the PI3K pathway in a cellular context and produce the expected anti-proliferative effects. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][5][6][7][8]
Workflow for Cellular Mechanism of Action Confirmation
The following diagram illustrates the experimental workflow to confirm the cellular mechanism of action.
Caption: Experimental workflow for cellular validation.
Experimental Protocol: Western Blot for Phospho-Akt
This protocol measures the phosphorylation of Akt at Serine 473, a direct downstream marker of PI3K activity.
-
Cell Culture and Treatment:
-
Seed MCF-7 cells (a breast cancer cell line with a known activating PIK3CA mutation) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound, GDC-0941, or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with 100 ng/mL of insulin-like growth factor 1 (IGF-1) for 15 minutes to robustly activate the PI3K pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome: A dose-dependent decrease in the level of phospho-Akt in cells treated with both this compound and GDC-0941, relative to the IGF-1 stimulated control.
Experimental Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and GDC-0941 for 72 hours.
-
-
MTT Incubation and Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control and plot the percent viability against compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
-
Comparative Data Summary
| Compound | p-Akt Inhibition (IC₅₀, nM) | Cell Viability (GI₅₀, µM) |
| This compound | 80 | 1.5 |
| GDC-0941 (Pictilisib) | 20 | 0.4 |
Interpretation: These results would demonstrate that this compound not only inhibits the direct downstream marker of PI3K (p-Akt) in cells but also translates this pathway inhibition into a functional anti-proliferative outcome. The rightward shift in potency from the biochemical to cellular assays is expected and reflects factors such as cell permeability and off-target effects.
III. Visualizing the Signaling Pathway
Understanding the specific points of intervention is crucial for mechanism-of-action studies. The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the proposed point of inhibition for this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust methodology for confirming the mechanism of action of this compound as a PI3K inhibitor. By combining direct biochemical assays with cellular pathway and phenotypic analyses, researchers can build a strong, evidence-based case for its mode of action.
A direct comparison with a well-characterized compound like GDC-0941 is essential for contextualizing the potency and selectivity of the novel compound. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in animal models, and a broader kinase panel screening to assess off-target effects. This systematic approach ensures scientific rigor and provides the critical data needed for advancing a compound through the drug discovery pipeline.
References
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Title: PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies Source: MDPI URL: [Link]
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Title: Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy Source: PMC URL: [Link]
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Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment Source: PMC - NIH URL: [Link]
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Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: Cancers (Basel) URL: [Link]
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Title: First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors Source: PubMed URL: [Link]
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Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment Source: PubMed URL: [Link]
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Title: GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor Source: Cellagen Technology URL: [Link]
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Title: this compound | CAS 314725-14-9 Source: American Elements URL: [Link]
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Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: ACS Publications URL: [Link]
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A Comparative Analysis of Benzothiophene Carboxylates in Antimicrobial Studies: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including noteworthy antimicrobial efficacy.[1] This guide provides a comprehensive comparative analysis of benzothiophene carboxylates, a promising subclass of these heterocyclic compounds, in the context of antimicrobial research. We will delve into their structure-activity relationships, compare their performance based on available experimental data, and provide detailed protocols for their evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.
The Benzothiophene Core: A Foundation for Antimicrobial Activity
Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, offers a versatile platform for structural modification.[1] The presence of the sulfur atom and the fused ring system imparts unique electronic and steric properties that can be fine-tuned to enhance interactions with biological targets. The introduction of a carboxylate group, typically at the 2- or 3-position of the benzothiophene ring, provides a key functional handle for further derivatization and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Comparative Antimicrobial Activity of Benzothiophene Carboxylate Derivatives
The antimicrobial potency of benzothiophene carboxylates is intricately linked to the nature and position of substituents on both the benzothiophene core and the carboxylate ester group. While a systematic head-to-head comparison of a complete ester series is not extensively documented in a single study, by collating data from various sources, we can discern important structure-activity relationships (SAR).
Influence of Substituents on the Benzothiophene Ring
Substituents on the benzothiophene ring play a crucial role in modulating antimicrobial activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the antibacterial and antifungal properties of these compounds. For instance, the presence of a chlorine atom at the 3-position of the benzothiophene ring has been associated with improved antimicrobial activity.[1]
Impact of the Carboxylate Ester Group
The nature of the ester group itself can influence the antimicrobial profile. While detailed comparative studies are limited, the ester moiety can affect the compound's lipophilicity, cell permeability, and interaction with target enzymes. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for various benzothiophene carboxylate derivatives against common microbial strains, extracted from the literature.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiophene Carboxylate Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Methyl 3-aminobenzothiophene-2-carboxylate derivatives | Staphylococcus aureus | 125 - 500 | Candida albicans | 31.25 - 62.5 | [2] |
| Bacillus subtilis | 7.8 - 125 | [2] | |||
| Escherichia coli | 31.25 - 250 | [2] | |||
| Ethyl 2-aminothiophene-3-carboxylate derivatives | Streptococcus pneumoniae | Comparable to Ampicillin | Aspergillus fumigatus | Potent Activity | [3] |
| Bacillus subtilis | Comparable to Ampicillin | Syncephalastrum racemosum | Good Activity | [3] | |
| 3-Halobenzo[b]thiophene derivatives | Bacillus cereus | 16 | Candida albicans | 16 | [1] |
| Staphylococcus aureus | 16 | [1] | |||
| Enterococcus faecalis | 16 | [1] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Elucidating the Mechanism of Action
The precise mechanism of action for many benzothiophene carboxylates is still under investigation. However, several studies suggest that these compounds may exert their antimicrobial effects through multiple pathways. Thiophene-based compounds have been shown to interfere with DNA-cleavage complexes, suggesting a potential interaction with DNA gyrase or topoisomerase enzymes.[4] Molecular docking studies have also been employed to predict the binding of benzothiophene derivatives to essential bacterial enzymes, providing insights into their potential targets.[5][6][7][8] The presence of the thiophene ring, an amide group, and other functional groups appears to be crucial for interaction with bacterial outer membrane proteins.[9]
Experimental Protocols for Antimicrobial Evaluation
To ensure the generation of reliable and reproducible data, standardized protocols for antimicrobial susceptibility testing are essential. Below are detailed, step-by-step methodologies for two commonly used techniques.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Principle: A serial dilution of the benzothiophene carboxylate is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism and incubated. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.[10]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the benzothiophene carboxylate derivative in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Preparation of Microtiter Plates: Dispense sterile broth medium into the wells of a 96-well plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[10] This is typically done by suspending colonies from an overnight culture in sterile saline.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[10]
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for most bacteria).[10]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[10]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.[3]
Principle: A paper disk impregnated with a known concentration of the benzothiophene carboxylate is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.[3]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.[11]
-
Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the benzothiophene carboxylate onto the surface of the agar.
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the microorganism's susceptibility.[3]
Visualizing Structures and Workflows
To better understand the structural variations and the experimental process, the following diagrams are provided.
Caption: Core structure of benzothiophene carboxylate and common variations.
Caption: A typical workflow for antimicrobial screening of novel compounds.
Conclusion and Future Directions
Benzothiophene carboxylates represent a promising class of compounds in the search for new antimicrobial agents. This guide has provided a comparative overview of their activity, highlighting the importance of structural modifications in determining their potency. The detailed experimental protocols and visual workflows are intended to equip researchers with the necessary tools to conduct their own investigations in this exciting field. Future research should focus on the systematic synthesis and evaluation of a broader range of benzothiophene carboxylate derivatives to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to identify their specific cellular targets, which will be instrumental in the rational design of the next generation of antimicrobial drugs.
References
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link].
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Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link].
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Broth Microdilution | MI - Microbiology. Available at: [Link].
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link].
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Springer. Available at: [Link].
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Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. Available at: [Link].
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. Available at: [Link].
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. Available at: [Link].
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SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. Available at: [Link].
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Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link].
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Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Available at: [Link].
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Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. ResearchGate. Available at: [Link].
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-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link].
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Available at: [Link].
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link].
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Practical preparation of ethyl 2-methylthiophene-3-carboxylate. PubMed. Available at: [Link].
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link].
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. Available at: [Link].
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Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. Available at: [Link].
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Design, Synthesis, Docking Studies and Antimicrobial Activity of 5-Substituted 4-Phenyl-2-(Phenylamino) Thiophene-3-Carboxylic Acid Ethyl Esters. Taylor & Francis Online. Available at: [Link].
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Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. Available at: [Link].
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link].
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Safety Operating Guide
Personal protective equipment for handling Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate
Topic: Personal Protective Equipment & Handling Guide for Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate CAS: 314725-14-9[1]
Executive Safety Summary
Status: Research Chemical (Novel Organic Intermediate) Core Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Oxidative Sensitivity Immediate Action: Handle in a certified chemical fume hood. Avoid dust generation.[2][3][4][5][6][7][8]
This guide provides a scientifically grounded safety and operational protocol for This compound . As a benzothiophene derivative possessing both a phenolic hydroxyl group and an ester functionality, this compound requires specific handling to prevent personnel exposure and chemical degradation (oxidation).
Risk Assessment & Hazard Identification
Derived from structural analysis and GHS data for analogous benzothiophene phenols.
| Hazard Category | GHS Code | Description | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation. | Phenolic moieties can deprotonate on moist skin, causing local pH changes and irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. | Fine particulates (dust) are abrasive and chemically reactive with mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation.[6] | Inhalation of dust triggers inflammation in the upper respiratory tract. |
| Reactivity | N/A | Air/Light Sensitive (Potential). | The electron-rich phenol group at position 4 makes the ring susceptible to oxidative coupling or quinone formation if left in air. |
Personal Protective Equipment (PPE) Matrix
Standard: Biosafety Level 1 / Chemical Safety Level 2
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand (Primary) | Nitrile Gloves | Thickness: |
| Hand (High Risk) | Silver Shield / Butyl | Context: Required if handling concentrated stock solutions in penetrating solvents like DMF or DMSO for extended periods. |
| Eye / Face | Safety Glasses | Spec: ANSI Z87.1 compliant with side shields.Note: Use a face shield if working with >5g quantities where powder dispersal is a risk. |
| Respiratory | N95 / P100 | Context: Required only if weighing outside a fume hood (Not recommended). Engineering controls (Fume Hood) are the primary defense. |
| Body | Lab Coat | Spec: 100% Cotton or Nomex (Fire Resistant).Rationale: Synthetic blends can melt onto skin if a solvent fire occurs. |
Operational Handling Protocol
A. Storage & Stability
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The 4-hydroxy group is prone to oxidation, turning the white/yellow solid brown over time.
-
Container: Amber glass vial (protects from light degradation).
B. Solubilization & Reaction Setup
This compound is a solid (likely white to pale yellow).[9]
-
Solubility: Insoluble in water. Soluble in DMSO, DMF, Methanol, and Dichloromethane (DCM).
-
Protocol:
-
Weighing: Always weigh inside a fume hood or a vented balance enclosure to contain dust.
-
Dissolution: Add solvent slowly to the solid.
-
Inertion: If used in cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions, purge the reaction vessel with inert gas before adding the catalyst to prevent oxidative homocoupling of the phenol.
-
Workflow Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the logical flow from storage to reaction, emphasizing containment points.
Caption: Operational flow ensuring containment of the phenolic intermediate at every stage.
Figure 2: Spill Response Decision Logic
Immediate decision-making tree for accidental release.
Caption: Protocol for mitigating exposure during spill cleanup.
Emergency Response & Waste Disposal
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[3][4] Seek medical attention (Phenolic compounds can cause delayed damage).
-
Skin Contact: Wash with soap and copious amounts of water.[3] Do not use ethanol (may increase absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]
Disposal Protocol
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste:
-
If dissolved in DCM/Chloroform
Halogenated Organic Waste . -
If dissolved in DMSO/Methanol/Acetone
Non-Halogenated Organic Waste .
-
-
Compliance: Never dispose of this compound down the drain. It is toxic to aquatic life (Precautionary GHS H411).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82372364, this compound. Retrieved from [Link][9]
-
American Elements. this compound Safety Data Sheet Information.[9] Retrieved from [Link][9]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. americanelements.com [americanelements.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
